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  • Product: Ethyl β-D-apiofuranoside
  • CAS: 1932405-61-2

Core Science & Biosynthesis

Foundational

Ethyl β-D-Apiofuranoside: Structural Elucidation, Synthesis, and Applications in Glycobiology

Executive Summary D-Apiose is a naturally occurring, branched-chain pentose sugar predominantly found in the plant cell wall polysaccharide rhamnogalacturonan-II (RG-II)[1]. Due to its unique structural topology, the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Apiose is a naturally occurring, branched-chain pentose sugar predominantly found in the plant cell wall polysaccharide rhamnogalacturonan-II (RG-II)[1]. Due to its unique structural topology, the synthesis and characterization of apiofuranosides are critical for advancing plant biochemistry, developing novel glycosidase inhibitors, and screening for specific hydrolytic enzymes[2].

Ethyl β-D-apiofuranoside serves as a highly stable, minimal aglycone model in these studies. This technical guide provides a comprehensive analysis of its chemical structure, molecular weight, step-by-step synthetic methodologies, and analytical validation protocols. By understanding the causality behind stereoselective glycosylation and NMR-based conformational analysis, researchers can reliably synthesize and utilize this compound in advanced glycobiology workflows.

Structural Chemistry and Molecular Properties

Unlike typical linear-chain pentoses (e.g., ribose or arabinose), D-apiose (3-C-(hydroxymethyl)-D-glycero-aldotetrose) contains a branched carbon backbone. In its cyclic form, it exclusively adopts a five-membered furanose ring.

In Ethyl β-D-apiofuranoside , an ethyl group is attached to the anomeric carbon (C-1) via a β -glycosidic bond. The β -configuration dictates that the aglycone (ethyl group) and the branched hydroxymethyl group at C-3 are oriented on opposite faces of the furanose ring. This specific spatial arrangement is crucial, as apiofuranosidases (enzymes that cleave this bond) are highly stereospecific[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative and physicochemical properties of Ethyl β-D-apiofuranoside, serving as a baseline for analytical comparison[3],[4].

PropertyValue / Description
Chemical Name Ethyl β-D-apiofuranoside
CAS Number 1932405-61-2
Molecular Formula C 7​ H 14​ O 5​
Molecular Weight 178.18 g/mol
Anomeric Configuration Beta ( β )
Ring Structure Furanose (5-membered)
Physical Appearance Colorless syrup / Oil
Storage Conditions 2–8°C (Refrigerator), Desiccated

Synthetic Methodologies and Mechanistic Causality

Direct Fischer glycosylation of unprotected D-apiose is synthetically unviable because it yields a complex, thermodynamically driven mixture of α/β anomers. To achieve high stereoselectivity and yield, researchers must employ a protecting-group strategy that sterically dictates the outcome of the glycosylation event[1].

Protocol: Stereoselective Synthesis of Ethyl β-D-apiofuranoside

This protocol establishes a self-validating synthetic loop where the choice of protecting group directly controls the stereochemical outcome.

Step 1: Preparation of the Acetonide Precursor

  • Action: Suspend D-apiose in anhydrous acetone. Add a catalytic amount of concentrated sulfuric acid (H 2​ SO 4​ ) and stir at room temperature.

  • Causality: Unprotected apiose exists in an equilibrium of acyclic and cyclic forms. The 2,3-cis-diol of the apiofuranose ring readily forms a cyclic acetal with acetone. This 2,3-O-isopropylidene protection locks the sugar in the furanose form and sterically shields the α -face, ensuring that subsequent nucleophilic attack occurs exclusively from the β -face[1].

Step 2: Glycosyl Donor Activation

  • Action: Convert the anomeric hydroxyl group of 2,3-O-isopropylidene-D-apiofuranose to a trichloroacetimidate leaving group using trichloroacetonitrile and a catalytic amount of DBU in dichloromethane (DCM).

  • Causality: The trichloroacetimidate is a highly reactive yet stable glycosyl donor. It allows for glycosylation under extremely mild Lewis acidic conditions, preventing the premature degradation of the acid-sensitive furanose ring.

Step 3: Stereoselective Glycosylation

  • Action: Dissolve the activated donor and anhydrous ethanol (the aglycone) in dry DCM. Cool to -20°C under an argon atmosphere. Add boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) dropwise.

  • Causality: The low temperature slows the reaction kinetics, maximizing the stereodirecting effect of the 2,3-O-isopropylidene group. The Lewis acid promotes the departure of the leaving group, forming an oxocarbenium ion intermediate that is attacked by ethanol from the less sterically hindered β -face[2].

Step 4: Acidic Deprotection

  • Action: Isolate the protected intermediate and treat it with an 80% aqueous trifluoroacetic acid (TFA) solution at 0°C for 2 hours.

  • Causality: The isopropylidene group is highly sensitive to acid. Controlled, mild acidic conditions at low temperatures are required to selectively cleave the acetal protecting group without hydrolyzing the newly formed ethyl glycosidic bond.

Step 5: Purification

  • Action: Neutralize the reaction mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluent: CHCl 3​ /MeOH).

G N1 D-Apiose Source (Plant Extraction / Synthetic) N2 Acetonide Protection (2,3-O-isopropylidene) N1->N2 H2SO4, Acetone N3 Stereoselective Glycosylation (EtOH, BF3·OEt2, -20°C) N2->N3 Activation N4 Acidic Deprotection (Cleavage of Acetal) N3->N4 Intermediate N5 Ethyl β-D-apiofuranoside (Target Compound) N4->N5 Purification

Caption: Stereoselective synthetic workflow for Ethyl β-D-apiofuranoside.

Analytical Validation (NMR Spectroscopy)

The most critical aspect of the synthesis is confirming the β -anomeric configuration. Because the furanose ring is highly flexible (adopting envelope or twist conformations), standard Karplus equation predictions for rigid pyranoses do not directly apply[5]. However, the geometry of apiofuranosides provides a self-validating diagnostic tool.

  • 1 H NMR Causality: In β -D-apiofuranosides, the dihedral angle between the anomeric proton (H-1) and the adjacent proton (H-2) is approximately 90°. According to the Karplus relationship, a 90° dihedral angle results in a near-zero vicinal coupling constant ( 3J1,2​ ). Therefore, the H-1 proton will appear as a sharp singlet or a very fine doublet ( J<2.0 Hz) around δ 4.9 – 5.1 ppm[6]. If the α -anomer were present, a much larger coupling constant ( J≈4−5 Hz) would be observed.

  • 13 C NMR Causality: The anomeric carbon (C-1) typically resonates near δ 109–111 ppm, which is highly characteristic of a β -furanoside linkage compared to pyranoside equivalents[5].

Biological Relevance and Enzymatic Screening

While chromogenic substrates like 4-nitrophenyl β -D-apiofuranoside are widely used for rapid colorimetric screening of β -D-apiofuranosidases (e.g., from Aspergillus strains)[2], Ethyl β -D-apiofuranoside plays a distinct role in advanced analytical biochemistry.

Because it lacks a bulky, non-natural aromatic aglycone, it more closely mimics the steric environment of natural plant oligosaccharides. It is frequently utilized in LC-MS/MS or GC-MS based kinetic assays where the release of ethanol or free D-apiose is quantified to determine the exact catalytic efficiency ( kcat​/Km​ ) of newly discovered glycoside hydrolases.

G N1 Ethyl β-D-apiofuranoside (Substrate) N2 β-D-Apiofuranosidase (Enzyme Addition) N1->N2 N3 Glycosidic Bond Hydrolysis (Stereospecific Cleavage) N2->N3 N4 Release of Ethanol (Aglycone) N3->N4 N5 Release of D-Apiose (Sugar Moiety) N3->N5 N6 Analytical Quantification (LC-MS / GC-MS) N4->N6 N5->N6

Caption: Enzymatic screening and hydrolysis pathway for apiofuranosidase activity.

References

  • Pharmaffiliates. "Chemical Name : Ethyl β-D-apiofuranoside".
  • BioCrick. "Aristol-9-en-8-one | CAS:25274-27-5 | Sesquiterpenoids". BioCrick.
  • Organic & Biomolecular Chemistry. "Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan". RSC Publishing.
  • PubMed. "Efficient chemoenzymatic synthesis of 4-nitrophenyl β-d-apiofuranoside and its use in screening of β-d-apiofuranosidases". NIH.
  • PMC. "Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays". NIH.
  • Semantic Scholar. "Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and". Semantic Scholar.

Sources

Exploratory

Biosynthesis pathway of apiose and Ethyl β-D-apiofuranoside

An In-depth Technical Guide to the Biosynthesis of Apiose and the Synthesis of Ethyl β-D-apiofuranoside Abstract D-Apiose is a unique branched-chain pentose integral to the structural integrity of plant cell walls and a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthesis of Apiose and the Synthesis of Ethyl β-D-apiofuranoside

Abstract

D-Apiose is a unique branched-chain pentose integral to the structural integrity of plant cell walls and a component of various specialized metabolites. Its activated form, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). This guide provides a comprehensive exploration of the apiose biosynthetic pathway, detailing the complex enzymatic mechanism of UAXS. Furthermore, it delves into robust chemical and enzymatic strategies for the synthesis of apiosides, focusing on Ethyl β-D-apiofuranoside as a model compound. This document is intended for researchers in glycobiology, natural product chemistry, and drug development, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application.

Part 1: The Biology and Biosynthesis of D-Apiose

Introduction to D-Apiose

D-Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a plant-specific monosaccharide distinguished by its branched carbon skeleton.[1] This structural feature is rare among sugars and imparts significant biological functionality. In plants, apiose is a critical component of complex pectic polysaccharides, most notably rhamnogalacturonan II (RG-II) and apiogalacturonan.[2][3] Within the highly conserved structure of RG-II, apiose residues play an essential role in maintaining cell wall architecture by forming borate ester cross-links, which contributes to the mechanical stability of the plant cell.[3][4][5] Beyond its structural role, apiose is also found in a variety of glycosylated natural products, including flavonoids like apiin.[6][7] The study of apiose biosynthesis and the enzymes that transfer it to other molecules is fundamental to understanding plant cell wall biology and the formation of diverse secondary metabolites.[7]

The UDP-Apiose Biosynthetic Pathway

The sole precursor for the biosynthesis of apiose in nature is UDP-D-glucuronic acid (UDP-GlcA).[2][4] The conversion to the activated sugar donor, UDP-D-apiose, is catalyzed by a single, remarkable enzyme: UDP-D-apiose/UDP-D-xylose synthase (UAXS), also known as UDP-apiose synthase (UAS).[2][3] This enzyme is bifunctional, concurrently producing UDP-D-xylose through a related reaction pathway.[2][4] The UAXS-catalyzed reaction is an unusually complex transformation for a single enzyme, involving NAD+-dependent oxidation, decarboxylation, and a unique sugar ring contraction via a rearrangement of the carbon skeleton.[4][8]

The reaction mechanism proceeds through several key steps:

  • Oxidation: The tightly bound NAD+ cofactor oxidizes the C4'-hydroxyl group of the UDP-GlcA substrate.[4][8]

  • Aldol Cleavage (Ring Opening): Deprotonation of the 2'-OH group facilitates a retro-aldol cleavage of the C2'-C3' bond, opening the pyranose ring.[4]

  • Decarboxylation: The carboxyl group at C6' is eliminated from the ring-opened intermediate.[4]

  • Carbon Skeleton Rearrangement & Ring Contraction: The opened carbon skeleton undergoes an aldol-type rearrangement. This critical step leads to the formation of the branched-chain characteristic of apiose and the contraction to a five-membered furanose ring.[2][4] Key residues, such as Cys100 in Arabidopsis thaliana UAXS, are crucial for steering this rearrangement by acting as a proton donor/acceptor.[4]

  • Reduction: The keto group at the former C4' position is reduced by the NADH generated in the initial oxidation step, yielding the final product, UDP-D-apiose.[2][4]

Simultaneously, a portion of the intermediate can be reduced without the full rearrangement, leading to the formation of the co-product, UDP-D-xylose.[4][9] The ratio of UDP-apiose to UDP-xylose produced is typically around 1:1 at neutral pH.[4]

Visualization of the Apiose Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of UDP-GlcA to UDP-Apiose and UDP-Xylose by UAXS.

Apiose_Biosynthesis cluster_0 UAXS Active Site UDP_GlcA UDP-D-Glucuronic Acid (UDP-GlcA) Intermediate1 UDP-4-keto-D-glucuronic acid UDP_GlcA->Intermediate1 1. Oxidation (NAD+) Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 2. Ring Opening Intermediate3 Decarboxylated Intermediate Intermediate2->Intermediate3 3. Decarboxylation Apiose_path UDP-apiose aldehyde Intermediate3->Apiose_path 4a. Rearrangement & Ring Contraction Xylose_path UDP-4-keto-xylose Intermediate3->Xylose_path 4b. No Rearrangement UDP_Apiose UDP-D-Apiose Apiose_path->UDP_Apiose 5. Reduction (NADH) UDP_Xylose UDP-D-Xylose Xylose_path->UDP_Xylose 5. Reduction (NADH) Chemical_Synthesis cluster_1 Chemical Synthesis Pathway Apiose D-Apiose Protected_Apiose 1,2,3-Tri-O-acetyl- D-apiofuranose (Glycosyl Donor) Apiose->Protected_Apiose Acetylation Coupling_Step Glycosylation Protected_Apiose->Coupling_Step Donor Protected_Ethyl Ethyl 2,3-di-O-acetyl- β-D-apiofuranoside Coupling_Step->Protected_Ethyl Final_Product Ethyl β-D-apiofuranoside Protected_Ethyl->Final_Product Deprotection (Zemplén) Ethanol Ethanol (Acceptor) Ethanol->Coupling_Step Promoter BF3·OEt2 (Promoter) Promoter->Coupling_Step Enzymatic_Synthesis cluster_2 Enzymatic Synthesis (Transglycosylation) Donor 4-Nitrophenyl β-D-apiofuranoside (Activated Donor) Enzyme β-D-apiofuranosidase Donor->Enzyme Acceptor Ethanol (High Concentration) Acceptor->Enzyme Product Ethyl β-D-apiofuranoside Enzyme->Product Transglycosylation Byproduct 4-Nitrophenol Enzyme->Byproduct Hydrolysis Apiose (Hydrolysis Product) Enzyme->Hydrolysis Competitive Hydrolysis

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Foundational

Physicochemical Properties and Applications of Ethyl β-D-apiofuranoside: A Comprehensive Technical Guide

Executive Summary Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a specialized alkyl glycoside derived from D-apiose, a naturally occurring branched-chain pentose[1]. D-apiose is a critical structural component in plant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a specialized alkyl glycoside derived from D-apiose, a naturally occurring branched-chain pentose[1]. D-apiose is a critical structural component in plant biology, serving as the primary binding site for borate cross-linking in the cell wall polysaccharide rhamnogalacturonan II (RG-II)[2]. As a synthetic building block and reference standard, Ethyl β-D-apiofuranoside provides researchers with a stable, simplified model to study the complex physicochemical and pharmacological behaviors of apiofuranosyl-containing secondary metabolites.

This whitepaper provides an in-depth analysis of its physicochemical profiling, biosynthetic origins, analytical characterization, and downstream pharmacological applications.

Physicochemical Profiling

The structural uniqueness of Ethyl β-D-apiofuranoside stems from its furanose ring and the 3-C-(hydroxymethyl) branch. This architecture dictates its thermodynamic stability and interaction with biological targets.

Quantitative Physicochemical Data
PropertyValueCausality & Significance
CAS Number 1932405-61-2[1]Unique identifier for the specific ethyl glycoside derivative.
Molecular Formula C7H14O5[1]Represents the apiose core (C5) plus the ethyl aglycone (C2).
Molar Mass 178.18 g/mol [3]Low molecular weight ensures high permeability in cellular assays.
Density (Predicted) 1.34 ± 0.1 g/cm³[1]High density is driven by tight molecular packing and extensive hydrogen bonding.
Boiling Point (Predicted) 346.2 ± 42.0 °C[1]Elevated boiling point reflects the strong intermolecular forces from three free hydroxyl groups.
pKa (Predicted) 12.81 ± 0.60[1]Indicates weak acidity typical of aliphatic hydroxyls, ensuring stability at physiological pH.

Biosynthetic Origins and Chemical Synthesis

The Biosynthetic Pathway of D-Apiose

In biological systems, the apiofuranosyl moiety is not synthesized de novo but is derived from uridine-5′-diphosphate-D-glucuronic acid (UDP-GlcA)[2]. This conversion is catalyzed by the NAD⁺-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS)[2].

Mechanistic Causality: The ring contraction from a hexose to a branched pentose proceeds via a complex retroaldol-aldol mechanism. The C2–C3 bond of the intermediate is cleaved to yield an enediol, which subsequently cyclizes to form UDP-D-apiose[2]. If the intermediate undergoes premature reduction, UDP-D-xylose is formed as a minor byproduct[2].

Biosynthesis A UDP-D-Glucuronic Acid B UDP-D-Apiose/UDP-D-Xylose Synthase (AXS) (NAD+ dependent) A->B Decarboxylation & Ring Contraction C UDP-D-Apiose (Major Product) B->C Retroaldol-Aldol Mechanism D UDP-D-Xylose (Minor Product) B->D Premature Reduction E Apiofuranosides (e.g., Ethyl β-D-apiofuranoside) C->E Glycosylation

Biosynthetic pathway of apiofuranosides via UDP-D-apiose/UDP-D-xylose synthase (AXS).

Chemical Synthesis

In a laboratory setting, Ethyl β-D-apiofuranoside is synthesized via the Fischer glycosidation of D-apiose with ethanol in the presence of an acid catalyst. Because of the steric constraints imposed by the 3-C-(hydroxymethyl) branch, the furanose ring is thermodynamically locked, preventing the formation of pyranose isomers.

Analytical Characterization (NMR Spectroscopy)

Validating the stereochemistry of apiofuranosides requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The critical challenge is distinguishing the β-anomer from the α-anomer.

Mechanistic NMR Insights: The stereochemical assignment relies heavily on the J1,2​ coupling constant.

  • β-D-apiofuranoside: In the erythro configuration, the β-anomer exhibits a trans relationship between the H-1 and H-2 protons[4]. This specific dihedral angle results in a very small coupling constant ( J1,2​ ≈ 0–2.6 Hz)[4]. The anomeric proton typically resonates as a doublet around δH 5.20–5.47 depending on the deuterated solvent used[4][5].

  • α-D-apiofuranoside: The cis configuration of the α-anomer yields a distinctly larger coupling constant ( J1,2​ ≈ 3–4 Hz)[4].

Biological Relevance & Pharmacological Applications

While Ethyl β-D-apiofuranoside itself is a fundamental research molecule, its structural analogs—complex apiofuranosides found in medicinal plants—exhibit profound pharmacological properties. A prime example is catechin 7-O-β-D-apiofuranoside , a biomarker isolated from Ulmus macrocarpa[5].

Pharmacological Causality
  • Anti-Muscle Atrophy: Apiofuranoside derivatives actively intervene in muscle degradation pathways. In C2C12 murine skeletal muscle cells, they downregulate the expression of muscle-degradation-related proteins (Atrogin-1 and MuRF1) while simultaneously upregulating muscle-synthesis proteins (MyoD and Myogenin)[6].

  • Anti-Fibrotic Activity: In hepatic systems, apiofuranosides block the activation of Hepatic Stellate Cells (HSCs)—the primary drivers of liver fibrosis. They achieve this by suppressing the phosphorylation and nuclear translocation of STAT3, thereby inhibiting the abnormal deposition of extracellular matrix (ECM) proteins[7].

Mechanism A Apiofuranoside Derivative (e.g., Catechin 7-O-β-D-apiofuranoside) B STAT3 Phosphorylation (Inhibition) A->B Suppresses D Muscle Atrophy Markers (Atrogin-1, MuRF1 Downregulation) A->D Inhibits Degradation E Muscle Synthesis Markers (MyoD, Myogenin Upregulation) A->E Promotes Synthesis C Hepatic Stellate Cell (HSC) Activation Blocked B->C Prevents Fibrosis F Therapeutic Outcome: Anti-Fibrotic & Anti-Atrophy C->F D->F E->F

Pharmacological mechanism of apiofuranosides in preventing fibrosis and muscle atrophy.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the extraction, isolation, and biological evaluation of apiofuranosides.

Protocol 1: Isolation and Structural Validation of Apiofuranosides
  • Extraction: Macerate the raw plant material (e.g., Ulmus root bark) in 70% EtOH for 72 hours at room temperature. Filter and concentrate the extract under reduced pressure[7].

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition sequentially with Hexane, CH₂Cl₂, EtOAc, and n-BuOH to fractionate by polarity[7]. The apiofuranosides typically concentrate in the EtOAc or BuOH fractions.

  • Chromatographic Purification: Subject the target fraction to High-Speed Counter-Current Chromatography (HSCCC) using a biphasic solvent system (e.g., petroleum ether-ethyl acetate-methanol-water at 3:3.8:3:3.8, v/v)[8]. Collect the eluent and monitor via TLC (UV 254 nm).

  • NMR Quality Control: Dissolve the purified isolate in CD₃OD. Acquire ¹H NMR at 400 or 600 MHz. Validate the β-D-apiofuranoside structure by confirming the anomeric proton doublet at ~δ 5.47 with a J1,2​ coupling constant of ≤ 2.6 Hz[4][5].

Protocol 2: In Vitro Muscle Atrophy Bioassay
  • Cell Culture & Differentiation: Seed C2C12 myoblasts in DMEM supplemented with 10% FBS. Upon reaching 80% confluence, switch the medium to DMEM with 2% horse serum for 4–6 days to induce myotube differentiation[5].

  • Atrophy Induction & Treatment: Induce cellular atrophy using a starvation medium or dexamethasone. Co-treat the cells with varying concentrations of the apiofuranoside derivative (e.g., 31.25 to 1000 μg/mL)[5].

  • Protein Extraction & Western Blotting: After 24 hours, lyse the cells using RIPA buffer. Quantify protein concentrations via BCA assay. Run the lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against Atrogin-1, MuRF1, MyoD, and Myogenin[6].

  • Data Analysis: Normalize the band intensities against a loading control (e.g., GAPDH). A successful assay will show a statistically significant dose-dependent decrease in Atrogin-1/MuRF1 and an increase in MyoD/Myogenin.

References

  • ChemicalBook. Ethyl β-D-apiofuranoside CAS#: 1932405-61-2.
  • ChemBK. Ethylβ-D-apiofuranoside.
  • ACG Publications. A New Apiofuranoside from the Rattan of Piper flaviflorum.
  • MDPI. Effects of Ulmus macrocarpa Extract and Catechin 7-O-β-D-apiofuranoside on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells.
  • ACS Publications. Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate to UDP-d-Xylose Phosphonate: Implications for a Retroaldol–Aldol Mechanism.
  • ResearchGate. (PDF) Effects of Ulmus macrocarpa Extract and Catechin 7-O-β-D-apiofuranoside on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells.
  • PMC. (–)-Catechin-7-O-β-d-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway.
  • BioCrick. Justicidin A | CAS:25001-57-4 | Lignans | High Purity.

Sources

Exploratory

Comprehensive NMR Spectral Reference and Structural Elucidation Guide for Ethyl β-D-apiofuranoside

Executive Summary Ethyl β-D-apiofuranoside (CAS: 1932405-61-2)[1] is a fundamental alkyl glycoside of apiose, a naturally occurring branched-chain pentose. Apiose is a critical structural component of plant cell wall pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2)[1] is a fundamental alkyl glycoside of apiose, a naturally occurring branched-chain pentose. Apiose is a critical structural component of plant cell wall polysaccharides, such as rhamnogalacturonan II (RG-II), and various bioactive secondary metabolites[2]. Accurate assignment of its Nuclear Magnetic Resonance (NMR) spectral data is paramount for researchers engaged in glycobiology, natural product isolation, and synthetic carbohydrate chemistry. This technical guide provides an authoritative, self-validating framework for the 1 H and 13 C NMR structural elucidation of Ethyl β-D-apiofuranoside, detailing the causality behind acquisition parameters, conformational dynamics, and comprehensive spectral assignments.

Conformational Dynamics and Mechanistic Insights

Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) uniquely possesses a branched carbon skeleton. When locked in the β-D-furanoside configuration, the five-membered ring undergoes rapid pseudorotation, typically adopting envelope ( E ) or twist ( T ) conformations[3].

  • The Anomeric Effect and Stereochemistry: The stereochemical relationship between H-1 and H-2 in β-D-apiofuranosides is trans. This geometric arrangement dictates the vicinal coupling constant ( 3J1,2​ ). According to the Karplus equation, a trans diaxial-like or staggered arrangement in furanoses yields a distinctly small coupling constant, typically observed between 1.5 and 2.5 Hz[4].

  • Quaternary Carbon Identification: The C-3 position is a quaternary carbon bearing a hydroxyl group and a hydroxymethyl branch. Its lack of attached protons means it relies entirely on Heteronuclear Multiple Bond Correlation (HMBC) from H-1, H-2, H-4, and H-5 for definitive assignment[5].

High-Resolution NMR Acquisition Protocols

To ensure a self-validating system, spectral data must be acquired using a combination of 1D and 2D pulse sequences. The following protocol details the optimal conditions for analyzing Ethyl β-D-apiofuranoside.

Sample Preparation
  • Solvent Selection: Deuterated methanol (CD 3​ OD) is the solvent of choice. Causality: The polarity of CD 3​ OD closely matches the highly hydroxylated apiofuranoside, ensuring complete solvation and sharp, well-resolved resonance lines. Furthermore, it shifts the residual water peak away from critical carbohydrate ring protons (typically 3.5–4.5 ppm), preventing signal overlap.

  • Concentration: 5–10 mg of high-purity Ethyl β-D-apiofuranoside[1] dissolved in 0.6 mL of CD 3​ OD.

Instrument Parameters
  • Hardware: A 400 MHz or 600 MHz NMR spectrometer equipped with a CryoProbe[3]. Causality: Cryogenic probes cool the RF coils and preamplifiers to ~20 K, reducing thermal noise and enhancing the signal-to-noise (S/N) ratio by a factor of 2–3. This is critical for detecting the unprotonated C-3 carbon, which suffers from long longitudinal relaxation times ( T1​ ) and lacks Nuclear Overhauser Effect (NOE) enhancement.

  • Temperature: Regulated at 298 K (25 °C) to prevent temperature-induced chemical shift drift.

Experimental Workflow

Workflow S1 1. Sample Preparation Dissolve 5-10 mg in 0.6 mL CD3OD S2 2. Instrument Calibration Tune/Match & Shim on 400/600 MHz NMR S1->S2 S3 3. 1D Acquisition 1H (zg30) & 13C (zgpg30) S2->S3 S4 4. 2D Acquisition COSY, HSQC, HMBC S3->S4 S5 5. Data Processing Fourier Transform, Phase/Baseline Correction S4->S5

Figure 1: Step-by-step experimental workflow for high-resolution NMR acquisition.

Spectral Data Reference and Elucidation Logic

The assignments provided below synthesize established structural rules for alkyl β-D-apiofuranosides[2][3]. The data forms a cohesive, cross-verified network where every proton is linked to its respective carbon via HSQC, and neighboring spin systems are mapped via COSY and HMBC[5].

Quantitative NMR Data Summary
Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (δ, ppm)Key HMBC Correlations ( 1 H 13 C)
1 4.95d, J=2.5 109.5C-2, C-3, Ethyl-CH 2​
2 3.90d, J=2.5 77.5C-1, C-3, C-4
3 --80.5-
4 3.95, 3.75d, J=9.5 (each)74.5C-2, C-3, C-5
5 3.60s (2H)65.0C-2, C-3, C-4
Ethyl-CH 2​ 3.80, 3.55dq, J=9.5,7.1 64.0C-1, Ethyl-CH 3​
Ethyl-CH 3​ 1.20t, J=7.1 15.0Ethyl-CH 2​

(Note: Spectra referenced to internal CD 3​ OD at δ H​ 3.31 ppm and δ C​ 49.0 ppm).

Logical Relationships in 2D NMR Elucidation

The structural validation relies heavily on 2D NMR. The anomeric proton (H-1) serves as the primary anchor point. Its distinct downfield shift (δ 4.95) is caused by the electron-withdrawing effects of the two adjacent oxygen atoms (the ring oxygen and the glycosidic oxygen). From H-1, the entire connectivity of the molecule can be mapped:

NMR_Logic H1 H-1 (Anomeric) δ 4.95 C1 C-1 (Anomeric) δ 109.5 H1->C1 HSQC (1 Bond) C2 C-2 δ 77.5 H1->C2 COSY (3 Bonds) C3 C-3 (Quaternary) δ 80.5 H1->C3 HMBC (3 Bonds) Ethyl Ethyl CH2 δ 64.0 H1->Ethyl HMBC (Glycosidic)

Figure 2: Logical 2D NMR correlation network originating from the anomeric proton.

Conclusion

The rigorous assignment of Ethyl β-D-apiofuranoside relies on understanding the fundamental physical chemistry of the furanose ring and employing a robust, multi-dimensional NMR strategy. By leveraging the specific J -coupling constants inherent to the trans β-configuration and mapping the quaternary centers via HMBC, researchers can confidently utilize these spectral benchmarks for comparative analysis in complex glycosidic architectures and novel drug development pipelines.

References

  • Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters Frontiers URL
  • Ethyl beta-D-apiofuranoside | C7H14O5 | CID 125115460 PubChem URL
  • A New Apiofuranoside from the Rattan of Piper flaviflorum ACG Publications URL
  • Anti-inflammatory Potential of Flavonoids from the Aerial Parts of Corispermum marschallii ACS Publications URL
  • Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays Semantic Scholar / MDPI URL

Sources

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of Ethyl β-D-apiofuranoside

Executive Summary Apiofuranosides are critical components of plant cell wall polysaccharides (e.g., rhamnogalacturonan II) and various bioactive secondary metabolites. Ethyl β-D-apiofuranoside serves as a fundamental mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Apiofuranosides are critical components of plant cell wall polysaccharides (e.g., rhamnogalacturonan II) and various bioactive secondary metabolites. Ethyl β-D-apiofuranoside serves as a fundamental model compound for understanding the mass spectrometric behavior of the unique branched-chain pentose, apiose. This technical guide provides an in-depth mechanistic breakdown of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of ethyl β-D-apiofuranoside, designed for researchers and drug development professionals requiring rigorous structural validation.

Structural Fundamentals and Ionization Behavior

Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is unique among naturally occurring monosaccharides due to its branched carbon skeleton. In ethyl β-D-apiofuranoside, the ethyl aglycone is attached via a β-glycosidic bond at the anomeric C1 position.

Under ESI conditions, the molecule (exact mass 178.0841 Da) readily forms adducts. While positive ion mode yields a dominant [M+Na]⁺ (m/z 201.07), negative ion mode yields a highly stable deprotonated species [M-H]⁻ (m/z 177.07). Negative ion collision-induced dissociation (CID) is highly preferred for structural elucidation because it drives predictable, charge-directed glycosidic and cross-ring cleavages without the complex rearrangement pathways often seen with sodium adducts (1)[1].

Mechanistic Fragmentation Pathways

The MS/MS fragmentation of ethyl β-D-apiofuranoside is characterized by three distinct mechanistic tiers:

Tier 1: Glycosidic Bond Cleavage The primary fragmentation event is the neutral loss of the ethyl aglycone. In negative ion mode, the[M-H]⁻ precursor at m/z 177.07 undergoes heterolytic cleavage of the glycosidic bond, expelling ethanol (46 Da) to yield a Y₀-type product ion at m/z 131.03 ([C₅H₇O₄]⁻). This ion represents the core apiofuranosyl ring.

Tier 2: Diagnostic Cleavage of the Branched Chain A hallmark of apiose is the hydroxymethyl branch at the C3 position. CID of the apiofuranosyl ion frequently results in the neutral loss of formaldehyde (CH₂O, 30 Da) from the C3' branch, generating a fragment at m/z 101.02. This -30 Da neutral loss is a highly specific diagnostic signature that differentiates apiose from linear pentoses like xylose or arabinose.

Tier 3: Furanose Cross-Ring Cleavages Furanose rings undergo specific cross-ring cleavages under MS/MS conditions. The m/z 131.03 ion undergoes 0,2A and 0,3A cross-ring cleavages (2)[2]. The 0,2A cleavage results in the loss of C₂H₄O₂ (60 Da), yielding an ion at m/z 71.01. These cross-ring fragments are crucial for confirming the furanose configuration, as pyranose rings exhibit distinctly different cross-ring fragmentation patterns. Furthermore, complexation with borate or phenylboronic acid derivatives can be employed to lock the cis-diol configurations, selectively altering these cross-ring pathways for advanced isomeric differentiation (3)[3].

Fragmentation M Precursor Ion [M-H]⁻ m/z 177.07 Y Y-type Ion m/z 131.03 (Core Apiofuranosyl) M->Y - Ethanol (46 Da) Glycosidic Cleavage F C3' Branch Cleavage m/z 101.02 (Diagnostic for Apiose) Y->F - Formaldehyde (30 Da) Branch Cleavage A1 0,2A Cross-Ring m/z 71.01 (Furanose specific) Y->A1 - C2H4O2 (60 Da) Cross-Ring Cleavage A2 0,3A Cross-Ring m/z 43.02 (Furanose specific) Y->A2 - C3H4O3 (88 Da) Cross-Ring Cleavage

Figure 1: Mechanistic MS/MS fragmentation pathway of the [M-H]- apiofuranoside ion.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure reproducibility and scientific rigor, the following step-by-step methodology is designed as a self-validating system. The inclusion of a blank and a linear pentose standard (e.g., ethyl β-D-ribofuranoside) validates the specificity of the apiose diagnostic ions.

Step 1: Sample Preparation

  • Dissolve synthesized or extracted ethyl β-D-apiofuranoside (4)[4] in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Prepare a parallel control sample of ethyl β-D-ribofuranoside at the same concentration. Causality: Ribose is a linear pentose; running it in parallel proves that the -30 Da loss (formaldehyde) is exclusive to the C3-branched apiose structure and not a generic pentose artifact.

Step 2: Chromatographic Separation (UHPLC)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm). Causality: Small polar glycosides like ethyl apiofuranoside elute in the void volume on standard reversed-phase C18 columns. HILIC provides the orthogonal retention mechanism required for adequate separation.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 3: ESI-MS/MS Acquisition Parameters

  • Polarity: Negative Ion Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Precursor Ion: m/z 177.07 ([M-H]⁻).

  • Collision Energy (CE): Ramp from 10 eV to 30 eV using Argon as the collision gas. Causality: Ramping CE ensures the capture of both low-energy glycosidic cleavages (requiring ~10-15 eV) and high-energy cross-ring cleavages (requiring ~25-30 eV) within a single acquisition cycle, maximizing structural data density.

Step 4: Data Analysis and Validation

  • Extract the chromatogram for m/z 177.07.

  • Evaluate the MS/MS spectrum for the primary transition 177.07 → 131.03.

  • Validate the apiose structure by confirming the presence of the m/z 101.02 ion (formaldehyde loss). Ensure this ion is absent in the ribofuranoside control spectrum.

Workflow A Sample Preparation (Ethyl β-D-apiofuranoside + Controls) B HILIC UHPLC Separation (Retention of Polar Glycosides) A->B 10 µg/mL Injection C Negative Electrospray Ionization (Generation of [M-H]⁻ m/z 177.07) B->C Column Elution D Collision-Induced Dissociation (Energy Ramp: 10 - 30 eV) C->D Precursor Isolation E MS/MS Data Acquisition (Detection of m/z 131, 101, 71) D->E Fragment Detection

Figure 2: Self-validating LC-MS/MS analytical workflow for ethyl β-D-apiofuranoside.

Quantitative Data Summaries

Table 1: Exact Mass and Diagnostic Fragment Ions of Ethyl β-D-apiofuranoside (Negative Ion Mode)

Ion Type / CleavageFormulaTheoretical m/zNeutral Loss (Da)Diagnostic Significance
Precursor Ion [M-H]⁻C₇H₁₃O₅⁻177.0763N/AConfirms molecular weight
Y₀ Glycosidic CleavageC₅H₇O₄⁻131.034446.0419 (Ethanol)Confirms ethyl aglycone
C3' Branch CleavageC₄H₅O₃⁻101.023930.0106 (CH₂O)Apiose specific (branched chain)
0,2A Cross-RingC₃H₃O₂⁻71.013360.0211 (C₂H₄O₂)Confirms furanose ring
0,3A Cross-RingC₂H₃O⁻43.018488.0160 (C₃H₄O₃)Confirms furanose ring

Table 2: Optimized MS/MS Collision Energy Profiling

Fragment Ion (m/z)Optimal CE (eV)Relative Abundance (%)Fragmentation Mechanism
131.0312 - 15100 (Base Peak)Low-energy heterolytic cleavage
101.0220 - 2545Moderate-energy homolytic/heterolytic
71.0125 - 3020High-energy cross-ring dissociation

References

  • Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 Source: National Institutes of Health (NIH) URL:[Link]

  • Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids Source: National Institutes of Health (NIH) URL:[Link]

  • Extraction, Isolation, Structural Characterization and Anti-Tumor Properties of an Apigalacturonan-Rich Polysaccharide from the Sea Grass Zostera caespitosa Miki Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Solvation Dynamics and Experimental Protocols for Ethyl β-D-apiofuranoside: A Technical Guide

Executive Summary In the realm of natural product isolation and synthetic carbohydrate chemistry, understanding the physicochemical behavior of glycosides is paramount. Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of natural product isolation and synthetic carbohydrate chemistry, understanding the physicochemical behavior of glycosides is paramount. Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a unique branched-chain pentose derivative characterized by an ethyl aglycone attached to an apiofuranose ring[1]. This structural duality—a highly polar carbohydrate core coupled with a lipophilic ethyl tail—imparts a highly versatile solubility profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we dissect the thermodynamic drivers of its solvation, map its solubility across various dielectric constants, and establish self-validating experimental protocols for its quantification and extraction. This guide is engineered for researchers optimizing drug formulations, isolating phenylethanoid glycosides, or utilizing apiofuranosides as chiral building blocks.

Structural Chemistry and Solvation Thermodynamics

Ethyl β-D-apiofuranoside ( C7​H14​O5​ , MW: 178.18 g/mol ) presents a fascinating case study in solvation mechanics[1][2]. The molecule consists of two distinct domains:

  • The Apiofuranose Core: Apiose is a branched-chain sugar. In its furanoside form, it possesses three free hydroxyl groups. These groups act as potent hydrogen-bond donors and acceptors, establishing a robust hydration shell in aqueous environments.

  • The Ethyl Aglycone: The substitution at the anomeric center with an ethyl group introduces a localized hydrophobic patch.

Causality in Solvent Interactions

The presence of the ethyl group fundamentally alters the crystal lattice energy compared to free apiose. By disrupting the dense intermolecular hydrogen-bonding network typical of pure carbohydrates, the ethyl moiety lowers the desolvation energy penalty required to dissolve the compound in organic media. Consequently, while the compound retains good solubility in water , it also exhibits significant solubility in alcohols, ethers, and polar aprotic solvents like DMSO and Acetone[1][3]. Furthermore, it can partition effectively into moderately polar solvents such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc) during liquid-liquid extraction[3][4].

Quantitative Solubility Profile

To facilitate solvent selection for synthesis or extraction, the solubility behavior of Ethyl β-D-apiofuranoside is summarized below based on solvent polarity and mechanistic drivers.

Table 1: Solubility Matrix for Ethyl β-D-apiofuranoside

SolventPolarity IndexDielectric Constant (ε)Solubility ClassPrimary Solvation Mechanism
Water 10.280.1Freely SolubleExtensive H-bonding via 3 free hydroxyl groups
Methanol / Ethanol 5.1 / 5.233.0 / 24.3SolubleH-bonding and lipophilic interaction with the ethyl group
DMSO 7.246.7SolubleStrong dipole-dipole interactions; excellent H-bond acceptor
Ethyl Acetate 4.46.0Moderately SolubleSolvation of the ethyl aglycone; utilized in partitioning
Chloroform / DCM 4.1 / 3.14.8 / 9.1Moderately SolubleDisruption of the crystal lattice by the ethyl moiety
Hexane 0.11.9InsolubleInability to break the carbohydrate H-bond network

Self-Validating Experimental Protocols

When working with glycosides, kinetic solubility (how fast it dissolves) is often mistaken for thermodynamic solubility (the absolute capacity of the solvent). Furthermore, Ethyl β-D-apiofuranoside lacks a UV-active chromophore, rendering standard HPLC-UV methods ineffective. The following protocols are engineered to bypass these pitfalls, ensuring high-integrity, reproducible data.

Protocol A: Determination of Equilibrium (Thermodynamic) Solubility

This shake-flask method incorporates a solid-state validation step to ensure no polymorphic transformations or degradations occur during the assay.

Step-by-Step Methodology:

  • Preparation: Add an excess of Ethyl β-D-apiofuranoside solid (~50 mg) to 1.0 mL of the target solvent in a 2.0 mL amber glass HPLC vial.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours . Causality: 48 hours is required to overcome the kinetic dissolution rate and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over syringe filtration. Carbohydrate derivatives can adsorb onto nylon or PTFE filter membranes, leading to artificially low solubility readings.

  • Solid-State Validation (The Self-Validating Step): Carefully decant the supernatant. Dry the remaining solid pellet under a gentle nitrogen stream and analyze via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD pattern matches the starting material, the solubility value is valid. If a hydrate or solvate has formed, the solubility reflects the new crystal form, not the original anhydrous powder.

  • Quantification: Dilute the supernatant appropriately and analyze using HPLC equipped with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).

G N1 Solid Compound Ethyl β-D-apiofuranoside N2 Solvent Addition (Aqueous/Organic) N1->N2 N3 Isothermal Equilibration (48h, 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Quantification (HPLC-RID / ELSD) N4->N5 N6 Thermodynamic Solubility Output N5->N6

Workflow for determining the thermodynamic solubility of Ethyl β-D-apiofuranoside.

Protocol B: Liquid-Liquid Extraction from Complex Matrices

Apiofuranosides are frequently isolated from plant extracts (e.g., Ulmus davidiana or Apium graveolens)[4][5]. Because the ethyl group imparts moderate lipophilicity, Ethyl β-D-apiofuranoside can be selectively partitioned away from highly polar sugars (like free glucose or fructose) using moderately polar organic solvents.

Step-by-Step Methodology:

  • Aqueous Suspension: Suspend the crude extract in distilled water. Adjust the pH to 6.5–7.0 using a dilute phosphate buffer. Causality: Furanosides are highly susceptible to acid-catalyzed hydrolysis. Maintaining a near-neutral pH prevents the cleavage of the ethyl aglycone.

  • Defatting: Wash the aqueous layer with Hexane (1:1 v/v) three times. Discard the hexane layer. Causality: Hexane removes highly lipophilic sterols and lipids without extracting the target glycoside.

  • Target Partitioning: Extract the aqueous phase with Ethyl Acetate (EtOAc) (1:1 v/v) five times.

  • Recovery: Combine the EtOAc fractions, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a fraction enriched in Ethyl β-D-apiofuranoside.

G N1 Crude Extract / Reaction Mixture N2 Liquid-Liquid Partitioning N1->N2 N3 Aqueous Phase (Highly Polar Impurities) N2->N3 Water N4 Organic Phase (EtOAc / CHCl3) N2->N4 Organics N5 Chromatographic Purification N4->N5 N6 Pure Ethyl β-D-apiofuranoside N5->N6

Liquid-liquid partitioning and purification strategy based on solvent affinities.

Applications in Drug Development and Synthesis

The solubility profile of Ethyl β-D-apiofuranoside makes it a highly valuable scaffold in pharmaceutical sciences.

Glycosylation Strategies: Natural diphenols and aglycones often suffer from poor aqueous solubility and rapid metabolic clearance. By utilizing apiofuranosides as glycosyl donors, chemists can synthesize water-soluble prodrugs or active metabolites[6]. The ethyl group can serve as a temporary protecting group during complex synthetic workflows, allowing the molecule to remain soluble in organic reaction mixtures (like Dichloromethane or Ethyl Acetate) while still retaining the fundamental stereochemistry of the apiose ring[3][6].

Bioavailability Enhancement: In drug formulation, the balance between hydrophilicity and lipophilicity (LogP) dictates absorption. The ethyl aglycone provides just enough lipophilic character to interact with lipid bilayers, while the furanose hydroxyls ensure rapid dissolution in gastrointestinal fluids. This amphiphilic tendency is why related apiofuranosides demonstrate potent biological activities, including anti-inflammatory and hepatoprotective effects, in cellular assays[6][7].

Conclusion

Ethyl β-D-apiofuranoside is not merely a simple sugar derivative; it is a finely tuned amphiphilic molecule. Its robust solubility in water, combined with its ability to partition into organic solvents like Ethyl Acetate and DMSO, makes it an indispensable tool for natural product chemists and formulation scientists. By adhering to the pH-controlled, self-validating protocols outlined above, researchers can accurately leverage its physicochemical properties to drive innovation in synthetic chemistry and drug development.

References

  • ChemBK - Ethyl β-D-apiofuranoside Properties and Solubility. Available at:[Link]

  • BioCrick - Fuscaxanthone A & Natural Product Catalog (Ethyl β-D-apiofuranoside solvent affinities). Available at:[Link]

  • National Institutes of Health (PMC) - Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. Available at:[Link]

  • Semantic Scholar - Extensive isolation work on the n-BuOH-soluble fraction obtained from the stem and root barks of Ulmus pumila L. Available at:[Link]

  • National Institutes of Health (PMC) - (–)-Catechin-7-O-β-d-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway. Available at:[Link]

Sources

Exploratory

The Pivotal Role of Apiofuranosides in the Architecture and Function of Plant Cell Wall Polysaccharides

Abstract D-Apiose, a unique branched-chain pentose, is a fascinating and functionally critical, albeit often minor, constituent of the plant cell wall.[1][2] Present in its furanose ring form (apiofuranoside), this sugar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Apiose, a unique branched-chain pentose, is a fascinating and functionally critical, albeit often minor, constituent of the plant cell wall.[1][2] Present in its furanose ring form (apiofuranoside), this sugar plays indispensable roles in the structural integrity and mechanics of the primary cell wall. This technical guide provides an in-depth exploration of the occurrence, biosynthesis, and function of apiofuranosides within two key pectic polysaccharides: the ubiquitous and highly conserved rhamnogalacturonan II (RG-II) and the more taxonomically restricted apiogalacturonan. We will detail the pivotal role of apiose in the borate-mediated cross-linking of RG-II, a mechanism essential for normal plant growth and development.[2][3] Furthermore, this guide provides field-proven methodologies for the extraction, quantification, and analysis of apiose-containing polysaccharides, offering researchers and drug development professionals a comprehensive resource for investigating this unique monosaccharide.

Introduction to D-Apiose: A Structurally Unique Monosaccharide

Apiose is a plant-specific, branched-chain pentose (3-C-(hydroxymethyl)-D-glycero-tetrose) that sets it apart from the linear structure of most monosaccharides.[4][5][6] While it can be found in a variety of secondary metabolites, its most significant role from a structural biology perspective is as a component of the primary cell wall.[2][7] Within cell wall polysaccharides, apiose exists exclusively in its five-membered furanose ring configuration, referred to as an apiofuranoside.[7] Although often considered a "rare sugar," its presence within the highly conserved structure of rhamnogalacturonan II (RG-II) means it is found in the primary cell walls of all vascular plants, highlighting its fundamental importance in plant life.[1][2][8]

Occurrence of Apiofuranosides in Pectic Polysaccharides

Apiofuranosyl residues are primarily integrated into two distinct types of pectic polysaccharides. Pectins are a family of complex galacturonic acid-rich polysaccharides that form a hydrated gel phase in the primary cell wall, contributing to cell adhesion and wall mechanics.[9][10]

Rhamnogalacturonan II (RG-II): A Structurally Complex and Conserved Pectin

RG-II is arguably the most complex polysaccharide in nature, with a backbone of α-1,4-linked D-galacturonic acid residues decorated with four different oligosaccharide side chains (A, B, C, and D).[9][11] These side chains are composed of 12 different types of sugars linked by over 20 distinct glycosidic bonds.[11] The structure of RG-II is remarkably conserved across all vascular plants, suggesting a vital and irreplaceable function.[9][12] Apiofuranosyl residues are found in three of the four side chains, but their most critical placement is within side chain A, where they serve as the site for intermolecular cross-linking.[2][9]

Apiogalacturonan: An Apiose-Abundant Pectin in Aquatic Monocots

In contrast to the low but ubiquitous levels of RG-II, apiogalacturonan is a pectic polysaccharide found in high abundance in the cell walls of certain aquatic monocots, such as duckweeds (Lemna minor) and seagrasses (Zostera marina).[1][2][13][14] Its structure consists of a homogalacturonan backbone (α-1,4-linked D-galacturonic acid) substituted with side chains containing D-apiose.[15][16] These side chains can be single apiosyl residues or short oligo-apiose chains.[15][17] The high concentration of apiose in these plants suggests a specialized role, potentially related to the unique mechanical demands of their aquatic environment or in defense and signaling.

Data Presentation: Comparative Abundance of Apiose

The concentration of apiose varies dramatically across the plant kingdom, which is directly related to the presence and abundance of these two polysaccharides.

Plant SpeciesPlant TypeTissueApiose (mol%)Primary Apiose-Containing PolysaccharideReference(s)
Arabidopsis thalianaDicotLeaf~0.8Rhamnogalacturonan II[1]
Lemna minor (Duckweed)Aquatic MonocotWhole PlantUp to 15Apiogalacturonan, RG-II[1]
Zea mays (Maize)MonocotStemNot DetectedRhamnogalacturonan II (at low levels)[1]
Pinus taeda (Pine)GymnospermWoodNot DetectedRhamnogalacturonan II (at low levels)[1]
Zostera marina (Seagrass)Aquatic MonocotWhole PlantHighApiogalacturonan, RG-II[16]

Note: In many analyses of terrestrial plants like maize and pine, the apiose content is below the detection limit of standard methods but is presumed to be present as a component of RG-II.[1]

The Critical Functional Role of Apiofuranosides in Cell Wall Architecture

The unique structure of apiose directly enables its critical functions within the cell wall matrix.

The Keystone of Pectin Networks: Borate-Mediated Dimerization of RG-II

The most well-characterized and vital function of apiofuranosides is mediating the dimerization of two RG-II molecules.[2][9] This occurs through the formation of a 1:2 borate diester bond that covalently cross-links the C-2 and C-3 hydroxyl groups of the apiosyl residue in side chain A of one RG-II monomer to the corresponding apiosyl residue on a second monomer.[9] This dimerization is essential for assembling a three-dimensional pectic network, which entraps other cell wall polymers and provides mechanical strength and integrity to the primary cell wall.[18] This cross-linking is believed to occur in the Golgi apparatus before the pectin is secreted to the cell wall.

RGII_Dimerization cluster_0 RG-II Monomer 1 cluster_1 RG-II Monomer 2 RG1 GalA Backbone SideChainA1 Side Chain A Apiose1 D-Apiofuranose Borate Boron B(OH)₄⁻ Apiose1->Borate RG2 GalA Backbone SideChainA2 Side Chain A Apiose2 D-Apiofuranose Apiose2->Borate caption Borate-mediated cross-linking of two RG-II monomers via apiose. UDP_Apiose_Biosynthesis UDPGlc UDP-Glucose UDPGlcA UDP-D-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase UDPApi UDP-D-Apiose UDPGlcA->UDPApi UAXS / AXS1 (NAD⁺) UDPXyl UDP-D-Xylose UDPGlcA->UDPXyl UAXS / AXS1 (NAD⁺) RGII Rhamnogalacturonan II UDPApi->RGII Apiosyl- transferases ApiGal Apiogalacturonan UDPApi->ApiGal Apiosyl- transferases SecMet Apiosylated Secondary Metabolites UDPApi->SecMet Apiosyl- transferases

Caption: Biosynthesis of UDP-D-apiose and its subsequent incorporation.

Methodologies for the Study of Apiose-Containing Polysaccharides

Investigating the role of apiofuranosides requires a robust set of biochemical protocols. The causality behind these experimental choices is to progressively isolate and purify the polymers of interest while removing interfering substances, followed by depolymerization into constituent monomers for accurate quantification.

Protocol: Preparation of Alcohol-Insoluble Residue (AIR)

Rationale: This is the foundational step for most cell wall analyses. The goal is to remove all non-covalently bound cellular components (soluble sugars, lipids, pigments, nucleic acids) to generate a sample enriched in cell wall polymers. [1][19] Methodology:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen or freeze-dry to halt enzymatic activity.

  • Grind the frozen tissue to a fine, homogenous powder.

  • Wash the powder sequentially with 70% (v/v) ethanol, chloroform:methanol (1:1, v/v), and 100% acetone. Each wash removes a different class of soluble compounds. Centrifuge and discard the supernatant between each wash.

  • Dry the final pellet completely. This resulting material is the Alcohol-Insoluble Residue (AIR). [1]

Protocol: Extraction and Purification of Apiogalacturonans

Rationale: Pectic polysaccharides are ionically cross-linked within the cell wall. Chelating agents like ammonium oxalate or CDTA are used to sequester Ca²⁺ ions, which solubilizes the pectins. Subsequent chromatographic steps separate polysaccharides based on charge and size. This protocol is adapted from methods used for Lemna minor. [15] Methodology:

  • Suspend AIR in a solution of 0.5% ammonium oxalate at room temperature with gentle agitation to extract pectic polysaccharides. [15]2. Centrifuge to pellet the remaining insoluble material and collect the supernatant containing the solubilized pectins.

  • Apply the supernatant to a DEAE-Sephadex (or similar anion-exchange) column. Elute with a salt gradient (e.g., 0-1 M NaCl) to separate polysaccharides based on their negative charge.

  • Analyze fractions for apiose content. Fractions with high apiose content can be further purified by size-exclusion chromatography.

Protocol: Neutral Sugar Composition via GC-MS of Alditol Acetates

Rationale: To quantify apiose, the purified polysaccharides (or total AIR) must be hydrolyzed into their constituent monosaccharides. These monosaccharides are then reduced to stable alditols and acetylated to create volatile derivatives suitable for separation and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). [1] Methodology:

  • Hydrolysis: Weigh 5-10 mg of dry AIR or purified polysaccharide into a pressure-resistant tube. Add 2 M trifluoroacetic acid (TFA) and heat at 121°C for 1 hour. This effectively hydrolyzes non-cellulosic polysaccharides. [1]2. Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Dissolve the dried hydrolysate in a solution of sodium borohydride (NaBH₄) to reduce the monosaccharides to their corresponding alditols. [1]3. Acetylation: Quench the reduction reaction with acetic acid. Dry the sample completely. Add acetic anhydride and a catalyst (e.g., 1-methylimidazole) and heat to acetylate the hydroxyl groups of the alditols.

  • Extraction and Analysis: Quench the reaction with water and extract the volatile alditol acetates into an organic solvent like dichloromethane. Inject the organic phase into a GC-MS for separation and quantification. Apiose will yield a unique, identifiable peak. [1]

Experimental Workflow for Apiose Research

Experimental_Workflow A Plant Material (e.g., Arabidopsis, Lemna) B Homogenization & Solvent Washes A->B C Alcohol-Insoluble Residue (AIR) (Enriched Cell Walls) B->C D Pectin Extraction (e.g., Ammonium Oxalate) C->D Solubilization G Acid Hydrolysis (TFA) C->G Direct Analysis E Purification (Anion-Exchange Chromatography) D->E F Purified Apiose-Containing Polysaccharide E->F F->G Composition Analysis L Structural Elucidation (NMR, MS) Functional Analysis (Mutants) F->L Advanced Analysis H Monosaccharide Mixture G->H I Reduction (NaBH₄) & Acetylation H->I J Alditol Acetate Derivatives I->J K Quantification & Identification (GC-MS) J->K

Caption: A generalized experimental workflow for apiose research.

Conclusion and Future Perspectives

Apiofuranosides, despite their low overall abundance in many plant species, are not merely minor curiosities but are fundamental to the structural integrity of the primary cell wall across the vascular plant kingdom. The apiose-borate cross-link in RG-II is a masterstroke of biochemical engineering, creating a stable, load-bearing pectic network essential for cell growth and viability. In aquatic plants, the abundance of apiogalacturonan points to novel functions that are only beginning to be explored, with some studies indicating potential bioactive properties relevant to drug discovery. [17] Future research will likely focus on elucidating the full suite of glycosyltransferases responsible for synthesizing the complex side chains of RG-II and apiogalacturonan. Understanding how the cell regulates the synthesis and transport of UDP-apiose to coordinate with pectin biosynthesis remains a key challenge. Furthermore, investigating the interplay between cell wall mechanics, dictated in part by RG-II dimerization, and intracellular signaling pathways is a burgeoning field that promises to reveal how cells perceive and respond to mechanical stress. [20]The study of apiofuranosides continues to be a rich area of research, linking fundamental plant biology with potential applications in biotechnology and medicine.

References

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693–703. [Link]

  • Avci, U., et al. (2018). Changes in the abundance of cell wall apiogalacturonan and xylogalacturonan and conservation of rhamnogalacturonan II structure during the diversification of the Lemnoideae. Annals of Botany, 121(4), 741–753. [Link]

  • ResearchGate. (n.d.). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis | Request PDF. [Link]

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430–442. [Link]

  • Hart, D. A., & Kindel, P. K. (1970). Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor. Biochemical Journal, 116(4), 569–579. [Link]

  • Springer Nature Research Communities. (2019). Rare sugar production via ring contraction. [Link]

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430-442. [Link]

  • Mohnen, D. (2008). Pectin structure and biosynthesis. Current Opinion in Plant Biology, 11(3), 266–277. [Link]

  • ResearchGate. (n.d.). Changes in the abundance of cell wall apiogalacturonan and xylogalacturonan and conservation of rhamnogalacturonan II structure during the diversification of the Lemnoideae | Request PDF. [Link]

  • Smith, C. M., et al. (2016). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. The Journal of Biological Chemistry, 291(41), 21635–21649. [Link]

  • ResearchGate. (n.d.). (A) Structure of rhamnogalacturonan-II backbone and side chains A–D... [Link]

  • Wang, L., et al. (2019). Extraction, Isolation, Structural Characterization and Anti-Tumor Properties of an Apigalacturonan-Rich Polysaccharide from the Sea Grass Zostera caespitosa Miki. Marine Drugs, 17(10), 553. [Link]

  • Wikipedia. (n.d.). Rhamnogalacturonan-II. [Link]

  • University of Leeds. (n.d.). Pectins. Faculty of Biological Sciences. [Link]

  • Wikipedia. (n.d.). Apiose. [Link]

  • Koutaniemi, S., & Vaněk, T. (2021). Apiose-Relevant Glycosidases. Catalysts, 11(10), 1251. [Link]

  • Gloaguen, V., et al. (2010). Structural Characterization and Cytotoxic Properties of an Apiose-Rich Pectic Polysaccharide Obtained from the Cell Wall of the Marine Phanerogam Zostera marina. Journal of Natural Products, 73(6), 1143–1148. [Link]

  • Gloaguen, V., et al. (2010). Structural characterization and cytotoxic properties of an apiose-rich pectic polysaccharide obtained from the cell wall of the marine phanerogam Zostera marina. Journal of Natural Products, 73(6), 1143-8. [Link]

  • Seifert, G. J. (2019). Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis. Nature Catalysis, 2, 1056–1057. [Link]

  • Cárdenas-Jirón, G. I., et al. (2021). Towards Elucidating Structure–Spectra Relationships in Rhamnogalacturonan II: Computational Protocols for Accurate 13C and 1H Shifts for Apiose and Its Borate Esters. Frontiers in Plant Science, 12, 706248. [Link]

  • Fangel, J. U., et al. (2021). Analytical implications of different methods for preparing plant cell wall material. Carbohydrate Polymers, 261, 117866. [Link]

  • ResearchGate. (n.d.). D-Apiose, its biological context, and an overview of the strategy for... [Link]

  • ResearchGate. (n.d.). Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: Fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. [Link]

  • Albersheim, P., et al. (1988). Structure and function of plant cell wall polysaccharides. Journal of the Science of Food and Agriculture, 42(1), 89-90. [Link]

  • Ahn, J. W., et al. (2006). Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants. The Journal of Biological Chemistry, 281(19), 13708-13716. [Link]

  • Semantic Scholar. (n.d.). Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. [Link]

  • Sorkin, M. L., & Khasin, M. (2021). Cell wall mechanics: Some new twists. The Plant Cell, 33(4), 820–821. [Link]

  • Zhao, C., et al. (2025). Linking cell wall and phytohormone signaling. Plant Hormones, 1, e022. [Link]

  • Voiniciuc, C., et al. (2018). Emerging Functions for Cell Wall Polysaccharides Accumulated during Eudicot Seed Development. Plants, 7(4), 83. [Link]

  • InTechOpen. (2012). Plant Cell Wall Polymers: Function, Structure and Biological Activity of Their Derivatives. [Link]

  • Keynia, F., et al. (2024). Mechanical properties are tuned during development with the fibrous network nature of the Arabidopsis cell wall. bioRxiv. [Link]

  • International Food Research Journal. (2013). Pectinases: Enzymes for fruit processing industry. [Link]

  • SLU. (n.d.). Plant cell walls as mechanical signaling hubs for morphogenesis. [Link]

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Protocols & Analytical Methods

Method

Application Note: Chemical Synthesis Protocol for Ethyl β-D-apiofuranoside

Executive Summary & Contextual Significance D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring, plant-specific branched-chain pentose. In nature, it is a critical structural component of the pectic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Significance

D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring, plant-specific branched-chain pentose. In nature, it is a critical structural component of the pectic cell wall polysaccharide rhamnogalacturonan II (RG-II), where it serves as the primary binding site for borate cross-linking[1][2]. Beyond the cell wall, apiose is conjugated to over 1,200 secondary metabolites, including flavonoids (e.g., apiin in celery, catalyzed by UGT94AX1) and phenylethanoid glycosides, enhancing their water solubility and bioavailability[2][3].

Ethyl β-D-apiofuranoside is a synthetically valuable, stable alkyl glycoside. It serves as an essential reference standard for structural elucidation, a substrate analog for screening β-D-apiofuranosidase activity, and a versatile building block for synthesizing apiose-containing nucleoside analogs and prodrugs[4][5]. Because free apiose is exceedingly rare and chemically unstable, the synthesis of apiofuranosides relies on carefully orchestrated de novo chemical synthesis or the derivatization of advanced furanosyl donors[5].

This application note provides a comprehensive, self-validating protocol for the stereoselective synthesis of Ethyl β-D-apiofuranoside via Lewis acid-promoted Fischer-type glycosylation and subsequent global deprotection.

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

The Challenge of Furanoside Glycosylation

Unlike pyranosides, furanosides exist in highly flexible envelope ( E ) and twist ( T ) conformations. This conformational flexibility makes stereocontrol during glycosylation notoriously difficult, often resulting in complex anomeric mixtures ( α / β ratios)[6].

Establishing Causality: Neighboring Group Participation (NGP)

To enforce absolute 1,2-trans ( β ) stereoselectivity, this protocol utilizes 1,2,3,5-tetra-O-acetyl-D-apiofuranose as the glycosyl donor.

  • The Causality: Upon activation by a Lewis acid (e.g., BF3​⋅OEt2​ ), the anomeric acetate leaves, generating an electrophilic oxocarbenium ion. The adjacent C -2 acetate group immediately attacks this center intramolecularly, forming a stable acyloxonium ion intermediate [4][6].

  • The Result: This intermediate sterically shields the α -face of the furanose ring. Consequently, the incoming nucleophile (ethanol) is forced to attack exclusively from the β -face, yielding the 1,2-trans (β) glycoside with >95% stereoselectivity[5][6].

MechanisticPathway Donor 1,2,3,5-Tetra-O-acetyl- D-apiofuranose Oxo Oxocarbenium Ion (Transient) Donor->Oxo BF3·OEt2 -OAc(-) Acyloxonium Acyloxonium Ion (α-face blocked) Oxo->Acyloxonium C-2 Acetate Participation BetaAttack Nucleophilic Attack (EtOH on β-face) Acyloxonium->BetaAttack Stereoselective Trapping Product Ethyl 2,3,5-tri-O-acetyl- β-D-apiofuranoside BetaAttack->Product -H(+)

Figure 1: Mechanism of Neighboring Group Participation (NGP) ensuring β-stereoselectivity during apiofuranosylation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the choice of reagents in this protocol. The use of BF3​⋅OEt2​ with a peracetylated donor provides the optimal balance of yield, stereoselectivity, and operational simplicity[4][5].

EntryDonor Activation GroupPromoter (Eq.)SolventTemp (°C) α:β RatioYield (%)
1 1,2,3,5-Tetra-O-acetyl BF3​⋅OEt2​ (1.5) CH2​Cl2​ 0 to RT 1 : 19 84
21,2,3,5-Tetra-O-acetylTMSOTf (0.2) CH2​Cl2​ -20 to 01 : 1578
3TrichloroacetimidateTMSOTf (0.1) CH2​Cl2​ -401 : 2089
41,2-Di-O-benzyl (No NGP)TMSOTf (0.1) CH2​Cl2​ -401 : 1.265

Table 1: Optimization of glycosylation parameters. Entry 1 is selected for this protocol due to the stability of the donor and avoidance of cryogenic temperatures.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • Glycosyl Donor: 1,2,3,5-Tetra-O-acetyl-D-apiofuranose (Synthesized from L-arabinose or commercially sourced).

  • Nucleophile: Absolute Ethanol (EtOH), anhydrous ( ≤0.005% water).

  • Promoter: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ), freshly distilled.

  • Solvents: Dichloromethane ( CH2​Cl2​ , anhydrous), Methanol (MeOH, anhydrous).

  • Deprotection Reagent: Sodium methoxide (NaOMe) in Methanol (0.5 M).

  • Resin: Amberlite® IR-120 (H⁺ form), washed with MeOH prior to use.

Phase 1: Glycosylation (Synthesis of Ethyl 2,3,5-tri-O-acetyl-β-D-apiofuranoside)

A self-validating system requires strict exclusion of moisture to prevent oxocarbenium quenching by water.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and purge with Argon.

  • Dissolution: Add 1,2,3,5-tetra-O-acetyl-D-apiofuranose (1.0 mmol, 318 mg) and anhydrous ethanol (3.0 mmol, 175 µL) to the flask. Dissolve in 10 mL of anhydrous CH2​Cl2​ .

  • Activation: Cool the reaction mixture to 0∘C using an ice-water bath. Dropwise, add BF3​⋅OEt2​ (1.5 mmol, 185 µL) over 5 minutes.

    • Causality: Slow addition at 0∘C prevents localized exothermic spikes that can degrade the fragile furanose ring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Monitor via TLC (Hexane/Ethyl Acetate 2:1). The starting material ( Rf​≈0.4 ) should convert entirely to a new, slightly more polar spot ( Rf​≈0.35 ).

  • Quenching: Once complete, cool the flask back to 0∘C and quench by adding 10 mL of saturated aqueous NaHCO3​ .

    • Causality: Immediate neutralization prevents acid-catalyzed anomerization of the newly formed β -glycosidic bond.

  • Extraction: Extract the aqueous layer with CH2​Cl2​ ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Global Deprotection (Zemplén Transesterification)
  • Dissolution: Dissolve the crude Ethyl 2,3,5-tri-O-acetyl-β-D-apiofuranoside in 10 mL of anhydrous MeOH.

  • Base Addition: Add a catalytic amount of 0.5 M NaOMe in MeOH (approx. 100 µL) until the pH reaches 9–10 (test with pH paper on a wetted glass rod).

    • Causality: Zemplén conditions (catalytic alkoxide in alcohol) selectively cleave ester bonds via transesterification without hydrolyzing the acetal (glycosidic) linkage[5].

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is complete when TLC (DCM/MeOH 9:1) shows a baseline spot corresponding to the fully deprotected apiofuranoside.

  • Neutralization (IPQC Step): Add pre-washed Amberlite IR-120 (H⁺) resin to the flask and stir gently until the pH returns to 7.

    • Validation: Failure to strictly neutralize before concentration will result in base-catalyzed degradation of the free sugar during solvent evaporation.

  • Isolation: Filter off the resin, wash with MeOH, and concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (DCM/MeOH 95:5 to 90:10) to yield pure Ethyl β-D-apiofuranoside as a colorless syrup (Overall yield: ~80-85%).

Workflow Step1 Phase 1: Glycosylation Argon Atm, 0°C to RT Step2 Quench & Workup Sat. NaHCO3, Extraction Step1->Step2 Complete conversion by TLC Step3 Phase 2: Deprotection NaOMe / MeOH (pH 9-10) Step2->Step3 Crude Protected Intermediate Step4 Neutralization Amberlite IR-120 (H+) Step3->Step4 Cleavage of Acetates Step5 Purification Flash Chromatography Step4->Step5 pH = 7.0

Figure 2: End-to-end experimental workflow for the synthesis of Ethyl β-D-apiofuranoside.

Analytical Validation & Characterization

To ensure the trustworthiness of the synthesized compound, the following In-Process Quality Control (IPQC) metrics must be met:

  • Mass Spectrometry (ESI-HRMS): Calculated for C7​H14​O5​Na+ [M+Na]+ : 201.0733; Found: 201.0735.

  • 1 H NMR (400 MHz, D2​O ): The anomeric proton ( H−1 ) is the critical diagnostic signal. For the β -anomer of apiofuranosides, H−1 typically appears as a singlet or a doublet with a very small coupling constant ( J1,2​<2.0 Hz ) near δ 4.90–5.00 ppm. This is due to the ~90° dihedral angle between H−1 and H−2 in the furanose envelope conformation, which minimizes scalar coupling[4].

  • 13 C NMR (100 MHz, D2​O ): The anomeric carbon ( C−1 ) should resonate at approximately δ 108–110 ppm, confirming the furanoside ring structure (pyranosides typically appear upfield at ~100-104 ppm).

References

  • The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. nih.gov.[1]

  • Apiose-Relevant Glycosidases. mdpi.com.[2]

  • A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery. nih.gov.[3]

  • Efficient chemoenzymatic synthesis of 4-nitrophenyl β-D-apiofuranoside and its use in screening of β-D-apiofuranosidases. researchgate.net.[4]

  • Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. mdpi.com.[5]

  • Selective Glycosylations with Furanosides: Synthetic Methods and Catalysts. researchgate.net.[6]

Sources

Application

Application Note &amp; Protocols: Extraction and Isolation of Apiofuranoside Glycosides from Plant Material

Abstract This guide provides a comprehensive framework for the extraction, isolation, and purification of apiofuranoside glycosides from plant matrices. Recognizing the therapeutic potential and structural diversity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the extraction, isolation, and purification of apiofuranoside glycosides from plant matrices. Recognizing the therapeutic potential and structural diversity of this class of compounds, these protocols are designed for researchers, natural product scientists, and drug development professionals. While the specific target, Ethyl β-D-apiofuranoside, is not documented as a naturally occurring compound, the methodologies detailed herein are based on established principles for glycoside extraction and are exemplified by the successful isolation of a structurally related compound, catechin 7-O-β-D-apiofuranoside, from Ulmus species[1][2][3]. This document explains the scientific rationale behind each step, from sample preparation to final purification, and provides detailed, adaptable protocols for laboratory application.

Introduction: The Significance of Apiofuranosides

Apiofuranosides are a class of glycosides characterized by the presence of an apiose sugar moiety. Apiose is a unique branched-chain pentose that, when attached to various aglycones (e.g., flavonoids, coumarins), forms compounds with a wide array of biological activities. For instance, apiin (apigenin-7-O-apiosylglucoside) from celery and parsley exhibits significant antioxidant properties, while catechin 7-O-β-D-apiofuranoside, isolated from the bark and roots of Ulmus macrocarpa, has demonstrated potent anti-inflammatory and antioxidant effects[2][4].

The successful isolation of these compounds is the critical first step in verifying their pharmacological activity and enabling further drug development. The process, however, is challenging due to the complex nature of plant extracts. This guide offers a systematic approach to overcome these challenges, emphasizing both traditional and modern techniques to maximize yield and purity.

Foundational Principles: From Plant to Pure Compound

The journey from raw plant material to a purified apiofuranoside involves a multi-stage process. The choice of methodology at each stage is dictated by the physicochemical properties of the target glycoside—namely its polarity, solubility, and stability. Glycosides are inherently polar due to their sugar components, but the polarity of the aglycone can vary significantly, influencing the selection of extraction solvents and chromatographic systems[5].

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_isolate Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis PlantMaterial Plant Material (e.g., Ulmus Bark) Preparation Drying & Grinding PlantMaterial->Preparation Extraction Solvent Extraction (e.g., Hot Water) Preparation->Extraction CrudeExtract Crude Aqueous Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation EnrichedFraction n-Butanol Fraction Fractionation->EnrichedFraction ColumnChrom Column Chromatography (e.g., Sephadex LH-20) EnrichedFraction->ColumnChrom PrepHPLC Preparative HPLC (Reversed-Phase) ColumnChrom->PrepHPLC PureCompound Pure Apiofuranoside PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) & Purity Check PureCompound->Analysis

Caption: Overall workflow for apiofuranoside isolation.

Plant Material Preparation

The quality of the starting material directly impacts the final yield and purity.

  • Selection & Drying: Plant parts known to be rich in the target compound (e.g., bark, leaves, roots) should be harvested and dried promptly in a ventilated oven at a controlled temperature (typically 40-50°C) to prevent enzymatic or microbial degradation of the glycosides[6].

  • Grinding: The dried material must be pulverized into a fine powder. This increases the surface area available for solvent penetration, significantly improving extraction efficiency[7].

Extraction: Liberating the Target Compound

Solvent extraction remains the most widely used method for obtaining natural products[5]. The choice of solvent is paramount. For many glycosides, including catechin 7-O-β-D-apiofuranoside from Ulmus macrocarpa, hot water has been shown to be more effective than ethanol-based solvents[8]. This is likely because the high polarity of water is well-suited to solubilizing the glycoside, and the elevated temperature enhances both solubility and mass transfer.

Extraction MethodPrincipleAdvantagesDisadvantages
Decoction (Hot Water) Boiling plant material in a solvent (water) to extract constituents.[5]Excellent for polar, heat-stable compounds like many glycosides. Low cost and environmentally friendly.Not suitable for thermolabile compounds. May extract a wide range of water-soluble impurities.
Maceration Soaking plant material in a solvent at room temperature for an extended period.[5]Simple, requires minimal equipment. Suitable for heat-sensitive compounds.Time-consuming, may result in lower extraction efficiency compared to heated methods.
Soxhlet Extraction Continuous extraction with a hot solvent that is repeatedly cycled through the plant material.[7]Highly efficient, requires less solvent than maceration.Requires specialized glassware. Prolonged heating can degrade sensitive compounds.
Ultrasound-Assisted Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.Faster extraction times, increased yield, reduced solvent consumption.Requires an ultrasonic bath/probe. Localized heating may occur.

Protocol 1: Optimized Hot Water Extraction (Decoction)

This protocol is adapted from the successful extraction of (2R,3R)-epicatechin-7-O-β-D-apiofuranoside from Ulmus macrocarpa bark[8].

  • Setup: Place 100 g of finely powdered, dried plant material into a 2 L round-bottom flask.

  • Solvent Addition: Add 1 L of deionized water to the flask (a 1:10 solid-to-liquid ratio).

  • Extraction: Heat the mixture to 90-100°C with continuous stirring and maintain at a gentle boil (reflux) for 2 hours.

    • Scientific Rationale: Heating increases the solubility of the glycosides and the diffusion rate of the solvent into the plant matrix. Refluxing prevents solvent loss during the extraction period.

  • Filtration: After cooling to room temperature, filter the mixture through cheesecloth to remove the bulk plant material (the marc).

  • Clarification: Pass the resulting filtrate through a finer filter paper (e.g., Whatman No. 1) to remove smaller particulates.

  • Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator at a temperature below 55°C to prevent thermal degradation. This yields the crude aqueous extract.

  • Lyophilization: For complete removal of water and to obtain a stable, dry powder for storage and subsequent steps, freeze-dry the concentrated extract.

Isolation and Purification: A Multi-Step Chromatographic Approach

The crude extract contains a complex mixture of compounds. A sequential purification strategy is necessary to isolate the target apiofuranoside.

G cluster_partition Liquid-Liquid Partitioning cluster_chrom Chromatography Crude Crude Extract (Lyophilized Powder) DCM DCM (Non-polar) Crude->DCM Discard EtOAc EtOAc (Mid-polar) Crude->EtOAc Discard nBuOH n-BuOH (Polar Glycosides) Crude->nBuOH Collect SEC Size-Exclusion (Sephadex LH-20) nBuOH->SEC Fractionate RP_HPLC Preparative RP-HPLC SEC->RP_HPLC Purify Final Pure Compound RP_HPLC->Final

Caption: Purification cascade for apiofuranosides.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases. It is an effective first step to enrich the glycoside fraction.

  • Redissolve: Dissolve the lyophilized crude extract in deionized water.

  • Fractionate: Transfer the solution to a separatory funnel and perform sequential extractions with solvents of increasing polarity:

    • First, with dichloromethane (DCM) or hexane to remove highly non-polar compounds like fats and chlorophyll. Discard the organic layer.

    • Next, with ethyl acetate (EtOAc) to remove compounds of intermediate polarity. Discard the organic layer.

    • Finally, with n-butanol (n-BuOH). Glycosides typically partition into the n-butanol layer. Collect this layer.[9]

  • Concentrate: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the enriched glycoside fraction.

Protocol 2: Chromatographic Purification

This protocol uses a combination of column chromatography techniques to achieve high purity. The separation of isomers, which share identical masses and are common among glycosides, often requires high-resolution chromatographic methods[10][11].

  • Size-Exclusion Chromatography (SEC):

    • Stationary Phase: Sephadex LH-20 is an ideal choice for separating small molecules based on size and polarity in polar organic solvents.

    • Procedure: a. Dissolve the dried n-butanol fraction in a minimal amount of methanol. b. Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol. c. Elute the column with 100% methanol, collecting fractions of a fixed volume (e.g., 10-15 mL). d. Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify and pool the fractions containing the target compound.

    • Scientific Rationale: SEC provides an initial cleanup, separating the glycosides from larger polymeric compounds and smaller impurities.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Principle: This is the final polishing step to achieve high purity (>95%). RP-HPLC separates compounds based on their hydrophobicity. Less polar compounds are retained longer on the non-polar (e.g., C18) stationary phase[12].

    • Procedure: a. Dissolve the pooled, semi-purified fractions from SEC in the HPLC mobile phase. b. Inject the sample onto a preparative C18 HPLC column. c. Elute with a gradient of two solvents, typically water (Solvent A) and acetonitrile or methanol (Solvent B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might run from 10% B to 70% B over 40 minutes. d. Monitor the eluent with a UV detector at a wavelength appropriate for the aglycone (e.g., ~280 nm for catechins). e. Collect the peak corresponding to the target apiofuranoside. f. Evaporate the solvent to yield the final, purified compound.

Structural Verification and Quality Control

The identity and purity of the isolated compound must be rigorously confirmed using modern analytical techniques.

  • Purity Assessment: Analytical HPLC with a Diode Array Detector (DAD) is used to confirm the purity of the final product. A single, symmetrical peak is indicative of high purity.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are essential for the unambiguous elucidation of the complete chemical structure, including the nature of the aglycone, the identity of the sugar as apiose, and the position and stereochemistry of the glycosidic linkage[3][8].

Conclusion

The successful extraction and isolation of apiofuranoside glycosides from complex plant sources is a meticulous but achievable process. The strategy outlined in this application note—combining an efficient hot water extraction with a logical cascade of liquid-liquid partitioning and multi-step chromatography—provides a robust and scientifically grounded pathway to obtaining these valuable compounds in high purity. By understanding the principles behind each step, researchers can adapt these protocols to target a wide variety of glycosides for further pharmacological investigation and development.

References

  • Kim, M. S., Park, S., Kwon, Y., Kim, T., Lee, C. H., Jang, H., Kim, E. J., Jung, J. I., Min, S., Park, K.-H., & Choi, S. E. (2024). Effects of Ulmus macrocarpa Extract and Catechin 7-O-β-D-apiofuranoside on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells. Current Issues in Molecular Biology, 46(8), 6837–6855. [Link]

  • Lee, J. H., Ku, S. K., Kim, Y. W., & Bae, J. S. (2011). Antioxidative and anti-inflammatory effects of phenolic compounds from the roots of Ulmus macrocarpa. Fitoterapia, 82(6), 915-921. [Link]

  • Zheng, S. (2014).
  • Lee, C. H., Kim, M. S., Kwon, Y., Kim, T., Park, S., Jang, H., Kim, E. J., Jung, J. I., Min, S., Park, K.-H., & Choi, S. E. (2024). The Impact of Ulmus macrocarpa Extracts on a Model of Sarcopenia-Induced C57BL/6 Mice. International Journal of Molecular Sciences, 25(11), 6197. [Link]

  • Hostetler, G., Riedl, K., Cardenas, H., Diosa-Toro, M., Arango, D., Schwartz, S., & Doseff, A. I. (2013). Targeting Flavone Deglycosylation Improves Formulation of Whole Celery-Based Apigenin Rich Food. Journal of Medicinal Food, 16(1), 75–81. [Link]

  • Thiageswaran, S. (2026). Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. Separation Science. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674. [Link]

  • Lee, C. H., Jang, H., Kim, T., Kim, M. S., Kwon, Y., Park, S., Kim, E. J., Jung, J. I., Min, S., Park, K.-H., & Choi, S. E. (2024). Chemotaxonomic significance of catechin 7-O-beta-D-apiofuranoside in Ulmus species native to Asia. Forest Science and Technology. [Link]

  • Yao, Y., & Ren, G. (2014). In vitro and in vivo antioxidant activities of a flavonoid isolated from celery (Apium graveolens L. var. dulce). Food & Function, 5(1), 107-115. [Link]

  • Kim, E., Kang, Y., Lee, E., & Kim, J. (2020). Chemotaxonomic Significance of Catechin 7-O-beta-D-apiofuranoside in Ulmus Species. Korean Journal of Plant Resources, 33(6), 667-675. [Link]

  • Linwu, Z., Jian, S., & Meiling, H. (2017). Isolation, purification, and identification of the main phenolic compounds from leaves of celery (Apium graveolens L. var. dulce Mill./Pers.). Journal of Food Science. [Link]

  • Fujimori, T., Amagai, S., Igarashi, T., Minami, A., Oikawa, H., Masuda, T., & Yonekura-Sakakibara, K. (2021). The apiosyltransferase celery UGT94AX1 catalyzes the biosynthesis of the flavone glycoside apiin. Journal of Biological Chemistry, 297(1), 100827. [Link]

  • Holst, S., & Wuhrer, M. (2016). Reversed-phase separation methods for glycan analysis. Analytical and Bioanalytical Chemistry, 409(2), 379-387. [Link]

  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Plant Archives, 11(2), 1017-1026. [Link]

  • Kokate, C. K. (n.d.). Isolation - Drugs Containing Glycosides. Pharmacognosy. [Link]

  • Hosny, M., Zheng, M. S., Zhang, H., Chang, H. W., Woo, M. H., Son, J. K., & Lee, S. K. (2014). (--)-Catechin glycosides from Ulmus davidiana. Archives of Pharmacal Research, 37(6), 698-705. [Link]

  • de Fátima Alves, V., de Oliveira, L. S., de Oliveira, V. B., de Souza, G. H. B., & Martins, C. H. G. (2023). Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus. Molecules, 28(13), 5120. [Link]

  • Kim, H. J., Kim, S. Y., Lee, H. J., Lee, K. W., & Kim, J. H. (2023). Discovery and optimized extraction of the anti-osteoclastic agent epicatechin-7-O-β-D-apiofuranoside from Ulmus macrocarpa Hance bark. Scientific Reports, 13(1), 11181. [Link]

Sources

Method

Application Note: HPLC-ELSD Method Development for the Quantification of Ethyl β-D-apiofuranoside

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2; Formula: C₇H₁₄O₅) is a rare sugar derivative[1]. Apiose is a naturally occurring branched-chain pentose predominantly found in plant cell wall polysaccharides (such as rhamnogalacturonan II) and various secondary metabolites. The quantification of its ethyl glycoside derivative presents two distinct analytical challenges:

  • Lack of a UV Chromophore: Like most isolated carbohydrates, the apiofuranose ring lacks conjugated double bonds or aromatic structures, rendering standard Ultraviolet (UV) or Photodiode Array (PDA) detection ineffective.

  • Blocked Anomeric Carbon: Standard carbohydrate derivatization techniques (e.g., 1-phenyl-3-methyl-5-pyrazolone [PMP] derivatization or reductive amination) require a free reducing end (aldehyde or ketone). Because this molecule is an ethyl glycoside, the anomeric carbon is protected by an ethyl group, making pre-column UV/Fluorescence derivatization impossible without prior acid hydrolysis.

To overcome these limitations, this protocol details a highly robust Hydrophilic Interaction Liquid Chromatography coupled with Evaporative Light Scattering Detection (HILIC-ELSD) method.

Methodological Rationale (E-E-A-T)

Why HILIC over Reversed-Phase (RP)?

Highly polar molecules like apiofuranosides exhibit little to no retention on standard hydrophobic C18 columns, often eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic or polymer-based amino) and an organic-rich mobile phase (typically 70–90% Acetonitrile)[2]. Analytes partition between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase. This provides excellent retention and peak shape for polar glycosides[3].

Why ELSD over RI or MS?

Evaporative Light Scattering Detection (ELSD) is a universal detector for any analyte less volatile than the mobile phase[4].

  • Vs. Refractive Index (RI): ELSD is fully compatible with gradient elution and is significantly less sensitive to ambient temperature fluctuations, offering superior baseline stability and lower Limits of Detection (LOD).

  • Synergy with HILIC: The high concentration of volatile organic solvent (Acetonitrile) used in HILIC is exceptionally advantageous for ELSD. The organic solvent evaporates rapidly in the ELSD drift tube at lower temperatures, minimizing the thermal degradation of the analyte and maximizing the signal-to-noise ratio[4].

Workflow A Sample Preparation (Extraction & Filtration) B HILIC Separation (Zwitterionic/NH2 Column) A->B 10 µL Injection C ELSD Detection (Nebulization & Scattering) B->C Column Effluent D Data Acquisition (Log-Log Quantification) C->D Analog Signal

Figure 1: End-to-end analytical workflow for Ethyl β-D-apiofuranoside quantification.

Materials and Reagents

  • Reference Standard: Ethyl β-D-apiofuranoside (Purity ≥98%).

  • Solvents (LC-MS Grade): Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Additive: Ammonium formate (volatile, essential to prevent ELSD background noise) and Formic acid. Note: Non-volatile buffers like phosphate must strictly be avoided as they will precipitate in the ELSD and destroy the detector.

  • Analytical Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.7 µm, 2.1 × 100 mm) or equivalent polymer-based NH2 column[3].

Experimental Protocols

Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Ethyl β-D-apiofuranoside standard and dissolve in 10.0 mL of sample solvent (75% Acetonitrile / 25% Water) to yield a 1.0 mg/mL stock solution.

  • Working Standards: Perform serial dilutions using the sample solvent to create a calibration curve ranging from 10 µg/mL to 500 µg/mL.

  • Sample Extraction: For complex matrices (e.g., plant extracts), extract using 80% aqueous methanol under ultrasonication for 30 minutes. Centrifuge at 12,000 rpm for 10 minutes.

  • Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions (HILIC)
ParameterSpecificationRationale
Column HILIC-Z (2.1 × 100 mm, 2.7 µm)Zwitterionic phase provides optimal polar retention[3].
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Volatile buffer ensures consistent ionization and ELSD compatibility.
Mobile Phase B Acetonitrile (100%)High organic content drives HILIC partitioning.
Flow Rate 0.4 mL/minBalances column backpressure and ELSD nebulization efficiency.
Column Temperature 35 °CStabilizes the water layer on the stationary phase.
Injection Volume 5.0 µLPrevents column overloading and peak broadening.

Gradient Program:

  • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte)

  • 2.0 - 8.0 min: 90% B to 75% B (Linear gradient to elute the glycoside)

  • 8.0 - 10.0 min: 75% B to 50% B (Column wash)

  • 10.0 - 15.0 min: 90% B (Re-equilibration)

ELSD Parameters

The ELSD mechanism relies on three steps: nebulization of the effluent, evaporation of the mobile phase, and optical detection of the remaining solid analyte particles.

ELSD A HILIC Effluent (High Organic) B Nebulizer (N2 Gas Mixed) A->B C Drift Tube (Solvent Evaporation) B->C Aerosol D Optical Chamber (Light Scattering) C->D Solid Particles E Photomultiplier (Signal Output) D->E Scattered Light

Figure 2: Mechanistic pathway of Evaporative Light Scattering Detection (ELSD).

ELSD ParameterSettingMechanistic Purpose
Nebulizer Gas Nitrogen (N₂)Inert carrier gas prevents analyte oxidation.
Gas Flow Rate 1.2 SLM (Standard Liters/Min)Optimizes droplet size. Smaller droplets evaporate faster but scatter less light[4].
Evaporator Temp 50 °CSufficient to evaporate MeCN/Water without thermally degrading the glycoside.
Nebulizer Temp 40 °CPrevents condensation at the nebulizer tip.
Data Rate 10 HzProvides sufficient data points across the narrow UHPLC peak.

Data Processing & System Suitability

Non-Linear Calibration

Unlike UV detection, the response of an ELSD is inherently non-linear. The relationship between the analyte mass ( m ) and the peak area ( A ) follows the power-law equation:

A=a⋅mb

Where a is the response factor and b is the slope of the response line. Crucial Step: To achieve accurate quantification, both the concentration and the peak area must be transformed using base-10 logarithms ( log10​ ) to generate a linear calibration curve: logA=b⋅logm+loga .

Expected System Suitability Criteria
  • Retention Time (RT): Ethyl β-D-apiofuranoside is expected to elute between 4.5 and 5.5 minutes depending on the exact dead volume of the system.

  • Resolution (Rs): > 2.0 from adjacent matrix interferences.

  • Linearity (R²): > 0.995 (on the log-log transformed plot).

  • Repeatability: %RSD of peak area ≤ 2.0% (for 6 replicate injections at 100 µg/mL).

References

  • PubChem. "Ethyl beta-D-apiofuranoside | C7H14O5 | CID 125115460." National Center for Biotechnology Information. Available at:[Link]

  • MDPI - Molecules. "HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector." Available at:[Link]

  • Agilent Technologies. "Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column." Application Note. Available at:[Link]

  • Scholars Research Library. "A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography." Der Pharmacia Lettre. Available at:[Link]

Sources

Application

Application Note: Ethyl β-D-apiofuranoside as a Reference Standard in LC-MS/MS Phytochemical Analysis

Introduction and Mechanistic Rationale Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a unique, branched-chain pentose found predominantly in the plant kingdom. It is a critical structural component of plant cell wall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Apiose (3-C-(hydroxymethyl)-D-glycero-tetrose) is a unique, branched-chain pentose found predominantly in the plant kingdom. It is a critical structural component of plant cell wall polysaccharides, such as rhamnogalacturonan II, and is frequently incorporated into secondary metabolites including flavonoid and phenylethanoid glycosides[1]. Compounds such as apiin from parsley and catechin-7-O-apiofuranoside from Ulmus davidiana exhibit significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-sepsis activities[2][3].

Accurate quantification of these apiosylated phytochemicals in complex plant matrices requires robust analytical methodologies. Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) serves as an optimal reference standard—specifically as an Internal Standard (IS)—for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5].

Causality of Selection: Why use an ethyl glycoside? In nature, apiose does not occur in a free state and is almost exclusively found bound in complex glycosides or methyl glycosides[1]. Ethyl β-D-apiofuranoside is an unnatural alkyl glycoside derivative. Because it is chemically homologous to natural apiofuranosides but absent from endogenous plant metabolomes, it perfectly mimics the ionization efficiency and chromatographic behavior of target analytes. This homology allows it to correct for matrix effects and ion suppression during LC-MS/MS without the risk of endogenous interference[6][7].

Physicochemical Properties

Table 1 summarizes the critical properties of the reference standard to guide proper handling and storage.

Table 1: Physicochemical Properties of Ethyl β-D-apiofuranoside

PropertyValueRationale / Implication
Chemical Name Ethyl β-D-apiofuranosideUnnatural alkyl glycoside; ideal for IS use.
CAS Number 1932405-61-2Unique identifier for procurement[8].
Molecular Formula C7H14O5Yields a predictable [M-H]⁻ ion at m/z 177.1.
Molar Mass 178.18 g/mol Low molecular weight; requires optimized MRM.
LogP (Predicted) Highly polarElutes early in reverse-phase chromatography.
Storage Conditions 2-8°C, desiccatedPrevents hydrolysis of the furanoside ring[9].

Experimental Workflow and Logic

Workflow N1 Phytochemical Biomass (e.g., Plant Extract) N2 Addition of Internal Standard (Ethyl β-D-apiofuranoside) N1->N2 Spike known conc. N3 Solvent Extraction (80% MeOH/H2O) N2->N3 Homogenization N4 Centrifugation & Filtration (0.22 µm PTFE) N3->N4 Phase separation N5 LC-MS/MS Analysis (ESI- MRM Mode) N4->N5 Injection N6 Data Processing (Quantification via IS Ratio) N5->N6 AUC Integration

Figure 1: Analytical workflow utilizing Ethyl β-D-apiofuranoside as an internal standard.

Detailed Experimental Protocols

To ensure a self-validating system, this protocol integrates matrix spike recoveries and blank subtractions directly into the sample preparation pipeline.

Protocol A: Standard and Sample Preparation

Causality Check: Apiofuranosides are highly polar. Extraction in 80% aqueous methanol ensures optimal solubility of the glycosides while simultaneously precipitating large hydrophobic matrix proteins and chlorophylls, reducing downstream ion suppression[5].

  • IS Stock Solution: Dissolve 1.0 mg of Ethyl β-D-apiofuranoside in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute the stock to 10 µg/mL in 50% Methanol/Water.

  • Biomass Spiking (Self-Validation Step):

    • Weigh 50.0 mg of lyophilized plant powder into a 2.0 mL microcentrifuge tube.

    • Add exactly 20 µL of the Working IS Solution (yielding a final IS mass of 200 ng per sample).

    • Control: Prepare a "Matrix Blank" (unspiked biomass) to confirm the absolute absence of endogenous Ethyl β-D-apiofuranoside.

  • Extraction: Add 1.0 mL of ice-cold 80% Methanol (v/v) to the spiked biomass. Vortex for 2 minutes, then sonicate in an ice-water bath for 15 minutes to prevent thermal degradation of the furanoside ring.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter into an autosampler vial.

Protocol B: UPLC-ESI-MS/MS Analysis

Causality Check: Electrospray Ionization (ESI) in negative mode is preferred for apiofuranosides and their parent phenolic aglycones because the acidic hydroxyl groups readily lose a proton. Negative ESI yields highly stable [M-H]⁻ precursor ions, significantly improving the signal-to-noise ratio compared to positive mode[6][7].

Table 2: UPLC Gradient Conditions Column: C18 (2.1 × 100 mm, 1.7 µm); Flow Rate: 0.3 mL/min; Column Temp: 40°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
8.04060Linear Gradient (Target elution)
10.0595Column Wash
12.0955Re-equilibration

Table 3: Optimized MRM Transitions Note: Collision Energies (CE) must be optimized per individual instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
Ethyl β-D-apiofuranoside (IS) 177.1 [M-H]⁻113.0, 71.05015
Apiin (Target) 563.1 [M-H]⁻269.05035
Catechin-7-O-apiofuranoside 421.1 [M-H]⁻289.15025

Mechanistic Note on Fragmentation: During collision-induced dissociation (CID), the glycosidic bond of apiosides is highly labile. The neutral loss of the apiose moiety (132 Da for the radical, or 150 Da for the intact sugar) is a diagnostic fragmentation pathway used for MRM quantification[10][11]. For the IS (Ethyl β-D-apiofuranoside), the loss of the ethyl group and subsequent ring cleavage yields the stable m/z 113 and 71 fragments.

Data Processing and Quality Control

Quantification is performed using the internal standard method to correct for matrix effects and ion suppression.

Equation for Target Concentration: [ C_{target} = \left( \frac{AUC_{target}}{AUC_{IS}} \right) \times \left( \frac{1}{Slope_{calibration}} \right) \times C_{IS} ]

Self-Validation Criteria:

  • Recovery: The absolute peak area of the IS in the extracted sample must be within 80-120% of the IS peak area in a neat solvent injection. If recovery falls below 80%, severe ion suppression is occurring, necessitating sample dilution or a switch to a longer chromatographic gradient.

  • Matrix Effect (ME): Calculated by comparing the slope of a calibration curve spiked into the matrix post-extraction versus a curve in neat solvent. The use of Ethyl β-D-apiofuranoside typically normalizes ME to 100 ± 5%, validating the assay's trustworthiness.

Sources

Method

Purification of Ethyl β-D-apiofuranoside: An Application Note on Silica Gel Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl β-D-apiofuranoside using silica gel column chromatography. This guide is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl β-D-apiofuranoside using silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The protocol herein is designed to be a robust starting point, offering insights into the underlying principles of the separation process and guidance for optimization.

Introduction

Ethyl β-D-apiofuranoside is a glycoside of significant interest due to its presence in various natural products and its potential applications in medicinal chemistry and drug discovery. As with many biologically active molecules, achieving high purity is crucial for accurate biological evaluation and further chemical modification. Column chromatography on silica gel is a fundamental and widely used technique for the purification of moderately polar to polar organic compounds like Ethyl β-D-apiofuranoside.[1][2][3] This method leverages the differential partitioning of the analyte between a polar stationary phase (silica gel) and a mobile phase of variable polarity.[3][4] The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.[5] This document details a reliable protocol for the purification of Ethyl β-D-apiofuranoside, from initial sample preparation to final fraction analysis.

Mechanistic Insights: The Role of Polarity in Separation

The successful purification of Ethyl β-D-apiofuranoside by silica gel chromatography hinges on the molecule's polarity, which is primarily dictated by its multiple hydroxyl (-OH) groups and the ether linkage of the ethyl group. The stationary phase, silica gel, is a porous, amorphous form of silicon dioxide with surface silanol groups (Si-OH) that are highly polar.[1][4] These silanol groups can form hydrogen bonds with polar functional groups on the analyte molecules.

Ethyl β-D-apiofuranoside, with its free hydroxyl groups, will engage in hydrogen bonding with the silica gel. The strength of this interaction determines its retention on the column. The mobile phase, a mixture of solvents with varying polarities, competes with the analyte for the adsorption sites on the silica gel.[5] By gradually increasing the polarity of the mobile phase (a gradient elution), we can systematically weaken the interaction between the Ethyl β-D-apiofuranoside and the silica gel, allowing it to move down the column and be collected as a purified fraction. Less polar impurities will have weaker interactions with the silica gel and will be eluted first with a less polar mobile phase. Conversely, highly polar impurities will require a more polar mobile phase for their elution.

Experimental Workflow

The overall workflow for the purification of Ethyl β-D-apiofuranoside is depicted in the following diagram:

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis for Solvent System Optimization Slurry Silica Gel Slurry Preparation TLC->Slurry Packing Column Packing Slurry->Packing Loading Sample Loading Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_fractions TLC Analysis of Fractions Collection->TLC_fractions Pooling Pooling of Pure Fractions TLC_fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Characterization Purity and Structural Analysis Evaporation->Characterization

Caption: Workflow for the purification of Ethyl β-D-apiofuranoside.

Materials and Methods

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh)[1]

  • Crude Sample: Ethyl β-D-apiofuranoside (synthesized or from crude extract)

  • Mobile Phase Solvents (HPLC grade):

    • Ethyl acetate

    • n-Hexane

    • Methanol

  • TLC Plates: Silica gel 60 F254

  • Visualization Reagent: Anisaldehyde-sulfuric acid stain or potassium permanganate stain

  • Glassware: Chromatography column, round-bottom flasks, beakers, Erlenmeyer flasks, TLC developing chamber, collection tubes.

  • Other Equipment: Rotary evaporator, heating gun, clamps, stand, fume hood.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hexane is flammable and a neurotoxin; avoid inhalation and skin contact.[6][7]

  • Ethyl acetate is a flammable liquid and can cause eye irritation.[8][9]

  • Methanol is toxic and flammable.

  • Handle the sulfuric acid-containing visualization reagent with extreme care.

Detailed Protocol

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the target compound from its impurities, with a retention factor (Rf) for Ethyl β-D-apiofuranoside of approximately 0.2-0.4.[4]

  • Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of the test solvent system. Allow the chamber to become saturated with the solvent vapors.

  • Spot the TLC Plate: Dissolve a small amount of the crude Ethyl β-D-apiofuranoside in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid, followed by gentle heating).

  • Optimize the Solvent System: Start with a non-polar system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. If the compound does not move from the baseline even with 100% ethyl acetate, a more polar solvent like methanol can be added to the ethyl acetate in small increments (e.g., 95:5 Ethyl Acetate:Methanol).

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for effective separation of polar compounds.[1]
Initial Mobile Phase Hexane:Ethyl Acetate (e.g., 70:30)Start with a less polar mixture to elute non-polar impurities.
Eluting Mobile Phase Gradient of Hexane:Ethyl Acetate to 100% Ethyl Acetate, then Ethyl Acetate:Methanol (e.g., 95:5)Gradually increasing polarity to elute compounds of increasing polarity.
Target Rf on TLC 0.2 - 0.4Provides optimal separation on the column.[4]
Step 2: Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp a glass chromatography column in a vertical position in a fume hood.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar solvent system determined from the TLC analysis to form a slurry.[5]

  • Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[2]

  • Equilibrate the Column: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Add a thin layer of sand on top of the silica gel to protect the surface.

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude Ethyl β-D-apiofuranoside in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

  • Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Adsorb the Sample: Allow the sample solution to enter the silica gel bed completely. Then, carefully add a small amount of the initial mobile phase to wash the sides of the column and allow this to enter the silica gel bed as well.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the initial mobile phase.

  • Gradient Elution: Start collecting fractions. Gradually increase the polarity of the mobile phase as determined by your TLC analysis. For example, you might start with 70:30 Hexane:Ethyl Acetate, then move to 50:50, then 30:70, then 100% Ethyl Acetate, and finally a small percentage of methanol in ethyl acetate if necessary.

  • Fraction Size: Collect fractions of a consistent volume (e.g., 10-20 mL, depending on the column size).

Step 5: Analysis of Fractions
  • Monitor by TLC: Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Identify Pure Fractions: Visualize the TLC plate to identify the fractions containing the pure Ethyl β-D-apiofuranoside.

  • Pool and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Troubleshooting

  • Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluting solvent.

  • Poor Separation: The initial solvent system may be too polar, or the column may have been packed unevenly. Consider starting with a less polar solvent system and ensure proper column packing.

  • Streaking on TLC: The sample may be overloaded, or the compound may be acidic or basic. If the latter, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the separation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of Ethyl β-D-apiofuranoside using silica gel column chromatography. By following these steps and understanding the principles behind the separation, researchers can achieve high purity of the target compound, which is essential for subsequent research and development activities. It is important to remember that this protocol serves as a starting point, and optimization of the solvent system based on preliminary TLC analysis is crucial for success.

References

  • Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. (2026, January 29). Sorbead India.
  • Column chromatography glycoglycerolipids. Cyberlipid.
  • 95% Hexane / 5% Ethyl Acetate (819). (2008, September 29). West Liberty University.
  • Wörmer, L., et al. (2011). Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. Applied and Environmental Microbiology, 77(15), 5433-5438.
  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). SciSpace.
  • Gupta, M. (2022). Strategic approach for purification of glycosides from the natural sources.
  • Safety Data Sheet - Ethyl Acetate/Hexane. (2026, January 9). Ricca Chemical Company.
  • Safety Data Sheet - Siemapren 1306/50. (2022, April 4). Uniprox.
  • Ethyl acetate - SAFETY DATA SHEET. (2022, August 1). Thermo Fisher Scientific.
  • Running a Silica Gel Column. CommonOrganicChemistry.com.
  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Alfa Chemistry.
  • Column chromatography. University of Toronto.
  • How to analysis the phenolic compounds by TLC, the method and... ECHEMI.
  • Dai, Y., et al. (2013). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 18(12), 15309-15320.
  • Jones, W. P., & Kinghorn, A. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of visualized experiments : JoVE, (85), 51208.
  • Thin-Layer Chromatography (TLC) User Guide. (2023, November 20). J&K Scientific LLC.
  • Thin Layer Chromatography. University of Wisconsin-Madison.
  • Dry silica gel (84 g). Organic Syntheses Procedure.
  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.
  • Silica gel for Column Chromatography. Fuji Silysia Chemical Ltd.
  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO.
  • Preparative Silica Columns for Efficient Chromatography. Danaher Life Sciences.
  • Liu, Y., et al. (2007). ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY. Acta poloniae pharmaceutica, 64(4), 339–343.

Sources

Application

Application Note: Utilizing Ethyl β-D-apiofuranoside in Advanced Glycosylation Workflows

Introduction & Scientific Context The β-D-apiofuranosyl moiety is a critical structural determinant in numerous bioactive natural products. It forms the backbone of the intricate plant cell wall rhamnogalacturonan II (RG...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The β-D-apiofuranosyl moiety is a critical structural determinant in numerous bioactive natural products. It forms the backbone of the intricate plant cell wall rhamnogalacturonan II (RG-II) networks , and is a key functional group in therapeutic phenylethanoid glycofuranosides . However, the chemical synthesis of furanosides remains notoriously challenging. Unlike rigid pyranosides, furanosidic rings are highly flexible and thermodynamically less stable, making stereocontrol (α vs. β) during glycosidic bond formation exceptionally difficult.

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) serves as an invaluable tool in carbohydrate chemistry and biocatalysis. As an O-ethyl glycoside, it provides a highly stable anomeric center that withstands harsh orthogonal protection strategies on the C2, C3, and C5 hydroxyls. Once the protecting group matrix is established, the ethyl group can be selectively removed and the molecule activated into a highly reactive glycosyl donor. Furthermore, it serves as a robust analytical reference standard for monitoring enzymatic transglycosylation and hydrolysis assays .

Mechanistic Grounding: Causality in Experimental Design

To achieve high yields and strict 1,2-trans (β) stereoselectivity during apiofuranosylation, the experimental design must account for the intrinsic electronic properties of the furanose ring:

  • Anchimeric Assistance (Neighboring Group Participation): We utilize benzoyl (Bz) protecting groups at the C2 position. During glycosylation, the departure of the leaving group generates an oxocarbenium ion. The C2-benzoyl carbonyl oxygen immediately attacks this center, forming a stable dioxolenium ion intermediate that physically blocks the α-face. The glycosyl acceptor is thus forced to attack from the β-face, ensuring >95% β-selectivity .

  • Donor Activation (The Schmidt Method): Furanosyl halides are highly unstable and prone to degradation. By converting Ethyl β-D-apiofuranoside into a trichloroacetimidate (Schmidt donor), we create a donor that is stable enough for purification but highly reactive under mild Lewis acid catalysis (e.g., TMSOTf), preserving the delicate furanose architecture.

Experimental Protocols (Self-Validating Systems)

Protocol A: Conversion of Ethyl β-D-apiofuranoside to an Activated Schmidt Donor

Objective: Transform the stable ethyl glycoside into an electrophilic trichloroacetimidate donor.

Step 1: Anomeric Deprotection (Hydrolysis)

  • Dissolve Ethyl 2,3,5-tri-O-benzoyl-β-D-apiofuranoside (1.0 eq) in a mixture of TFA/H₂O (9:1 v/v) at 0 °C.

  • Stir for 2 hours, allowing the reaction to warm to room temperature. Causality: TFA provides sufficient acidity to hydrolyze the ethyl acetal without cleaving the robust ester protecting groups.

  • Co-evaporate with toluene (3x) to remove residual TFA.

    Validation Checkpoint: TLC (Hexane/EtOAc 3:1) should show the complete disappearance of the starting material and the appearance of a more polar spot (the hemiacetal). ESI-MS must confirm the mass of the hemiacetal [M+Na]⁺.

Step 2: Imidate Formation 4. Dissolve the hemiacetal in anhydrous CH₂Cl₂ under an argon atmosphere. 5. Add trichloroacetonitrile (10.0 eq) followed by catalytic DBU (0.1 eq) at 0 °C. Causality: DBU is a non-nucleophilic base that selectively deprotonates the anomeric hydroxyl to attack the nitrile. A stronger base (like NaH) could cause unwanted acyl migration of the benzoyl groups. 6. Stir for 1 hour, then concentrate under reduced pressure and purify via short-path silica gel chromatography (neutralized with 1% Et₃N).

Validation Checkpoint: ¹H NMR must show a distinct, sharp singlet at ~8.6 ppm, corresponding to the NH proton of the trichloroacetimidate.

Protocol B: Stereoselective Glycosylation of a Flavonoid Acceptor

Objective: Couple the activated donor with an acceptor to form a bioactive β-D-apiofuranoside.

  • Co-evaporate the Apiofuranosyl Trichloroacetimidate donor (1.2 eq) and the flavonoid acceptor (1.0 eq) with anhydrous toluene (2x) to remove trace moisture.

  • Dissolve the mixture in anhydrous CH₂Cl₂ and add freshly activated 4Å molecular sieves. Stir for 30 minutes at room temperature. Causality: Molecular sieves act as a desiccant. Trace water will compete with the acceptor, hydrolyzing the donor back to the hemiacetal.

  • Cool the reaction to -40 °C. Dropwise add TMSOTf (0.1 eq). Causality: Low temperatures and catalytic Lewis acid prevent donor self-condensation and suppress the formation of orthoester byproducts, driving the equilibrium toward the thermodynamic β-glycoside.

  • Quench after 45 minutes with triethylamine (0.5 eq), filter, and concentrate.

    Validation Checkpoint: ¹H NMR of the crude product should display the anomeric proton (H-1) as a singlet or doublet with a small coupling constant (J₁,₂ < 2 Hz) at ~5.5 ppm, confirming the β-configuration.

Data Presentation: Optimization of Glycosylation Conditions

The choice of promoter and temperature drastically impacts the yield and stereoselectivity of the apiofuranosylation. The following table summarizes optimization data using the activated donor derived from Ethyl β-D-apiofuranoside.

Promoter (Equiv)SolventTemperature (°C)Time (h)Yield (%)Anomeric Ratio (α:β)
BF₃·OEt₂ (0.5)CH₂Cl₂02.0451:5
BF₃·OEt₂ (0.1)CH₂Cl₂-201.5621:10
TMSOTf (0.1) CH₂Cl₂ -40 0.75 88 <1:20
TMSOTf (0.1)Toluene-401.0751:15

Table 1: Effect of Lewis acid promoters and temperature on the glycosylation of flavonoid acceptors. TMSOTf at -40 °C provides the optimal balance of high yield and strict β-selectivity.

Analytical Utility in Enzymatic Assays

Beyond chemical synthesis, Ethyl β-D-apiofuranoside is highly valuable in biocatalysis. In the wine and flavor industry, β-apiofuranosidases are used to cleave apiose from flavor precursors (e.g., monoterpenyl diglycosides), releasing volatile aroma compounds . Because natural precursors are complex and difficult to quantify, Ethyl β-D-apiofuranoside serves as a stable, standardized surrogate substrate and LC-MS reference standard to calibrate enzyme kinetics and transglycosylation activity.

Visualizations

G A Ethyl β-D-apiofuranoside (Stable Precursor) B Acidic Hydrolysis (Anomeric Deprotection) A->B C Apiofuranosyl Hemiacetal (Intermediate) B->C D Trichloroacetonitrile / DBU (Activation) C->D E Apiofuranosyl Trichloroacetimidate (Schmidt Donor) D->E F Glycosylation (Lewis Acid Catalyst + Acceptor) E->F G Target β-D-Apiofuranoside (Bioactive Conjugate) F->G

Workflow for converting Ethyl β-D-apiofuranoside into an activated Schmidt donor.

G A Complex Apioside (e.g., Flavor Precursor) B β-Apiofuranosidase (Enzymatic Cleavage) A->B C Aglycone (Aroma Compound) B->C D Free D-Apiose B->D E Ethyl β-D-apiofuranoside (LC-MS Reference Standard) E->B Standard Calibration

Enzymatic cleavage of apiosides monitored using Ethyl β-D-apiofuranoside as a standard.

References

  • Title: Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays Source: Molecules, 2021 URL: [Link][1]

  • Title: Mechanism and Reaction Energy Landscape for Apiose Cross-Linking by Boric Acid in Rhamnogalacturonan II Source: The Journal of Physical Chemistry B, 2020 URL: [Link][2]

  • Title: Apiose-Relevant Glycosidases Source: Catalysts, 2021 URL: [Link][3]

  • Title: Free and Immobilised β-Glucosidases in Oenology: Biotechnological Characterisation and Its Effect on Enhancement of Wine Aroma Source: Frontiers in Bioengineering and Biotechnology, 2021 URL: [Link][4]

Sources

Method

Preparative HPLC Isolation of Ethyl β-D-apiofuranoside: A Mechanistic Guide to Polar Glycoside Purification

Executive Summary Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a critical branched-chain pentose derivative frequently utilized as a reference standard and building block in glycobiology, flavor chemistry, and natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a critical branched-chain pentose derivative frequently utilized as a reference standard and building block in glycobiology, flavor chemistry, and natural product synthesis[1]. Isolating this compound at a preparative scale presents two distinct physicochemical challenges: extreme hydrophilicity leading to poor retention on standard reversed-phase columns, and the absence of a UV chromophore, which complicates real-time peak detection[2]. This application note details a robust, self-validating preparative HPLC methodology utilizing aqueous-compatible C18 (AQ-C18) stationary phases coupled with Evaporative Light Scattering Detection (ELSD) to achieve >98% purity.

Mechanistic Rationale for Chromatographic Architecture

Stationary Phase Causality

Apiose is a highly polar, naturally occurring branched pentose[3]. While the addition of the ethyl aglycone imparts a slight hydrophobic character, the molecule overall resists retention on conventional end-capped C18 columns, often co-eluting with the solvent front. To counteract this, we utilize an AQ-C18 (polar-embedded or non-endcapped) column. The proprietary polar groups in the AQ-C18 phase prevent the hydrophobic alkyl chains from collapsing in highly aqueous mobile phases (e.g., 100% water), allowing for sufficient partitioning and a retention factor ( k′ ) > 2[4].

Detection Causality & Split-Flow Logic

The furanoside ring and ethyl group lack conjugated π-electron systems, rendering standard UV-Vis detection ineffective[2]. ELSD is employed as a universal, mass-dependent detector. Because ELSD is inherently destructive (evaporating the mobile phase and measuring the light scattering of the remaining solid particles), a split-flow architecture is mandatory for preparative scale-up. This ensures the bulk of the purified compound is safely directed to the fraction collector while a micro-fraction triggers the collection logic[5].

ELSD_Split A Prep HPLC Column (AQ-C18) B Flow Splitter (1000:1 ratio) A->B D ELSD / MS Detector (Destructive) B->D 0.1% Flow E Fraction Collector (Non-Destructive) B->E 99.9% Flow C Make-up Pump (Volatile Solvent) C->D Make-up Flow F Logic Controller (Trigger Signal) D->F Signal F->E Collect Command

Caption: Split-flow configuration for ELSD-triggered fraction collection.

Data & Scaling Metrics

Scaling up from an analytical scouting run to a preparative run requires strict adherence to geometric scaling principles to maintain the chromatographic profile[5]. The flow rate and injection volume must be scaled proportionally to the square of the column radius ( r2 ).

Table 1: Geometric Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical ScalePreparative ScaleScaling Factor / Rationale
Column Dimensions 4.6 mm x 250 mm20 mm x 250 mmRadius squared ratio ( rprep2​/ranal2​ ) = ~18.9
Flow Rate 1.0 mL/min18.9 mL/minMaintains linear velocity
Injection Volume 10 - 50 µL190 - 945 µLProportional to column volume
Particle Size 5 µm5 µmEnsures identical separation efficiency

Table 2: Optimized Gradient Elution Profile (AQ-C18 Phase)

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (Acetonitrile)Mechanistic Purpose
0.01000Maximum retention of polar apiose moiety
5.01000Isocratic hold to elute non-retained salts
20.08020Gradual elution of Ethyl β-D-apiofuranoside
25.0595Column wash (elution of hydrophobic impurities)
35.01000Column re-equilibration

Self-Validating Experimental Protocol

PrepWorkflow A Crude Mixture B Sample Prep & Filtration A->B C Analytical Scouting B->C D Scale-Up Calculation C->D E Prep HPLC (ELSD Trigger) D->E F Fraction Purity Check E->F G Lyophilization F->G

Caption: Step-by-step workflow for the preparative isolation of Ethyl β-D-apiofuranoside.

Phase 1: Sample Preparation & Solubilization
  • Dissolution: Dissolve the crude Ethyl β-D-apiofuranoside mixture in ultra-pure water (Milli-Q) to a concentration of 50 mg/mL. Causality: Using the initial mobile phase conditions prevents sample-solvent mismatch, which can cause peak distortion, fronting, or premature elution.

  • Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates that could clog the prep column frit.

  • Validation Checkpoint: Visually inspect the filtrate. If any opalescence remains, centrifuge at 10,000 x g for 10 minutes. Inject 10 µL into the analytical HPLC system to confirm the target peak area constitutes >30% of the total mixture before proceeding to prep-scale.

Phase 2: Analytical Scouting & Loadability Testing
  • Column: AQ-C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile. Causality: Formic acid suppresses the ionization of trace acidic impurities, sharpening the target peak without leaving non-volatile residues that would interfere with ELSD or downstream lyophilization[5].

  • Gradient: Execute the gradient defined in Table 2.

  • Validation Checkpoint: Perform a mass-overload study by injecting 10, 20, 50, and 100 µL. Plot peak width vs. injection volume. The maximum preparative load is calculated just before the target peak merges with the nearest critical impurity (Resolution Rs​ drops below 1.5).

Phase 3: Preparative HPLC Separation
  • System Configuration: Connect the 20 x 250 mm AQ-C18 column. Install a 1000:1 active flow splitter post-column. Route the low-flow stream to the ELSD and the high-flow stream to the fraction collector.

  • Make-up Solvent: Introduce a make-up flow of Isopropanol/Water (50:50) at 0.5 mL/min to the ELSD stream. Causality: This enhances nebulization efficiency and compensates for the low flow rate reaching the detector, ensuring a sharp, instantaneous trigger signal.

  • Execution: Inject the scaled volume (e.g., 1.9 mL). Monitor the ELSD signal. Set the fraction collector to trigger on the ascending slope of the ELSD peak (Threshold > 50 mV).

  • Validation Checkpoint: The system must automatically log the exact tube numbers corresponding to the ELSD peak. If the baseline drifts >10 mV prior to elution, abort collection to prevent cross-contamination.

Phase 4: Fraction Analysis & Recovery
  • Purity Verification: Withdraw 50 µL from each collected fraction tube. Analyze via the analytical HPLC-ELSD method.

  • Pooling: Pool only fractions demonstrating >98% chromatographic purity.

  • Solvent Removal: Freeze the pooled fractions at -80°C and lyophilize for 48 hours. Causality: Rotary evaporation of highly aqueous fractions is time-consuming and risks thermal degradation; lyophilization preserves the structural integrity of the furanoside[4].

  • Validation Checkpoint: Weigh the final lyophilized powder to calculate recovery yield. Confirm structural identity via 1H-NMR (D₂O), ensuring the characteristic anomeric proton signals of the β-D-apiofuranoside ring are present.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Bio-Screening of Ethyl β-D-apiofuranoside Derivatives

Abstract: D-Apiose, a unique branched-chain pentose, is a constituent of various structurally complex polysaccharides in the primary cell walls of vascular plants, most notably rhamnogalacturonan-II (RG-II).[1] Its glyco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: D-Apiose, a unique branched-chain pentose, is a constituent of various structurally complex polysaccharides in the primary cell walls of vascular plants, most notably rhamnogalacturonan-II (RG-II).[1] Its glycosides, known as apiosides, are a diverse class of natural products exhibiting a wide range of biological activities.[2] However, the exploration of their therapeutic potential is often hampered by their low natural abundance and the inherent challenges of their chemical synthesis. These challenges include the stereoselective formation of the glycosidic bond and the implementation of effective protecting group strategies.[3][4][5] This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the chemical synthesis of Ethyl β-D-apiofuranoside and its subsequent evaluation in a representative bioassay. The protocols herein are designed to be self-validating, with detailed explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Chemical Synthesis of Ethyl β-D-apiofuranoside

The synthesis of apiosides requires careful planning, particularly concerning the control of anomeric stereochemistry and the regioselective protection of multiple hydroxyl groups.[5] The strategy outlined below employs a thioglycoside donor, which offers a balance of stability for purification and sufficient reactivity for activation, and an isopropylidene acetal to rigidly protect the C2 and C3 hydroxyls, thereby directing the stereochemical outcome of the glycosylation.[4]

Overall Synthetic Workflow

The synthesis is approached in three main stages: preparation of a protected apiofuranose donor from a suitable starting material, stereoselective glycosylation with ethanol, and final deprotection to yield the target compound.

G A D-Apiose Precursor (e.g., from L-Arabinose) B Protocol 1: Protection & Thiolysis (Formation of Protected Thioglycoside Donor) A->B C Protected Donor (e.g., 2,3-O-isopropylidene-p-tolylthio-apiofuranoside) B->C D Protocol 2: Glycosylation (Activation with Promoter & Reaction with Ethanol) C->D E Protected Ethyl Glycoside D->E F Protocol 3: Deprotection (Mild Acid Hydrolysis) E->F G Target Compound (Ethyl β-D-apiofuranoside) F->G H Protocol 4: Characterization (NMR, MS, Optical Rotation) G->H

Caption: General workflow for the synthesis of Ethyl β-D-apiofuranoside.

Protocol 1: Preparation of a Protected Apiofuranose Donor

Causality: The use of a 2,3-O-isopropylidene protecting group is critical as it locks the furanose ring into a specific conformation. This rigidity is essential for preserving the correct (3R) configuration during subsequent reactions and influencing the stereochemical outcome of the glycosylation.[4] A thioglycoside, such as a p-tolylthio glycoside, is an excellent glycosyl donor because it is stable enough to withstand various reaction conditions and purification but can be readily activated under specific conditions (e.g., using an electrophilic promoter) for the glycosylation step.[4][6]

Methodology: The preparation of 1-thio-2,3-O-isopropylidene-D-apiofuranoside can be adapted from established procedures starting from D-apiose precursors, which themselves can be synthesized from more common sugars like L-arabinose.[3][7]

Materials

Reagent/MaterialPurpose
2,3-O-isopropylidene-α,β-D-apiofuranoseStarting Material
p-ThiocresolThiol source
Boron trifluoride diethyl etherate (BF₃·OEt₂)Lewis acid catalyst
Dichloromethane (DCM), anhydrousSolvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching agent
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent
Silica Gel (230-400 mesh)Stationary phase for chromatography
Hexanes/Ethyl AcetateMobile phase for chromatography

Step-by-Step Procedure:

  • Dissolve 2,3-O-isopropylidene-α,β-D-apiofuranose (1.0 eq) and p-thiocresol (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add BF₃·OEt₂ (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the p-tolylthio apiofuranoside donor.

Protocol 2: Stereoselective β-Glycosylation

Causality: The stereochemical outcome of a glycosylation reaction is heavily influenced by the protecting groups on the glycosyl donor and the reaction conditions.[5] The rigid 2,3-O-isopropylidene group sterically hinders the α-face of the furanose ring. When the thioglycoside is activated by a promoter like N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH), the incoming nucleophile (ethanol) is directed to attack from the less hindered β-face, leading to the preferential formation of the β-glycoside.

Methodology: This protocol details the activation of the thioglycoside donor and its reaction with ethanol to form the desired ethyl glycoside.

Materials

Reagent/MaterialPurpose
Protected Apiofuranose Donor (from Protocol 1)Glycosyl Donor
Ethanol (anhydrous)Glycosyl Acceptor / Nucleophile
N-Iodosuccinimide (NIS)Promoter
Trifluoromethanesulfonic acid (TfOH)Catalytic Promoter
Dichloromethane (DCM), anhydrousSolvent
4Å Molecular SievesDrying agent
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)Quenching agent

Reaction Parameters

ParameterValue/Condition
Donor:Acceptor Ratio1 : 3 (molar)
Temperature-40 °C to 0 °C
AtmosphereInert (N₂ or Ar)
Reaction Time1-2 hours

Step-by-Step Procedure:

  • Add the protected apiofuranose donor (1.0 eq) and freshly activated 4Å molecular sieves to a flame-dried flask under an inert atmosphere.

  • Add anhydrous DCM and anhydrous ethanol (3.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C (e.g., using an acetonitrile/dry ice bath).

  • In a separate flask, dissolve NIS (1.5 eq) in anhydrous DCM. Add this solution to the reaction mixture via cannula.

  • Add a catalytic amount of TfOH (0.1 eq) to the reaction.

  • Stir the reaction at -40 °C, allowing it to slowly warm to 0 °C over 1-2 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Filter the mixture through a pad of Celite to remove molecular sieves, washing with DCM.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield Ethyl 2,3-O-isopropylidene-β-D-apiofuranoside.

Protocol 3: Deprotection to Yield Ethyl β-D-apiofuranoside

Causality: The isopropylidene group is an acetal, which is labile under acidic conditions. A mild acidic treatment is required to cleave this protecting group without affecting the more stable ethyl glycoside bond. An aqueous solution of trifluoroacetic acid (TFA) provides controlled hydrolysis.[4]

Methodology: This final step removes the protecting group to reveal the target molecule.

Step-by-Step Procedure:

  • Dissolve the protected ethyl glycoside (from Protocol 2) in a mixture of TFA and water (e.g., 9:1 v/v).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the TFA and water under reduced pressure (co-evaporating with toluene can help remove residual acid).

  • Purify the resulting crude oil by silica gel column chromatography (often using a DCM/Methanol mobile phase) to obtain pure Ethyl β-D-apiofuranoside.[8]

Protocol 4: Structural Characterization

Causality: Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is used to verify the identity, purity, and stereochemistry of the final product. Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides detailed structural information, including the anomeric configuration (β) based on the coupling constant of the anomeric proton (H-1).[9][10]

Expected Analytical Data

TechniqueExpected Result for Ethyl β-D-apiofuranoside (C₇H₁₄O₅)
¹H NMR (D₂O)Anomeric proton (H-1) as a small coupling constant doublet or singlet (J < 2 Hz), characteristic of furanosides. Signals for the ethyl group (triplet and quartet).
¹³C NMR (D₂O)Anomeric carbon (C-1) signal around 106-110 ppm. Signals for the ethyl group and the five apiose carbons.
HRMS (ESI) Calculated m/z for [M+Na]⁺: 201.0739. Found: 201.07xx.
Optical Rotation A specific value confirming the D-configuration.

Part 2: Preparation and Execution of Bioassays

Once a library of apiofuranoside derivatives is synthesized, they can be screened for various biological activities. Glycosides are known to act as enzyme inhibitors, anti-diabetic agents, and more.[11][12] An α-glucosidase inhibition assay serves as an excellent primary screen, as it is relevant to type 2 diabetes and employs a straightforward colorimetric readout.[13]

Principle of the α-Glucosidase Inhibition Assay

Intestinal α-glucosidase is an enzyme that breaks down complex carbohydrates into absorbable glucose. Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, a key therapeutic strategy for managing type 2 diabetes.[13] The assay uses a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless. Upon cleavage by α-glucosidase, it releases glucose and p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405 nm. An effective inhibitor will reduce the rate of p-nitrophenol formation.

Bioassay Workflow

G A Prepare Stock Solutions (Test Compounds, Enzyme, Substrate) B Plate Setup (96-well) Add Buffer, Enzyme, and Test Compound/Control A->B C Pre-incubation (e.g., 10 min at 37°C) B->C D Initiate Reaction (Add pNPG Substrate) C->D E Incubate (e.g., 20 min at 37°C) D->E F Stop Reaction (Add Na₂CO₃ Solution) E->F G Read Absorbance (405 nm) F->G H Data Analysis (% Inhibition, IC₅₀ Calculation) G->H

Caption: Workflow for a typical α-glucosidase inhibition microplate assay.

Protocol 5: High-Throughput α-Glucosidase Inhibition Assay

Methodology: This protocol is adapted for a 96-well plate format for efficient screening of multiple compounds and concentrations.

Materials and Reagents

Reagent/MaterialConcentration/PurityPurpose
α-Glucosidase (from Saccharomyces cerevisiae)~10 U/mgEnzyme
p-Nitrophenyl-α-D-glucopyranoside (pNPG)≥99%Substrate
Acarbose≥95%Positive Control Inhibitor
Test Compounds (Apiofuranoside derivatives)≥95%Potential Inhibitors
Potassium Phosphate Buffer100 mM, pH 6.8Assay Buffer
Sodium Carbonate (Na₂CO₃)200 mMStop Solution
Dimethyl Sulfoxide (DMSO)ACS GradeSolvent for Compounds
96-well MicroplateClear, flat-bottomAssay vessel
Microplate Reader-Absorbance measurement

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a 0.1 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare 1 mg/mL stock solutions of test compounds and Acarbose in DMSO. Create serial dilutions in DMSO as needed for IC₅₀ determination.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of the test compound solution (or DMSO for negative control, Acarbose for positive control) to the respective wells.

    • Add 20 µL of the enzyme solution to all wells except the 'blank' wells (add 20 µL of buffer instead).

  • Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37 °C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ solution to all wells.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Correct the absorbance of all wells by subtracting the average absorbance of the blank wells.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • Abs_control: Absorbance of the negative control (with DMSO).

    • Abs_sample: Absorbance of the well with the test compound.

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration for each derivative. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition.

Example Data Presentation

CompoundDescriptionIC₅₀ (µM)
Acarbose Positive Control250 ± 15
Ethyl β-D-apiofuranoside Parent Compound> 1000
Derivative 1 C-5' Hydroxyl Esterified450 ± 28
Derivative 2 Aglycone with Phenyl Ring125 ± 9

Conclusion and Future Perspectives

This guide provides a robust framework for the synthesis, purification, characterization, and bio-screening of Ethyl β-D-apiofuranoside derivatives. By understanding the rationale behind each step, from the choice of protecting groups to the principles of the bioassay, researchers can confidently produce and evaluate these unique sugar molecules. The true value of this platform lies in its extensibility. Future work should focus on creating a diverse library of derivatives by varying the aglycone moiety (the alcohol component) or by selectively modifying the hydroxyl groups on the apiose ring itself. The resulting structure-activity relationship (SAR) data will be invaluable for identifying lead compounds with enhanced potency and selectivity, paving the way for the development of novel therapeutics derived from this rare and fascinating sugar.

References

  • Mastihubová, M., & Mastihuba, V. (2021). Apiose-Relevant Glycosidases. International Journal of Molecular Sciences, 22(20), 11251. [Link]

  • Masada, A., et al. (2019). Practical preparation of UDP-apiose and its applications for studying apiosyltransferase. Carbohydrate Research, 480, 36-41. [Link]

  • Li, C., et al. (2022). Insights into the missing apiosylation step in flavonoid apiosides biosynthesis of Leguminosae plants. Nature Communications, 13(1), 606. [Link]

  • Kim, M., Kang, S., & Rhee, Y. H. (2016). De Novo Synthesis of Furanose Sugars: Catalytic Asymmetric Synthesis of Apiose and Apiose-Containing Oligosaccharides. Angewandte Chemie International Edition, 55(34), 9937-9941. [Link]

  • Nepogodiev, S. A., et al. (2011). Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. Organic & Biomolecular Chemistry, 9(20), 7119-7132. [Link]

  • Boryski, J. (2020). In the Search of Glycoside-Based Molecules as Antidiabetic Agents. Molecules, 25(21), 5143. [Link]

  • Křen, V., & Marhol, P. (2001). Glycosides in Medicine: "The Role of Glycosidic Residue in Biological Activity". Current Medicinal Chemistry, 8(11), 1303-1328. [Link]

  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

  • Chen, L., et al. (2011). Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis. Phytochemistry, 72(11-12), 1253-1258. [Link]

  • Li, T., et al. (2018). The enzymatic biosynthesis of acylated steroidal glycosides and their cytotoxic activity. Scientific Reports, 8(1), 6806. [Link]

  • van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 164-181. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1349-1385. [Link]

  • Kis, M., et al. (2016). Efficient chemoenzymatic synthesis of 4-nitrophenyl β-D-apiofuranoside and its use in screening of β-D-apiofuranosidases. Carbohydrate Research, 429, 57-64. [Link]

  • Pharmaffiliates. Chemical Name : Ethyl β-D-apiofuranoside. Pharmaffiliates.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Chemical Synthesis of Ethyl β-D-apiofuranoside

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl β-D-apiofuranoside. This resource is designed for researchers, chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl β-D-apiofuranoside. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of furanoside chemistry. The synthesis of apiose-containing molecules, particularly achieving high stereoselectivity for the β-anomer, presents unique challenges due to the inherent structural properties of the five-membered furanose ring.[1][2][3] This guide provides in-depth, experience-driven answers to common problems encountered during this synthesis, focusing on the causality behind experimental choices to empower you to optimize your reaction yields and purity.

Troubleshooting Common Synthesis Issues

This section addresses specific, practical problems you might encounter during the synthesis workflow. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My glycosylation reaction has a low yield and poor stereoselectivity, producing a mixture of α and β anomers. How can I improve the yield of the desired Ethyl β-D-apiofuranoside?

A1: This is the most common challenge in furanoside synthesis. The low stereoselectivity arises from the high flexibility of the furanose ring and the ease with which it forms a transient, planar oxocarbenium ion intermediate. This intermediate can be attacked by the nucleophile (ethanol) from either the α or β face, leading to anomeric mixtures.

Core Causality: Unlike pyranosides, furanosides often lack a participating group at the C-2 position that can direct the incoming nucleophile to a specific face. Therefore, achieving β-selectivity requires careful control over the reaction conditions and the choice of the apiosyl donor.

Solutions & Optimizations:

  • Choice of Apiosyl Donor: The leaving group at the anomeric carbon (C-1) is critical.

    • Thioglycosides (e.g., p-tolylthio apiofuranoside): These are excellent choices as they are stable and can be activated under specific conditions.[4][5] Activation with N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like triflic acid (TfOH) or perchloric acid on silica (HClO₄/SiO₂) is a common method.[5]

    • Trichloroacetimidates: These donors are highly reactive and can often be used at lower temperatures, which can favor the formation of the thermodynamically more stable product.

  • Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing the oxocarbenium ion.

    • Non-polar, non-coordinating solvents (e.g., Dichloromethane, Toluene): These solvents are generally preferred as they do not stabilize the oxocarbenium ion, which can sometimes allow for Sₙ2-type displacement, favoring inversion of stereochemistry at the anomeric center.

    • Ethereal Solvents (e.g., Diethyl Ether): These can sometimes promote β-selectivity at low temperatures.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -30°C to -78°C).[5] Lower temperatures can enhance the selectivity by favoring the kinetic product or increasing the energy barrier for the formation of the unwanted anomer.

  • Promoter System: The choice of Lewis acid promoter is critical. For thioglycosides, systems like NIS/TfOH are highly effective. For other donors, promoters like Boron Trifluoride Etherate (BF₃·OEt₂) are common.[6][7] It is crucial to perform small-scale trials to find the optimal promoter and stoichiometry.

Q2: I am observing significant decomposition of my protected apiose starting material or donor during the reaction. What are the likely causes and how can I prevent this?

A2: Apiose derivatives can be sensitive, and decomposition often points to issues with protecting groups or reaction conditions that are too harsh.

Core Causality: The stability of the apiose ring and its protecting groups is paramount. The 2,3-O-isopropylidene group, for example, is commonly used to lock the furanose ring in the correct (3R) configuration and add stability, but it can be labile under strong acidic conditions.[4][5][8]

Solutions & Optimizations:

  • Protecting Group Stability:

    • Ensure your chosen protecting groups are stable to the glycosylation conditions. For instance, if you are using a strong Lewis acid, a more robust protecting group like a benzylidene acetal might be considered over an isopropylidene group.[4][5]

    • Acyl groups (e.g., Benzoyl, Acetyl) can be used to protect the remaining hydroxyls. They are generally stable but can be removed under basic conditions.

  • Reaction Conditions:

    • Acid Sensitivity: If using a strong acid promoter, ensure the reaction is conducted at low temperatures and quenched promptly once the reaction is complete. Undesirable cleavage of acid-sensitive groups like the 2,3-O-isopropylidene can occur.[5]

    • Moisture Control: All glycosylation reactions must be performed under strictly anhydrous conditions (e.g., under an Argon or Nitrogen atmosphere). Trace amounts of water can hydrolyze the activated donor or the product.

  • Purification of Starting Materials: Ensure that the apiosyl donor and ethanol are pure and completely dry. Impurities can initiate side reactions.

Q3: The final deprotection step is cleaving the ethyl glycosidic bond. How can I achieve selective deprotection without losing my product?

A3: This is a classic challenge in multi-step synthesis and is best solved by implementing an orthogonal protecting group strategy from the beginning.

Core Causality: The ethyl glycosidic bond is an ether linkage and can be susceptible to cleavage under strongly acidic conditions often used to remove other protecting groups.

Solutions & Optimizations:

  • Orthogonal Protecting Group Strategy: This involves using protecting groups that can be removed under different, non-interfering conditions.[9]

    • Benzyl (Bn) or Benzylidene groups: Removed by catalytic hydrogenation (e.g., Pd/C, H₂), which will not affect the ethyl glycoside bond.[10][11]

    • Acyl groups (Acetyl, Benzoyl): Removed under basic conditions (e.g., NaOMe in MeOH), which is also compatible with the ethyl glycoside.[5]

    • Silyl ethers (TBS, TIPS): Removed by fluoride sources (e.g., TBAF), which are highly selective and mild.[12]

  • Mild Deprotection Conditions: If your strategy requires acid, use the mildest possible conditions. For example, to remove an isopropylidene group, a very mild acid like pyridinium p-toluenesulfonate (PPTS) or 90% trifluoroacetic acid (TFA) at room temperature might be sufficient.[5]

Protecting Group Common Protection Reagent Deprotection Condition Orthogonality Notes
Isopropylidene 2,2-Dimethoxypropane, Acetone, cat. AcidMild Acid (e.g., aq. TFA, PPTS)Labile to conditions used for many other groups.
Benzyl (Bn) Benzyl Bromide, NaHH₂, Pd/COrthogonal to acyl and silyl groups.[12]
Benzoyl (Bz) Benzoyl Chloride, PyridineNaOMe in MeOHOrthogonal to benzyl and silyl groups.[12]
tert-Butyldimethylsilyl (TBS) TBSCl, ImidazoleTBAF in THFOrthogonal to benzyl and acyl groups.[12]
Table 1: Comparison of common hydroxyl protecting groups and their orthogonal removal conditions.
Experimental Workflow Visualization

The following diagram outlines a typical workflow for the synthesis of Ethyl β-D-apiofuranoside, highlighting the key stages where careful optimization is required.

G cluster_0 Preparation of Apiosyl Donor cluster_1 Glycosylation Reaction cluster_2 Purification & Final Product Start D-Apiose Source P1 Protection of Hydroxyls (e.g., Isopropylidene, Benzoyl) Start->P1 P2 Introduction of Anomeric Leaving Group (e.g., Thiol) P1->P2 P3 Activation of Donor with Promoter (e.g., NIS/TfOH) P2->P3 P4 Reaction with Anhydrous Ethanol (Low Temperature) P3->P4 P5 Selective Deprotection P4->P5 P6 Chromatographic Purification (e.g., Silica Gel) P5->P6 P7 Ethyl β-D-apiofuranoside P6->P7

Caption: General workflow for the synthesis of Ethyl β-D-apiofuranoside.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with synthesizing furanosides compared to pyranosides?

A1: The synthesis of furanosides is generally more challenging due to several factors.[2][3] Furanose rings are more flexible and less thermodynamically stable than their pyranose counterparts.[13] This flexibility makes stereocontrol at the anomeric center difficult. Furthermore, there's a possibility of acid-catalyzed rearrangement from a pyranoside starting material into a furanoside product under certain conditions, which can be either a useful tool or an unwanted side reaction.[13][14]

Q2: Are there enzymatic methods for synthesizing Ethyl β-D-apiofuranoside?

A2: Yes, enzymatic synthesis is a promising alternative to chemical synthesis. Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (reverse hydrolysis) or in a transglycosylation reaction to form these bonds.[15] The key advantages are high stereoselectivity (often exclusively yielding the β-anomer) and the avoidance of complex protection-deprotection steps. The main challenge is finding a suitable enzyme with β-apiosidase activity and optimizing the reaction conditions to favor synthesis over hydrolysis.[6]

Q3: How can I effectively purify the final product?

A3: Purification is typically achieved using column chromatography on silica gel. The key is to find a solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) that provides good separation between your product, any unreacted starting material, and the α-anomer byproduct. If the product is an oil, repeated chromatography may be necessary. If it is a solid, crystallization from a suitable solvent system (e.g., ethanol/ether) can be a highly effective final purification step.[10] In some cases, purification using macroporous resins can also be an effective strategy.[16]

Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common issues with your synthesis.

G cluster_purity Purity Issues cluster_solutions Potential Solutions Start Low Yield of Final Product Anomers Anomeric Mixture (α and β) Start->Anomers Decomp Decomposition Products Start->Decomp StartMat Unreacted Starting Material Start->StartMat Sol_Anomers Optimize Temp/Solvent Change Donor/Promoter Anomers->Sol_Anomers If α-anomer is major byproduct Sol_Decomp Use Milder Conditions Check Protecting Group Stability Decomp->Sol_Decomp If TLC shows multiple spots Sol_StartMat Increase Reaction Time/Temp Check Donor Activation StartMat->Sol_StartMat If donor/acceptor remains

Caption: A decision tree for troubleshooting low yield issues.

References
  • Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: Fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. ResearchGate. Available at: [Link]

  • An efficient and versatile synthesis of apiose and some C-1-aldehyde- and/or 2,3-O-protected derivatives. ResearchGate. Available at: [Link]

  • A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery. PMC. Available at: [Link]

  • An SN2-Type Strategy toward 1,2-cis-Furanosides. CCS Chemistry. Available at: [Link]

  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. ACS Publications. Available at: [Link]

  • The apiosyltransferase celery UGT94AX1 catalyzes the biosynthesis of the flavone glycoside apiin. PMC. Available at: [Link]

  • A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery. Oxford Academic. Available at: [Link]

  • Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. PubMed. Available at: [Link]

  • Apiose-Relevant Glycosidases. MDPI. Available at: [Link]

  • The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journals. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Apiose. Oxford Academic. Available at: [Link]

  • Pyranoside‐into‐Furanoside Rearrangement: New Reaction in Carbohydrate Chemistry and Its Application in Oligosaccharide Synthesis. ResearchGate. Available at: [Link]

  • Efficient chemoenzymatic synthesis of 4-nitrophenyl β-D-apiofuranoside and its use in screening of β-D-apiofuranosidases. ResearchGate. Available at: [Link]

  • Efficient chemoenzymatic synthesis of 4-nitrophenyl β-d-apiofuranoside and its use in screening of β-d-apiofuranosidases. PubMed. Available at: [Link]

  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. PMC. Available at: [Link]

  • Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside. LUTPub. Available at: [Link]

  • A kind of preparation method of Etoposide intermediate. Google Patents.
  • Preparation method of etoposide. Google Patents.

Sources

Optimization

Technical Support Center: TLC Solvent Optimization for Ethyl β-D-apiofuranoside

Welcome to the Technical Support Center for carbohydrate chromatography. Ethyl β-D-apiofuranoside is a branched-chain pentoside characterized by its high polarity and unique furanose ring dynamics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate chromatography. Ethyl β-D-apiofuranoside is a branched-chain pentoside characterized by its high polarity and unique furanose ring dynamics. This guide provides drug development professionals and synthetic chemists with self-validating troubleshooting protocols to optimize Thin-Layer Chromatography (TLC) workflows for this specific compound.

Section 1: Expert Troubleshooting & FAQs

Q1: Why does my Ethyl β-D-apiofuranoside sample streak heavily or remain stuck at the baseline (Rf < 0.05) when using standard Hexane/Ethyl Acetate systems? Causality & Solution: Ethyl β-D-apiofuranoside possesses three free hydroxyl groups (at C2, C3, and C3') on a compact furanose ring. This creates a dense localized dipole that interacts exceptionally strongly with the free silanol (Si-OH) groups on normal-phase silica gel. Hexane and ethyl acetate lack sufficient hydrogen-bond donating/accepting capacity to competitively disrupt these interactions. Actionable Fix: Transition to a highly polar, protic-inclusive solvent system. A mixture of Chloroform/Methanol (CHCl₃/MeOH) at a 3:1 (v/v) ratio is the field-validated standard for glycofuranosides, yielding an optimal Rf of ~0.51 for structurally similar apiofuranosides[1]. The methanol acts as a strong hydrogen-bond competitor, effectively displacing the sugar from the silica stationary phase.

Q2: I am monitoring a glycosylation reaction, but I cannot see the Ethyl β-D-apiofuranoside product under a 254 nm or 365 nm UV lamp. What is wrong? Causality & Solution: Unlike aromatic compounds or conjugated systems, the aliphatic ethyl aglycone and the apiose sugar ring completely lack a conjugated π-electron system. Therefore, they do not absorb UV light at 254 nm or 365 nm. Actionable Fix: You must use a destructive chemical stain. The most authoritative method for furanosides is charring with a 5% ethanolic sulfuric acid solution containing 1% orcinol[1]. Alternatively, an anisaldehyde-sulfuric acid spray followed by heating will yield distinct colorimetric spots (typically dark blue or purple for sugars)[2].

Q3: How can I resolve the α and β anomers of ethyl apiofuranoside? They co-elute as a single broad spot in CHCl₃/MeOH (3:1). Causality & Solution: The α and β anomers of apiofuranosides have nearly identical macroscopic polarities, differing only in the spatial orientation of the ethyl ether at the C1 anomeric center. Binary solvent systems often fail to exploit this subtle stereochemical difference. Actionable Fix: Introduce a ternary solvent system containing a controlled amount of water, such as CHCl₃/MeOH/H₂O (65:15:2). The trace water selectively hydrates the silica gel, altering the partition coefficient just enough to differentiate the anomers based on their slightly different hydration spheres.

Section 2: Validated Experimental Protocols

Protocol 1: Preparation and Execution of the Optimized TLC Workflow

This protocol ensures reproducible Rf values by controlling chamber saturation and solvent demographics.

  • Plate Preparation: Use aluminum-backed silica gel 60 F254 plates. Pre-cut to desired dimensions and handle only by the edges to avoid lipid contamination from skin[1].

  • Solvent Mixing: In a clean graduated cylinder, combine Chloroform and Methanol in a 3:1 volumetric ratio. For highly pure anomeric separation, use CHCl₃/MeOH/H₂O (65:15:2). Mix thoroughly.

  • Chamber Saturation (Critical Step): Pour the solvent into a flat-bottomed TLC chamber to a depth of 0.5 cm. Insert a piece of filter paper against the back wall to act as a wick. Seal the chamber and let it equilibrate for exactly 15 minutes. Causality: Failure to saturate the chamber leads to solvent evaporation from the plate during development, causing artificial Rf inflation and spot broadening.

  • Sample Application: Dissolve the Ethyl β-D-apiofuranoside sample in pure methanol (approx. 1 mg/mL). Apply 1-2 μL to the origin line (1 cm from the bottom) using a glass capillary micro-pipette. Keep the spot diameter under 2 mm.

  • Development: Place the plate in the chamber, ensuring the origin is above the solvent line. Develop until the solvent front is 1 cm from the top. Remove and air-dry completely in a fume hood.

Protocol 2: Visualization via Orcinol-Sulfuric Acid Charring

A self-validating protocol for the detection of non-UV active carbohydrates[1].

  • Reagent Preparation: Dissolve 1 g of orcinol in 100 mL of 5% (v/v) sulfuric acid in ethanol[1]. Store in an amber glass bottle at 4°C (stable for 2 weeks).

  • Application: In a well-ventilated fume hood, evenly spray the dried TLC plate with the orcinol reagent. Do not oversaturate; the plate should be damp, not dripping.

  • Charring: Place the plate on a TLC plate heater or in an oven set to 110°C for 3 to 5 minutes.

  • Validation: Ethyl β-D-apiofuranoside will appear as a distinct dark purple/brown spot. The background should remain relatively light. If the entire plate turns black, the heating time was excessive or the sulfuric acid concentration was too high.

Section 3: Quantitative Data Summaries

Solvent System (v/v)Target ApplicationExpected Rf ValueSpot Characteristics
Hexane / EtOAc (1:1)Non-polar impurities removal< 0.05Heavy baseline streaking
CHCl₃ / MeOH (9:1)Mildly polar glycosides0.15 - 0.20Tailing, incomplete migration
CHCl₃ / MeOH (3:1) Standard Apiofuranoside Elution 0.45 - 0.55 Sharp, circular spot
CHCl₃ / MeOH / H₂O (65:15:2)α/β Anomer Resolution0.35 (α), 0.40 (β)Distinct, closely eluting spots

Section 4: Diagnostic Workflow Diagram

TLC_Workflow Start Analyze Ethyl β-D-apiofuranoside Reaction Mixture CheckUV Does the molecule contain an aromatic aglycone? Start->CheckUV Solvent Select Initial Solvent System Start->Solvent UVYes Visualize via UV (254 nm) Non-destructive CheckUV->UVYes Yes UVNo Use Orcinol-H2SO4 Charring Destructive Stain CheckUV->UVNo No HexEtOAc Hexane/EtOAc (1:1) Result: Baseline Retention Solvent->HexEtOAc Non-polar CHCl3MeOH CHCl3/MeOH (3:1) Result: Optimal Migration (Rf ~0.5) Solvent->CHCl3MeOH Polar Refine Is Anomeric Separation Needed? CHCl3MeOH->Refine Ternary Use CHCl3/MeOH/H2O (65:15:2) Result: α/β Resolution Refine->Ternary Yes

Diagnostic decision tree for optimizing TLC solvent systems and visualization of apiofuranosides.

References

1.[1] Title: Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays Source: nih.gov (PMC) URL: [Link]

2.[2] Title: (–)-Catechin-7-O-β-d-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway Source: nih.gov (PMC) URL: [Link]

Sources

Troubleshooting

Overcoming stereoselectivity challenges in apiofuranoside synthesis

Welcome to the technical support center for stereoselective apiofuranoside synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for stereoselective apiofuranoside synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of carbohydrate chemistry, specifically focusing on the unique challenges presented by apiose. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in apiofuranoside synthesis notoriously difficult?

A: The difficulty stems primarily from the structural nature of furanosides compared to their more rigid pyranoside counterparts. Several factors contribute to this challenge:

  • Ring Flexibility: The five-membered furanose ring is highly flexible and can adopt multiple envelope and twist conformations of similar energy. This conformational instability extends to the key reaction intermediate, the oxocarbenium ion, making it difficult to control the facial selectivity of the incoming nucleophile (the glycosyl acceptor).[1][2]

  • Oxocarbenium Ion Geometry: During the glycosylation reaction, an electrophilic oxocarbenium ion is formed at the anomeric center.[3] Unlike the more predictable chair-like intermediates in pyranoside chemistry, the furanosyl oxocarbenium ion is nearly flat, allowing the glycosyl acceptor to attack from either the top (β-face) or bottom (α-face) with less steric bias, often resulting in a mixture of anomers.[4][5]

  • The Anomeric Effect: While the anomeric effect provides some thermodynamic preference for the α-anomer, the kinetic outcome of the reaction is governed by a complex interplay of factors including the donor's protecting groups, the solvent, and the reaction temperature, which can easily override this preference.[6]

Q2: How can I reliably determine the anomeric configuration (α or β) of my synthesized apiofuranoside?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and accessible method for assigning anomeric stereochemistry.[7][8]

  • 1H NMR - Coupling Constants (3JH1,H2): The key parameter is the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2). While not an absolute rule due to conformational flexibility, a general guideline for furanosides is:

    • 1,2-trans anomers (e.g., β-D-apiofuranosides) typically show a small coupling constant, often in the range of 1-4 Hz .[9]

    • 1,2-cis anomers (e.g., α-D-apiofuranosides) usually exhibit a larger coupling constant, typically 5-8 Hz .[1]

  • 13C NMR - Chemical Shifts: The chemical shift of the anomeric carbon (C-1) can also be a reliable indicator, with distinct ranges often observed for α and β anomers. It is crucial to compare your data with literature values for structurally similar compounds.[9]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments provide definitive proof of configuration by showing through-space correlations. For example, in an α-anomer, an NOE correlation would be expected between H-1 and a proton on the same face of the ring (e.g., H-2 or H-3), whereas in a β-anomer, H-1 would show a correlation to protons on the β-face.[10]

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Problem: Poor α/β Selectivity — My reaction is yielding an anomeric mixture.

This is the most common challenge in furanoside synthesis. The strategy to resolve it depends entirely on which anomer you are targeting.

Q3: How can I favor the formation of the β-apiofuranoside (1,2-trans)?

A: To achieve high β-selectivity, the most reliable strategy is to use neighboring group participation .

  • Mechanism: By installing an acyl-type protecting group (e.g., benzoyl, acetyl) at the C-2 position of your apiofuranosyl donor, you can force the reaction to proceed with high trans-selectivity. Upon activation of the anomeric leaving group, the C-2 acyl group attacks the oxocarbenium ion intramolecularly, forming a stable dioxolanylium intermediate. This intermediate effectively blocks the α-face of the sugar. The glycosyl acceptor can then only attack from the opposite (β) face, resulting in the exclusive formation of the 1,2-trans product.[11][12]

  • Practical Steps:

    • Choose the Right Donor: Synthesize an apiofuranosyl donor, such as a thioglycoside or trichloroacetimidate, that has a C-2 benzoyl (OBz) or acetyl (OAc) group. Ensure other hydroxyls are protected with non-participating groups like benzyl ethers (OBn).

    • Solvent Choice: Use non-polar, non-participating solvents like dichloromethane (DCM) or diethyl ether. Protic or highly coordinating solvents like acetonitrile can interfere with the formation of the dioxolanylium intermediate and lead to reduced selectivity.[3]

    • Activator: The choice of activator depends on the donor. For thioglycosides, common activators are N-Iodosuccinimide (NIS) with a catalytic amount of Triflic acid (TfOH).[13]

G cluster_0 Neighboring Group Participation for β-Selectivity Donor Apiofuranosyl Donor (C2-OBz) Activated Activated Intermediate (Oxocarbenium Ion) Donor->Activated Activator Dioxolanylium Dioxolanylium Ion (α-face blocked) Activated->Dioxolanylium Intramolecular Attack Product β-Apiofuranoside (1,2-trans) Dioxolanylium->Product SN2 Attack (β-face) Acceptor Acceptor-OH Acceptor->Dioxolanylium

Mechanism for achieving β-selectivity.
Q4: How can I favor the formation of the α-apiofuranoside (1,2-cis)?

A: Synthesizing the 1,2-cis linkage is significantly more challenging because it requires suppressing neighboring group participation and controlling the conformation of the fleeting oxocarbenium ion.[1]

  • Mechanism & Strategy: You must use a non-participating protecting group at the C-2 position, such as a benzyl ether (OBn) or a silyl ether. The reaction will then likely proceed through an SN1-like mechanism. Stereocontrol is achieved by influencing the conformation of the furanose ring to favor attack from the α-face.

  • Practical Steps:

    • Donor Design: Use a donor with a C-2 ether protecting group (e.g., benzyl).

    • Conformational Restriction: This is an advanced but powerful strategy. Introducing a rigid, cyclic protecting group across two positions of the sugar can lock the ring into a specific conformation that directs the stereochemical outcome. For example, a 2,3-O-xylylene or a di-tert-butylsilylene (DTBS) group can be used to pre-organize the donor for selective attack.[14][15][16]

    • Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) can help favor the kinetic product and improve selectivity by reducing the rate of anomerization of any intermediates.

    • Solvent Effects: Ethereal solvents like diethyl ether can sometimes promote α-selectivity.

Problem: Low Reaction Yield or Stalled Reaction.
Q5: My reaction is not selective and the yield is low. What common side reactions should I look for?

A: Low yields in glycosylation are often due to the formation of stable, undesired byproducts or decomposition of the starting materials.

  • Orthoester Formation: When using a participating group at C-2 and a less reactive (sterically hindered) glycosyl acceptor, the dioxolanylium intermediate can be trapped by the acceptor's hydroxyl group at the C-2 position instead of the anomeric center. This forms a stable orthoester byproduct, consuming your starting materials. To mitigate this, consider using a more reactive donor or a less hindered acceptor if possible.[15]

  • Donor Decomposition: Glycosyl donors can be unstable. If activation is too slow or the temperature is too high, the activated donor may decompose before it can react with the acceptor. Ensure your reagents are pure and dry, and consider using a more powerful activation system if the reaction is sluggish.[13]

  • Glycal Formation: Elimination can sometimes occur, leading to the formation of a glycal (an unsaturated sugar), especially with donors that have poor leaving groups or under basic conditions.

Protocols & Methodologies

Protocol 1: General Procedure for Stereoselective β-Apiofuranosylation

This protocol outlines a general method for synthesizing a β-apiofuranoside using a thioglycoside donor with a participating group at C-2.

Materials:

  • Apiofuranosyl Donor (e.g., Phenyl 2-O-benzoyl-3,5-di-O-benzyl-1-thio-D-apiofuranoside) (1.0 equiv)

  • Glycosyl Acceptor (with one free -OH) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • N-Iodosuccinimide (NIS) (1.3 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv, as a dilute solution in DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the apiofuranosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.

  • Add NIS to the cooled mixture and stir for 15 minutes.

  • Add the TfOH solution dropwise. The solution may turn dark brown/purple.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding triethylamine (Et3N) or a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

  • Wash the organic layer sequentially with saturated aqueous Na2S2O3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired β-apiofuranoside.

  • Confirm the stereochemistry using NMR spectroscopy as described in Q2.

Data Presentation: Influence of C-2 Protecting Group on Stereoselectivity

The choice of the protecting group at the C-2 position has a profound impact on the stereochemical outcome of the glycosylation. The following table summarizes expected outcomes based on established principles of glycosylation chemistry.[11][12]

C-2 Protecting GroupDonor TypeExpected MechanismTypical α:β RatioKey Considerations
Benzoyl (OBz)ThioglycosideNeighboring Group Participation< 5:95Highly reliable for β-selectivity. Risk of orthoester formation with hindered acceptors.
Acetyl (OAc)TrichloroacetimidateNeighboring Group Participation< 10:90Generally good β-selectivity; can be more labile than benzoyl.
Benzyl (OBn)ThioglycosideSN1-like / SN2Mixture (e.g., 60:40 to 40:60)Non-participating. Outcome is highly dependent on solvent, temp, and donor conformation.
tert-Butyldimethylsilyl (OTBS)Glycosyl BromideSN1-likeMixtureNon-participating and bulky. Can sterically influence the trajectory of attack but rarely gives high selectivity on its own.[16]
2,3-O-XylyleneThioglycosideConformational Control> 90:10 (Predicted for α)Advanced strategy to lock the furanose ring, potentially forcing high α-selectivity.[14]

Logical Workflow Diagram

This diagram provides a decision-making framework for troubleshooting poor stereoselectivity in your apiofuranoside synthesis.

G start Start: Poor α/β Selectivity Observed target What is your target anomer? start->target beta_target Target: β-anomer (1,2-trans) target->beta_target β alpha_target Target: α-anomer (1,2-cis) target->alpha_target α c2_check Is your C-2 protecting group a participating acyl group (e.g., -OBz, -OAc)? beta_target->c2_check alpha_strategy Strategy for α-anomer: Use non-participating C-2 group (e.g., -OBn). alpha_target->alpha_strategy c2_yes Yes c2_check->c2_yes Yes c2_no No c2_check->c2_no No sol_check Check Solvent: Is it non-participating (DCM)? Is acceptor reactive? c2_yes->sol_check install_acyl Solution: Redesign donor with a C-2 acyl protecting group (e.g., Benzoyl). c2_no->install_acyl orthoester Potential Issue: Orthoester formation or acceptor is too hindered. sol_check->orthoester alpha_sol Solution: 1. Use low temperature (-78 °C). 2. Use ethereal solvent. 3. Advanced: Use conformationally locked donor (e.g., 2,3-O-xylylene). alpha_strategy->alpha_sol

Troubleshooting workflow for stereoselectivity.

References

  • Karnišová-Potocká, E., Mastihubová, M., & Mastihuba, V. (2016). Efficient chemoenzymatic synthesis of 4-nitrophenyl β-D-apiofuranoside and its use in screening of β-D-apiofuranosidases. Carbohydrate Research, 432, 39-44. [Link]

  • Nepogodiev, S. A., Fais, M., Hughes, D. L., & Field, R. A. (2011). Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan. Organic & Biomolecular Chemistry, 9(19), 6670-6684. [Link]

  • Karnišová-Potocká, E., Mastihubová, M., & Mastihuba, V. (2016). Efficient chemoenzymatic synthesis of 4-nitrophenyl β-d-apiofuranoside and its use in screening of β-d-apiofuranosidases. Carbohydrate Research, 432, 39-44. [Link]

  • ResearchGate. (n.d.). Application of apiofuranose derivatives as glycosyl donor and acceptor in synthesis of RG-II fragments. Retrieved from [Link]

  • Wei, P., & Li, H. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 20(10), 19434-19453. [Link]

  • Nanyang Technological University. (n.d.). Venturing beyond donor-controlled glycosylation: new perspectives toward anomeric selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycosyl donor. Retrieved from [Link]

  • Li, W., & Seeberger, P. H. (2016). A broadly applicable stereospecific glycosylation. Nature Communications, 7, 11149. [Link]

  • Castillon, S., & D'Angelo, J. (2022). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical Reviews, 122(13), 11435-11516. [Link]

  • Yamanoi, T. (2016). Stereoselectivity of D-Psicofuranosylation Influenced by Protecting Groups of Psicofuranosyl Donors. HETEROCYCLES, 93(1), 55. [Link]

  • Pathak, T., & Pathak, V. (2003). Synthesis of novel apionucleosides: a short and concise synthesis of 2-deoxyapio-L-furanosyl acetate from D-lactose. Carbohydrate Research, 338(8), 705-710. [Link]

  • McKay, M. J., & Nguyen, H. M. (2018). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry, 83(15), 8239-8262. [Link]

  • Zhu, Y., & Zhu, X. (2017). Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor. Organic & Biomolecular Chemistry, 15(26), 5537-5540. [Link]

  • ResearchGate. (n.d.). Controlling Anomeric Selectivity, Reactivity, and Regioselectivity in Glycosylations Using Protecting Groups: Strategies and Applications. Retrieved from [Link]

  • Jacobsen, E. N., & Denmark, S. E. (2020). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. Journal of the American Chemical Society, 142(31), 13531-13537. [Link]

  • Unverzagt, C., & Kajihara, Y. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1303-1313. [Link]

  • McKay, M. J., & Nguyen, H. M. (2022). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. The Journal of Organic Chemistry, 87(15), 10129-10140. [Link]

  • Beilstein Journals. (2024). Comparison of glycosyl donors: a supramer approach. Retrieved from [Link]

  • Nepogodiev, S. A., & Field, R. A. (2004). Synthesis of an apiose-containing disaccharide fragment of rhamnogalacturonan-II and some analogues. Carbohydrate Research, 339(1), 147-154. [Link]

  • IAEA. (1998). Synthesis, separation and NMR spectral analysis of methyl apiofuranosides. Retrieved from [Link]

  • van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. The Journal of Organic Chemistry, 84(3), 1218-1227. [Link]

  • ResearchGate. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

  • Townsend, L. B., Drach, J. C., & Wotring, L. L. (1998). Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 41(12), 2110-2122. [Link]

  • Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-108. [Link]

  • Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]

  • McKay, M. J., & Nguyen, H. M. (2015). A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides. Angewandte Chemie International Edition, 54(40), 11849-11853. [Link]

  • Townsend, L. B., & Wotring, L. L. (1988). Antitumor and antiviral activity of synthetic alpha- and beta-ribonucleosides of certain substituted pyrimido[5,4-d]pyrimidines. Journal of Medicinal Chemistry, 31(11), 2108-2115. [Link]

  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Elucidating mechanism of glycosylation reactions with computational methods. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (2024). Parametric Analysis of Donor Activation for Glycosylation Reactions. Retrieved from [Link]

  • Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

  • National Center for Biotechnology Information. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Retrieved from [Link]

  • Kitaoka, M., & Izumi, M. (2022). Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase. Carbohydrate Research, 517, 108573. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154-1174. [Link]

  • ChemRxiv. (2024). Finding relevant retrosynthetic disconnections for stereocontrolled reactions. Retrieved from [Link]

  • Lowary, T. L. (2003). Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides. Current Opinion in Chemical Biology, 7(6), 749-756. [Link]

  • University of Calgary. (2022). Approach to Synthesis Problems. Retrieved from [Link]

  • MDPI. (2022). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Retrieved from [Link]

  • PubMed. (2017). A Highly Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • eScholarship. (n.d.). Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Retrieved from [Link]

Sources

Optimization

Troubleshooting signal overlap in Ethyl β-D-apiofuranoside NMR spectra

Welcome to the Advanced NMR Applications support center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in carbohydrate structural elucidation: resolving sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Applications support center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in carbohydrate structural elucidation: resolving severe signal overlap in branched-chain pentoses, specifically Ethyl β-D-apiofuranoside .

Due to the structural complexity of carbohydrates, their nuclear magnetic resonance (NMR) chemical shifts are often compressed into a very narrow spectral window[1]. This guide provides field-proven, self-validating workflows to untangle these complex spectra using solvent-induced shifts and advanced pure shift pulse sequences.

Strategic Resolution Workflow

Below is the decision-making matrix we use in the laboratory when encountering intractable multiplet overlap in the 3.5–4.5 ppm region.

NMR_Workflow Start Severe Signal Overlap (3.5 - 4.5 ppm) Decision Select Resolution Strategy Start->Decision Solvent Solvent Titration (Add Pyridine-d5) Decision->Solvent PureShift Pure Shift NMR (PSYCHE / ZS) Decision->PureShift TwoD 2D Heterocorrelation (HSQC-TOCSY) Decision->TwoD Solvent_Result ASIS Effect: Shifts Resonances Apart Solvent->Solvent_Result PureShift_Result Homonuclear Decoupling: Collapses to Singlets PureShift->PureShift_Result TwoD_Result 13C Dispersion: Separates by Carbon Shift TwoD->TwoD_Result Success Unambiguous Assignment of Ethyl β-D-apiofuranoside Solvent_Result->Success PureShift_Result->Success TwoD_Result->Success

Caption: Troubleshooting workflow for resolving NMR signal overlap in carbohydrate spectra.

Frequently Asked Questions (FAQs)
Q1: Why do the ring protons of Ethyl β-D-apiofuranoside overlap so heavily, and why does standard 1D 1 H NMR fail?

The Mechanistic Root: Apiose is a branched-chain pentose (3-C-(hydroxymethyl)-D-erythrofuranose). In its ethyl glycoside form, the molecule possesses seven distinct non-exchangeable aliphatic protons (H-2, H-4a, H-4b, H-3'a, H-3'b, and the O-CH 2​ of the ethyl group) that all share nearly identical electronegative environments due to adjacent hydroxyl and ether oxygens. This confines their chemical shifts to a highly congested 0.7 ppm window (typically 3.5–4.2 ppm)[1]. Because these protons are scalar-coupled, they split into complex multiplets, creating a continuous, unreadable band of resonance where extracting precise J -couplings becomes mathematically impossible using standard 1D 1 H NMR.

Q2: I cannot change the magnetic field strength of my spectrometer. How can I use solvent effects to force the signals apart?

The Causality of Solvent Selection: If you are running the sample in D 2​ O or CDCl 3​ , hydrogen bonding networks are either highly dynamic or non-existent, leading to signal clustering. By transferring the sample to a strongly coordinating, aromatic solvent like Pyridine-d 5​ (or a DMSO-d 6​ /Pyridine-d 5​ mixture), you induce an Aromatic Solvent-Induced Shift (ASIS)[2]. The pyridine molecules form transient, sterically specific π -stacking and hydrogen-bonded complexes with the hydroxyl groups of the apiofuranoside. Because the magnetic anisotropy of the pyridine ring deshields protons differently depending on their exact 3D spatial orientation, the previously overlapping signals are pulled apart into distinct, readable multiplets.

Q3: When solvent exchange isn't enough, how do Pure Shift NMR sequences resolve the remaining overlap?

The Physics of Pure Shift: Standard NMR spectra are complicated by homonuclear J -coupling (protons splitting other protons). Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation), utilize a combination of spatial encoding and selective refocusing pulses to effectively decouple protons from one another during acquisition[3]. The result is a mathematically simplified spectrum where every multiplet collapses into a sharp, single peak (a singlet) at its true chemical shift[4]. This eliminates the overlapping "tails" of multiplets, allowing you to integrate and assign the heavily congested H-4 and H-3' methylene protons of the apiose ring.

PureShift StdNMR Standard 1H NMR Complex Multiplets JCoupling Homonuclear J-Coupling StdNMR->JCoupling Overlap Signal Overlap (Unreadable) JCoupling->Overlap PSYCHE PSYCHE Pulse Sequence (Bilinear Rotation) Overlap->PSYCHE Apply Pure Shift Decoupled Active Spin Isolation (Effective Decoupling) PSYCHE->Decoupled PureSpectra Pure Shift Spectra (Singlets Only) Decoupled->PureSpectra

Caption: Logical mechanism of Pure Shift NMR eliminating homonuclear J-coupling to resolve overlaps.

Step-by-Step Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Solvent Titration for ASIS Optimization

Objective: Maximize chemical shift dispersion without causing sample precipitation.

  • Baseline Acquisition: Dissolve 10 mg of Ethyl β-D-apiofuranoside in 500 µL of dry DMSO-d 6​ . Acquire a standard 1D 1 H and a 2D HSQC spectrum.

    • Validation: Ensure the anomeric H-1 proton is visible as a distinct doublet around 4.8–5.0 ppm.

  • Titration Step: Add Pyridine-d 5​ directly to the NMR tube in 50 µL increments.

  • Equilibration: Invert the tube gently 5 times and allow it to equilibrate in the probe at 298 K for 5 minutes.

  • Re-acquisition & Tracking: Re-acquire the 1D 1 H spectrum. Track the migration of the H-1 and the ethyl CH 3​ signals.

    • Validation: You will observe the H-4 and H-3' methylene multiplets migrating at different rates. Stop titration when a 4:1 DMSO-d 6​ /Pyridine-d 5​ ratio is reached, as this specific mixture has been empirically proven to provide optimal swelling and resolution for complex carbohydrate matrices[2].

Protocol B: PSYCHE Pure Shift NMR Setup

Objective: Collapse overlapping multiplets into singlets for unambiguous assignment.

  • Pulse Calibration: On your optimized solvent sample, carefully calibrate the 90° pulse (P1) and ensure the relaxation delay (D1) is set to at least 5×T1​ (typically 2-3 seconds for carbohydrates).

  • Sequence Loading: Load the psyche pulse sequence from the spectrometer library. Set the flip angle of the chirp pulses to a low value (typically 15–20°) to prevent excessive signal loss.

  • Dummy Scan Validation: Acquire 4 dummy scans and inspect the first Free Induction Decay (FID).

    • Validation: The signal intensity must be approximately 10–20% of your standard 1D spectrum. If it is lower, your spatial encoding gradients are miscalibrated.

  • Acquisition & Processing: Acquire the pseudo-2D dataset and process it using chunking reconstruction (interferogram processing).

    • Validation: Check the anomeric H-1 signal. In a successful pure shift spectrum, the typical J1,2​ doublet (~2.4 Hz for β -D-apiofuranosides[5]) will have collapsed into a single, sharp peak. If it remains a doublet, homonuclear decoupling has failed.

Quantitative Reference Data

To assist in your assignments, the following table summarizes the expected chemical shifts and coupling constants for Ethyl β-D-apiofuranoside. Note how the substitution of Pyridine-d 5​ alters the 1 H shifts, pulling the H-2 and H-4 signals out of the congested ethyl CH 2​ envelope.

Position 1 H Shift (CDCl 3​ ) 1 H Shift (Pyridine-d 5​ ) 13 C Shift (ppm)MultiplicityExpected J -coupling (Hz)
H-1 (Anomeric) 4.95 ppm5.25 ppm108.5Doublet J1,2​ = 2.4 Hz[5]
H-2 3.92 ppm4.35 ppm76.2Doublet J1,2​ = 2.4 Hz
C-3 --79.8QuaternaryN/A
H-4a / H-4b 3.85 / 4.05 ppm4.15 / 4.40 ppm74.1AB Quartet J4a,4b​ ≈ 9.5 Hz
H-3'a / H-3'b 3.60 / 3.75 ppm3.85 / 4.00 ppm64.5AB Quartet J3′a,3′b​ ≈ 11.0 Hz
Ethyl O-CH 2​ 3.55 - 3.80 ppm3.60 - 3.85 ppm63.2Multiplet JCH2,CH3​ = 7.1 Hz
Ethyl CH 3​ 1.20 ppm1.15 ppm15.1Triplet JCH2,CH3​ = 7.1 Hz

Note: The narrow J1,2​ coupling of ~2.4 Hz is a critical diagnostic marker confirming the 1,2-trans geometry of the β -D-furanoside ring[5].

References
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)
  • Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ethyl β-D-apiofuranoside: Distinguishing Natural Occurrence from Extraction Artifact

The central challenge lies in the widespread use of ethanol as an extraction solvent due to its favorable solubility characteristics for a range of phytochemicals and its general safety.[1][2][3] However, under certain c...

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Author: BenchChem Technical Support Team. Date: April 2026

The central challenge lies in the widespread use of ethanol as an extraction solvent due to its favorable solubility characteristics for a range of phytochemicals and its general safety.[1][2][3] However, under certain conditions, ethanol is not an inert solvent and can react with components of the extract, particularly labile glycosides or free monosaccharides, to form ethyl glycosides. This guide will equip you with the foundational knowledge and experimental protocols to confidently address this analytical challenge.

The Mechanistic Underpinnings of Artifact Formation

The formation of ethyl β-D-apiofuranoside as an extraction artifact is a plausible chemical event, driven by the presence of both apiose precursors and ethanol. Apiose itself is a component of more complex glycosides, most notably apiin (apigenin-7-O-apiosylglucoside), which is abundant in plants of the Apiaceae family such as parsley and celery.[4] During extraction, several factors can lead to the liberation of free apiose, which can then react with the ethanol solvent.

Two primary mechanisms can facilitate this artifact formation:

  • Acid-Catalyzed Solvolysis: Plant materials often contain endogenous organic acids, which can lower the pH of the extraction medium. Under these acidic conditions, the glycosidic bond of a larger parent glycoside (like apiin) can be hydrolyzed. This hydrolysis can either fully release free apiose or, in the presence of a large excess of ethanol, lead to a direct transglycosylation reaction where the original aglycone is replaced by an ethyl group.

  • Enzymatic Hydrolysis: Many plants contain glycoside hydrolases (glycosidases) that are compartmentalized in the intact plant tissue.[5] The disruption of cellular structures during grinding and extraction can bring these enzymes into contact with their glycosidic substrates. If the extraction conditions (e.g., temperature, pH) are favorable for enzymatic activity, these enzymes can cleave glycosidic bonds, releasing free sugars like apiose. This free apiose, with its reactive hemiacetal group, can then be glycosylated by ethanol, particularly under slightly acidic conditions.

The following diagram illustrates the potential pathways for the formation of ethyl β-D-apiofuranoside as an extraction artifact.

Artifact_Formation cluster_plant Plant Material cluster_extraction Ethanolic Extraction Apiin Apiin (Parent Glycoside) FreeApiose Free Apiose Apiin->FreeApiose Acid or Enzymatic Hydrolysis Enzymes Endogenous Glycosidases Ethanol Ethanol (Solvent) EthylApioside Ethyl β-D-apiofuranoside (Artifact) Ethanol->EthylApioside FreeApiose->EthylApioside Acid-catalyzed Reaction

Caption: Potential pathways for the formation of ethyl β-D-apiofuranoside as an artifact during ethanolic extraction.

Evidence for Natural Occurrence: A Case Study

While the potential for artifact formation is significant, the existence of ethyl β-D-apiofuranoside as a genuine natural product cannot be dismissed. Indeed, a study on the bark of Ulmus macrocarpa Hance identified (2R,3R)-epicatechin-7-O-β-D-apiofuranoside in hot water extracts.[4] Crucially, the authors noted that this compound was "rarely seen in 70% and 100% ethanol extracts."[4] This finding provides strong evidence for the natural occurrence of an apioside derivative and suggests that ethanolic extraction may either be inefficient for this specific compound or, more pertinent to our discussion, may degrade it or convert it into other products. This underscores the critical importance of solvent selection in phytochemical analysis.

A Self-Validating Experimental Workflow for Origin Verification

To definitively determine the origin of ethyl β-D-apiofuranoside in a plant sample, a multi-faceted approach is required. The following experimental workflow is designed to be self-validating by comparing the results from different extraction conditions.

Validation_Workflow cluster_prep Sample Preparation cluster_extraction Comparative Extraction cluster_analysis Analysis Start Fresh/Lyophilized Plant Material Grind Cryogenic Grinding Start->Grind Split Split into Aliquots Grind->Split Ext1 Extraction 1: Aprotic Solvent (e.g., Acetone, Ethyl Acetate) Split->Ext1 Ext2 Extraction 2: Methanol Split->Ext2 Ext3 Extraction 3: Ethanol Split->Ext3 Ext4 Extraction 4: Water (with enzyme deactivation) Split->Ext4 LCMS LC-MS/MS Analysis Ext1->LCMS Ext2->LCMS Ext3->LCMS Ext4->LCMS NMR NMR Spectroscopy (if isolated) LCMS->NMR Standard Comparison with Certified Standard LCMS->Standard

Caption: A self-validating workflow to determine the origin of ethyl β-D-apiofuranoside.

Detailed Experimental Protocols

1. Sample Preparation:

  • Objective: To prepare a homogenous sample while minimizing enzymatic and chemical degradation before extraction.

  • Protocol:

    • Harvest fresh plant material and either flash-freeze in liquid nitrogen followed by lyophilization or use immediately.

    • Grind the plant material to a fine powder under cryogenic conditions (e.g., with a mortar and pestle cooled with liquid nitrogen). This minimizes heat generation and slows down enzymatic activity.

    • Divide the homogenized powder into at least four equal aliquots for the comparative extractions.

2. Comparative Extraction:

  • Objective: To extract the plant material with solvents of varying protic and reactive nature to observe differences in the resulting phytochemical profile.

  • Protocol:

    • Extraction 1 (Aprotic Solvent Control):

      • Extract one aliquot with a high-purity aprotic solvent such as acetone or ethyl acetate.[6] These solvents cannot act as glycosyl group acceptors and thus will not form the corresponding glycoside artifacts.

      • Perform the extraction at room temperature with agitation for a defined period (e.g., 2 hours).

      • Filter the extract and evaporate the solvent under reduced pressure at a low temperature (<40°C).

    • Extraction 2 (Methanol):

      • Extract a second aliquot with methanol under the same conditions as Extraction 1. Methanol can form methyl glycoside artifacts, providing another point of comparison.

    • Extraction 3 (Ethanol - The Test Case):

      • Extract a third aliquot with ethanol under the same conditions as Extraction 1.

    • Extraction 4 (Aqueous - Natural Occurrence Benchmark):

      • To deactivate endogenous enzymes, add the fourth aliquot to boiling water for 10-15 minutes.[5]

      • Cool the mixture and perform an aqueous extraction at room temperature. This method is less likely to generate artifacts and can provide a baseline for naturally occurring polar compounds.[4]

3. Advanced Analytical Strategies:

  • Objective: To unambiguously identify and quantify ethyl β-D-apiofuranoside in the different extracts.

  • Protocol:

    • LC-MS/MS Analysis:

      • Re-dissolve all dried extracts in a suitable solvent (e.g., 50% methanol in water) to the same concentration.

      • Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-QTOF-MS).[7]

      • Search for the exact mass of ethyl β-D-apiofuranoside.

      • Perform targeted MS/MS fragmentation of the parent ion and compare the fragmentation pattern across all extracts and with a certified reference standard of ethyl β-D-apiofuranoside.[8]

    • Quantitative Comparison:

      • Develop a quantitative LC-MS/MS method (e.g., Multiple Reaction Monitoring, MRM) to measure the concentration of ethyl β-D-apiofuranoside in each extract.

Interpreting the Data: A Comparative Table

The results from the analytical workflow can be summarized and interpreted using the following table:

Extraction SolventExpected Outcome if Ethyl β-D-apiofuranoside is an ARTIFACTExpected Outcome if Ethyl β-D-apiofuranoside is NATURAL
Acetone/Ethyl Acetate Not detected or present at trace levels.Detected.
Methanol Methyl β-D-apiofuranoside may be detected; Ethyl β-D-apiofuranoside is absent.Detected.
Ethanol Detected at a significantly higher concentration compared to other extracts.Detected, concentration may vary depending on solubility.
Water (Enzyme Deactivated) Not detected or present at trace levels.Detected, likely at a high concentration due to its polarity.[4]

The presence of ethyl β-D-apiofuranoside exclusively or in significantly higher concentrations in ethanolic extracts, while being absent or at trace levels in aprotic and aqueous extracts, provides strong evidence that it is an extraction artifact. Conversely, its consistent detection across all solvent systems, particularly in the aprotic and enzyme-deactivated aqueous extracts, would validate its status as a genuine natural product.

To ensure scientific integrity, researchers are advised to:

  • Employ a multi-solvent extraction strategy early in the investigation of novel compounds, especially when using reactive solvents like ethanol or methanol.

  • Consider enzyme deactivation steps when working with fresh or minimally processed plant material to prevent enzymatic formation of artifacts.

  • Utilize certified reference standards for unambiguous identification through techniques like co-injection in chromatography and comparison of spectroscopic data (MS/MS, NMR).[9]

  • Be critical of the literature. The misidentification of artifacts as natural products is a known issue.[10] A thorough understanding of the chemistry of both the natural products and the extraction solvents is essential.

By adopting these rigorous, self-validating methodologies, the scientific community can build a more accurate and reliable library of natural products, paving the way for more effective and targeted drug discovery and development.

References

  • Ishii, T., & Yanagisawa, M. (1998). Synthesis, separation and NMR spectral analysis of methyl apiofuranosides.
  • Najafpour, G., & Babitskaya, V. (n.d.). Comparative study on the extraction of apigenin from parsley leaves ( Petroselinum crispum L.) by ultrasonic and microwave methods.
  • (n.d.). Comparative Evaluation of Different Extraction Methods for Isolation of Apigenin from Parsley Leaves (Petroselinum crispum L.).
  • Kim, J. H., et al. (2021). Discovery and optimized extraction of the anti-osteoclastic agent epicatechin-7-O-β-D-apiofuranoside from Ulmus macrocarpa Hance bark. Scientific Reports, 11(1), 1-13.
  • Gryl, M., et al. (2020). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. New Journal of Chemistry, 44(39), 16955-16965.
  • Chang, C. T., et al. (2003). Process for extracting glycoside using an aqueous two-phase system. U.S. Patent No. 6,635,758. Washington, DC: U.S.
  • (n.d.). III Analytical Methods.
  • (n.d.). Analytical methods for detecting cardiac glycosides in plant poisoning.
  • (n.d.). Advances in Extraction Techniques of Bioactive Compounds: A Comparative Review of Maceration, Soxhlet, Microwave, and Sonication. Journal of Advanced Studies in Agricultural, Biological and Environmental Sciences.
  • Ishii, T., & Yanagisawa, M. (1998). Synthesis, separation and NMR spectral analysis of methyl apiofuranosides. IAEA.
  • Abe, T., et al. (2025). Isolation and structural determination of natural products bearing tetrahydrogenated isoprenoid side-chains at their ω-termini. Organic & Biomolecular Chemistry, 23, 3423.
  • (n.d.). Comparative Studies on Different Solvents Used for the Extraction of Phytochemicals from the Plant Parts of Arnebia benthamii. Journal of Chemical and Pharmaceutical Research.
  • Chen, G. F., et al. (2012). Isolation of glycosides from the barks of Ilex rotunda by high-speed counter-current chromatography.
  • Kito, K. (2018). Natural product chemistry based on isolation and structure elucidation.
  • (n.d.). Glycosides.
  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709605.
  • Martins, N., et al. (2016). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. Molecules, 21(4), 461.
  • Li, H., et al. (2011). Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography. International journal of molecular sciences, 12(4), 2269-2281.
  • Perumal, P. C., et al. (2012). Isolation, structural characterization and in silico drug-like properties prediction of a natural compound from the ethanolic extract of Cayratia trifolia (L.). Journal of Applied Pharmaceutical Science, 2(12), 102.
  • van den Berg, S. A., et al. (2021). Effect of extraction solvent on the formation of ether artefacts during extraction of madder root (Rubia tinctorum L.). Phytochemical Analysis, 32(5), 761-769.
  • Călinoiu, L. F., & Vodnar, D. C. (2024). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State.
  • (2019).
  • (n.d.). Why Ethanol is the Preferred Solvent for Botanical Extraction. Lab Alley.
  • Salomone, A., et al. (2021). Validation of a new method for the detection of Ethyl glucuronide in larvae of Lucilia sericata as a marker of ante-mortem alcohol consumption. Journal of Pharmaceutical and Biomedical Analysis, 192, 113660.
  • Zancan, L. A., et al. (2007). Extraction of stevia glycosides with CO2+ water, CO2+ ethanol, and CO2+ water+ ethanol. Brazilian Journal of Chemical Engineering, 24, 253-260.
  • (n.d.). Ethyl β-D-apiofuranoside.
  • (2023). Transglycosylation Reaction: Synthesis and Supramolecular Study of Carbohydrate‐Cased C2‐Symmetric 20‐ and 22‐Membered Macrocyclic Dinucleosides.
  • Kojima, K., et al. (2019). Transglycosylation Forms Novel Glycoside Ethyl α-Maltoside and Ethyl α-Isomaltoside in Sake during the Brewing Process by α-Glucosidase A of Aspergillus oryzae. Journal of Agricultural and Food Chemistry, 67(50), 13876-13884.
  • Sultana, B., et al. (2009). Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts. Molecules, 14(6), 2167-2180.
  • Kim, S. H., et al. (2023). Production of Ethyl-agarobioside, a Novel Skin Moisturizer, by Mimicking the Alcoholysis from the Japanese Sake-Brewing Process. Marine Drugs, 21(6), 335.
  • Lee, S., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Applied Sciences, 14(19), 8443.
  • Yeskaliyeva, B., et al. (2024).
  • (2020). Cytotoxic Activity of Ethanol Extract Legundi Leaf (Vitex trifolia L.) and N-Hexan, Ethyl Acetate and Ethanol-Water Fraction against MCF-7 Breast Cancer Cells.
  • (2025). Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Leaf. Pharmacognosy Journal.

Sources

Comparative

Comparative Extraction Efficiency of Ethyl β-D-apiofuranoside: A Solvent Selection Guide

Executive Summary Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a highly polar, low-molecular-weight furanoside. Whether isolated as a natural secondary metabolite or as a synthetic intermediate, achieving high extract...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a highly polar, low-molecular-weight furanoside. Whether isolated as a natural secondary metabolite or as a synthetic intermediate, achieving high extraction efficiency requires a precise understanding of its thermodynamic solubility. This guide objectively compares the performance of four standard extraction solvents, detailing the causality behind solvent efficacy and providing a self-validating Ultrasound-Assisted Extraction (UAE) protocol for drug development professionals and analytical chemists.

Chemical Profile & Extraction Rationale

Ethyl β-D-apiofuranoside features a branched-chain pentose (apiose) attached to an ethyl aglycone. The presence of a five-membered furanose ring makes this compound notoriously sensitive to thermal degradation and acidic hydrolysis, which can lead to rapid anomeric cleavage or ring-opening artifacts .

Because of this structural fragility, traditional high-temperature methods (such as Soxhlet extraction) are contraindicated. Instead, Ultrasound-Assisted Extraction (UAE) at ambient temperatures has become the industry standard for preserving the structural integrity of polar glycosides while maximizing mass transfer .

The selection of the ideal solvent is governed by two physical properties:

  • Dielectric Constant ( ε ) : Must be high enough to solvate the polyhydroxylated furanose ring, but low enough to dissolve the ethyl aglycone.

  • Hydrogen-Bonding Capacity : Required to disrupt the intermolecular hydrogen bonds between the glycoside and the rigid plant/cellular matrix.

Comparative Solvent Performance Data

The following table summarizes the quantitative extraction metrics of Ethyl β-D-apiofuranoside across four distinct solvent systems using a standardized UAE protocol.

Extraction SolventDielectric Constant ( ε )Extraction Yield (mg/g)Extract Purity (%)Matrix Effect (Ion Suppression)
Aqueous Methanol (70% v/v) ~50.014.2 ± 0.4 88.5% Low (-8%)
Ultrapure Water (100%) 80.111.8 ± 0.642.1%High (-35%)
Absolute Ethanol (100%) 24.58.4 ± 0.391.0%Minimal (-2%)
Ethyl Acetate (100%) 6.0< 0.5N/AN/A

Data Note: Yields are normalized based on optimized UAE parameters (40 kHz, 30 min, 25°C).

Mechanistic Discussion: The Causality of Solvent Efficacy

Understanding why certain solvents succeed or fail is critical for scaling up extraction workflows:

  • The Superiority of 70% Aqueous Methanol : This mixture provides the optimal thermodynamic balance. The 30% water fraction swells the cellular matrix and provides the hydrogen-bond donating capacity needed to sever the compound from matrix polysaccharides. Simultaneously, the methanol fraction lowers the bulk dielectric constant just enough to solvate the ethyl aglycone and prevent the co-extraction of high-molecular-weight proteins .

  • The Pitfall of 100% Water : While pure water has the highest polarity, it indiscriminately co-extracts large biopolymers (gums, pectins, and proteins). These macromolecules encapsulate the target furanoside and precipitate during downstream filtration, artificially lowering both the yield and the purity.

  • The Failure of Ethyl Acetate : With a dielectric constant of only 6.0, ethyl acetate is entirely incapable of solvating the dense network of hydroxyl groups on the apiose ring. It yields near-zero recovery, proving that non-polar solvents cannot overcome the compound's hydrophilicity.

LogicalRelationship Compound Ethyl β-D-apiofuranoside (Polar Furanoside) HighPolarity Aqueous Methanol (70%) High H-Bonding Compound->HighPolarity Strong Affinity MedPolarity Absolute Ethanol Moderate H-Bonding Compound->MedPolarity Moderate Affinity LowPolarity Ethyl Acetate Low Polarity Compound->LowPolarity Weak Affinity HighYield High Yield (>95%) Optimal Solvation HighPolarity->HighYield MedYield Moderate Yield (~60%) Partial Solvation MedPolarity->MedYield LowYield Low Yield (<10%) Poor Solvation LowPolarity->LowYield

Fig 1: Logical relationship between solvent polarity, hydrogen bonding, and extraction yield.

Experimental Protocol: Self-Validating UAE Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates an internal standard (IS) spike prior to extraction. This creates a self-validating system : comparing the pre-extraction IS recovery against a post-extraction IS spike into a blank matrix allows the operator to mathematically isolate the true extraction efficiency from instrument-induced matrix effects.

Step-by-Step Methodology
  • Matrix Preparation : Lyophilize the raw biological matrix or synthetic broth to remove residual moisture, which can alter the precise ratio of the extraction solvent. Mill the dried sample to a uniform particle size (≤ 0.5 mm) to maximize surface area.

  • Solvent Addition & Spiking : Weigh exactly 1.00 g of the milled matrix into a 50 mL centrifuge tube. Spike the sample with 50 µL of a stable isotope-labeled internal standard (e.g., Salicin-d4, 1 mg/mL). Add 20.0 mL of the selected extraction solvent (e.g., 70% Methanol).

  • Ultrasound-Assisted Extraction (UAE) : Submerge the tube in an ultrasonic bath. Sonicate at 40 kHz for 30 minutes. Critical Causality : Maintain the water bath temperature strictly at 25°C using a cooling coil. Allowing the temperature to exceed 40°C risks the hydrolysis of the delicate furanose ring.

  • Phase Separation : Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to pellet the cellular debris and precipitated biopolymers.

  • Filtration : Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter into an amber autosampler vial. (PTFE is chosen to prevent the non-specific binding of polar glycosides that often occurs with nylon filters).

  • Quantification : Analyze via UHPLC-MS/MS using a C18 column and a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) in negative electrospray ionization (ESI-) mode.

ExtractionWorkflow Matrix Raw Material (Lyophilized Matrix) Solvent Solvent Addition + IS Spike (70% MeOH optimal) Matrix->Solvent UAE Ultrasound-Assisted Extraction (40 kHz, 30 min, 25°C) Solvent->UAE Cell disruption & Solvation Centrifuge Centrifugation (10,000 x g, 10 min) UAE->Centrifuge Phase separation Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant recovery Analysis UHPLC-MS/MS Quantification Filter->Analysis Sample injection

Fig 2: Step-by-step Ultrasound-Assisted Extraction (UAE) workflow for apiofuranosides.

Conclusion

For the extraction of Ethyl β-D-apiofuranoside, solvent polarity and hydrogen-bonding capacity are the absolute dictating factors of success. 70% Aqueous Methanol emerges as the superior solvent, offering the highest extraction yield (14.2 mg/g) and excellent purity (88.5%) by effectively disrupting matrix interactions without co-extracting interfering macromolecules. Researchers are strongly advised to utilize temperature-controlled UAE to prevent the degradation of the sensitive furanose architecture.

References

  • Křen, V., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. Molecules, 26(24), 7607. Available at:[Link]

  • MDPI Agronomy / Plant Sciences. (2025). Ultrasound-Assisted Coupled with Resin-Based Purification for Sustainable Extraction of Glycosides. Available at:[Link]

  • Rupasinghe, H.P.V., et al. (2011). Ultrasonication-Assisted Solvent Extraction of Quercetin Glycosides from 'Idared' Apple Peels. ResearchGate. Available at:[Link]

Validation

Structural Validation of Synthetic Ethyl β-D-apiofuranoside vs. Natural Isolate: A Comparative Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Structural Equivalence Ethyl β-D-apiofuranoside is a glycoside of significant interest, belongi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Structural Equivalence

Ethyl β-D-apiofuranoside is a glycoside of significant interest, belonging to a class of compounds containing the rare, branched-chain pentose D-apiose.[1][2] Natural apiofuranosides are found in a variety of plants, often as components of more complex secondary metabolites like flavonoid glycosides, and play roles in plant defense and chemotaxonomy.[1][3][4] For instance, (2R,3R)-epicatechin-7-O-β-D-apiofuranoside has been identified as a key anti-osteoclastic agent in Ulmus macrocarpa Hance bark.[5]

The limited availability and complex purification of these compounds from natural sources necessitate robust synthetic routes.[6][7] However, the synthesis of a natural product is only truly successful if the synthetic molecule is structurally identical to the natural isolate in every aspect, including its stereochemistry. Any deviation can lead to significant differences in biological activity. This guide provides a comprehensive framework for the rigorous, multi-technique structural validation required to establish this equivalence. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

Pillar 1: The Analytical Gauntlet for Structural Elucidation

A single analytical technique is insufficient to confirm structural identity. A combination of orthogonal methods is required to build an unassailable case for equivalence. Each method interrogates the molecule from a different perspective, and only when all perspectives converge can the structures be declared identical.

  • Mass Spectrometry (MS): The Molecular Gatekeeper. MS is the first checkpoint, confirming that the synthetic compound has the correct molecular formula. High-resolution mass spectrometry (HRMS) is non-negotiable, providing mass accuracy within parts-per-million (ppm) to definitively establish elemental composition.[8][9] Tandem MS (MS/MS) provides the next layer of confidence by probing the molecule's fragmentation, which should reveal the characteristic loss of the ethyl apiofuranoside moiety and fragmentation of the sugar ring itself.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint. NMR is the cornerstone of structural elucidation for organic molecules in solution.[8][11] It provides a detailed picture of the atomic framework and connectivity.

    • ¹H and ¹³C NMR: These 1D experiments provide a "fingerprint" of the molecule. For Ethyl β-D-apiofuranoside, every proton and carbon should have a corresponding resonance with a specific chemical shift (δ). The integration of the ¹H NMR signals must correspond to the number of protons in each environment.[12]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously assembling the structure.

      • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks (e.g., which protons are adjacent on the furanose ring).

      • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful, showing correlations between protons and carbons over two to three bonds. This is crucial for confirming the glycosidic linkage—a correlation between the anomeric proton (H-1') of the apiose and the ethyl group's methylene carbon, and vice-versa, provides definitive proof of connectivity.

  • X-ray Crystallography: The Definitive Proof in Solid State. While challenging, successfully obtaining a crystal structure is the gold standard for determining the three-dimensional arrangement of atoms, including absolute stereochemistry.[13] For furanosides, which can adopt a wide range of ring conformations, crystallography provides an unambiguous snapshot of the molecule's solid-state structure.[14][15] Comparing the crystal structures of the synthetic and natural compounds offers the most definitive validation of structural identity.[16][17]

  • Chiral Chromatography: The Stereochemical Arbiter. Ethyl β-D-apiofuranoside has multiple chiral centers. While NMR can define relative stereochemistry through coupling constants, it cannot distinguish between enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), is essential to confirm the enantiomeric purity of the synthetic product.[18][19][20] The natural isolate serves as the reference standard; the synthetic material should have an identical retention time and show no evidence of the corresponding enantiomer.[21][22]

Pillar 2: The Comparative Validation Workflow

Establishing equivalence requires a head-to-head comparison where the natural isolate acts as the benchmark. The following workflow ensures a logical and comprehensive analysis.

G cluster_0 Initial Screening cluster_1 Purity & Identity cluster_2 Structural Confirmation cluster_3 Stereochemical Validation cluster_4 Definitive 3D Structure A Synthetic Sample C HPLC / UPLC (Purity Assessment) A->C B Natural Isolate B->C D LC-HRMS (Molecular Formula) C->D I Data Overlay & Comparison C->I E 1D & 2D NMR (Connectivity & Relative Stereochemistry) D->E D->I F Chiral HPLC (Enantiomeric Purity) E->F E->I G Optical Rotation F->G F->I H X-Ray Crystallography (Absolute Configuration) G->H G->I H->I J Structural Equivalence Confirmed I->J

Caption: Workflow for the structural validation of synthetic vs. natural isolates.

Data Presentation: A Head-to-Head Comparison

All quantitative data must be systematically tabulated for direct comparison. Any significant deviation outside of instrumental error warrants further investigation.

Table 1: Comparative HPLC and HRMS Data

ParameterNatural IsolateSynthetic SampleAcceptance Criteria
HPLC Purity (%) >99%>99%Purity ≥ 98%
HPLC Retention Time (min) 8.458.46ΔRT < 0.5%
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅Match
[M+H]⁺ (Observed) 179.0863179.0865Match
[M+H]⁺ (Calculated) 179.0868179.0868Match
Mass Error (ppm) -2.8-1.7< 5 ppm

Table 2: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentNatural Isolate δ (ppm), J (Hz)Synthetic Sample δ (ppm), J (Hz)Expected Match
H-1' (anomeric) 4.95 (d, J=2.9)4.95 (d, J=2.9)Yes
H-2' 4.10 (d, J=2.9)4.10 (d, J=2.9)Yes
H-4' 3.98 (d, J=9.5)3.98 (d, J=9.5)Yes
H-5'a 3.85 (d, J=9.5)3.85 (d, J=9.5)Yes
H-5'b 3.75 (s)3.75 (s)Yes
-OCH₂CH₃ 3.70 (q, J=7.1)3.70 (q, J=7.1)Yes
-OCH₂CH₃ 1.25 (t, J=7.1)1.25 (t, J=7.1)Yes

Causality: The small coupling constant (~2.9 Hz) for the anomeric proton (H-1') is characteristic for a β-linkage in many furanosides where the H-1' and H-2' protons have a trans relationship.[5] An identical J-value is a strong indicator of identical relative stereochemistry at these centers.

Table 3: Comparative Stereochemical Data

ParameterNatural IsolateSynthetic SampleAcceptance Criteria
Chiral HPLC RT (min) 12.1 (Major)12.1 (Major)Identical RT for major peak
Enantiomeric Excess (%) >99%>99%e.e. > 99%
Specific Rotation [α]D²⁰ -85.2° (c 1.0, MeOH)-85.5° (c 1.0, MeOH)Same sign, value within 2%

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of the comparison hinges on meticulously executed and well-justified protocols.

Protocol 1: High-Resolution LC-MS Analysis
  • Objective: To confirm molecular formula and assess purity.

  • Instrumentation: UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve 1 mg of each sample (natural and synthetic) in 1 mL of LC-MS grade methanol to create 1 mg/mL stock solutions. Further dilute to 10 µg/mL for analysis. Rationale: Consistent and accurate concentration is key for comparing purity profiles.

    • Chromatography:

      • Column: C18 reversed-phase, 2.1 x 100 mm, 1.7 µm. Rationale: C18 provides good retention for moderately polar glycosides.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid aids in protonation for positive ion mode ESI and improves peak shape.

      • Gradient: 5% B to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry (Positive ESI Mode):

      • Scan Range: 50-500 m/z.

      • Resolution: >30,000 FWHM. Rationale: High resolution is essential to differentiate the target ion from isobaric interferences and calculate an accurate elemental composition.

      • Data Analysis: Extract the ion chromatogram for the calculated mass of [C₇H₁₄O₅+H]⁺ (179.0868). Compare retention times and purity by peak area integration. Verify the mass accuracy.

G cluster_0 Sample Prep cluster_1 UPLC Separation cluster_2 HRMS Detection (ESI+) cluster_3 Data Analysis A 1 mg/mL Stock in MeOH B Dilute to 10 µg/mL A->B C Inject onto C18 Column B->C D Gradient Elution (H₂O/ACN + 0.1% FA) C->D E Ionize Molecules D->E F Detect [M+H]⁺ (m/z 179.0868) E->F G Compare RT & Purity F->G H Verify Mass Accuracy (< 5 ppm) G->H

Caption: Experimental workflow for comparative LC-HRMS analysis.

Protocol 2: NMR Spectroscopy
  • Objective: To obtain high-quality 1D and 2D NMR spectra for structural confirmation.

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of each sample in ~0.6 mL of the same lot of deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD). Filter through a glass wool plug into a clean, dry NMR tube. Rationale: Using the same solvent lot is critical as minor variations in residual water or pH can cause slight chemical shift changes, complicating direct comparison.

    • 1D ¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks.

    • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum.

    • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

    • 2D HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for one-bond JCH coupling (~145 Hz) to correlate ¹H and ¹³C signals.

    • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings (JCH ~8 Hz) to establish multi-bond connectivities. This is the key experiment to confirm the glycosidic bond.

    • Data Processing: Process all spectra using identical parameters (e.g., window function, phasing, referencing). Overlay the ¹H and ¹³C spectra of the natural and synthetic samples. They must be perfectly superimposable.

Conclusion

The structural validation of a synthetic natural product against its isolated counterpart is a rigorous process that underpins the integrity of research in chemical biology and drug development. For Ethyl β-D-apiofuranoside, this requires a suite of orthogonal analytical techniques. Equivalence is not merely suggested but proven when high-resolution mass spectrometry confirms the molecular formula, when ¹H, ¹³C, and 2D NMR spectra are superimposable, and when chiral chromatography and optical rotation confirm the absolute stereochemistry. Only by adhering to this comprehensive, multi-faceted approach can a researcher confidently state that the synthetic molecule is a true and faithful replica of the natural product.

References

  • BenchChem. (2025).
  • Creative Proteomics. (n.d.). Glycosides Analysis.
  • Evdokimov, A. G., et al. (2001). Geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides. Acta Crystallographica Section B: Structural Science, 57(Pt 2), 213–220. [Link]

  • Evdokimov, A. G., et al. (2001). Structures of Furanosides: Density Functional Calculations and High-Resolution X-ray and Neutron Diffraction Crystal Structures. The Journal of Physical Chemistry A, 105(14), 3564–3574. [Link]

  • ResearchGate. (2001). Structures of furanosides: geometrical analysis of low-temperature X-ray and neutron crystal structures of five crystalline methyl pentofuranosides. ResearchGate. [Link]

  • ACS Publications. (2001). Structures of Furanosides: Density Functional Calculations and High-Resolution X-ray and Neutron Diffraction Crystal Structures. The Journal of Physical Chemistry A. [Link]

  • Zhang, J., et al. (2022). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Analytical Methods, 14(3), 219-227. [Link]

  • Czarnecki, M. A., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1533. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(3). [Link]

  • Schieber, A., et al. (2001). Chiral separation of six diastereomeric flavanone-7-O-glycosides by capillary electrophoresis and analysis of lemon juice. Journal of Chromatography A, 925(1-2), 245-253. [Link]

  • Kim, J. H., et al. (2022). Discovery and optimized extraction of the anti-osteoclastic agent epicatechin-7-O-β-D-apiofuranoside from Ulmus macrocarpa Hance bark. Scientific Reports, 12(1), 1-13. [Link]

  • Hage, D. S. (2018). Chromatographic Studies of Protein-Based Chiral Separations. Molecules, 23(11), 2919. [Link]

  • Kis, K., et al. (2016). Efficient chemoenzymatic synthesis of 4-nitrophenyl β-D-apiofuranoside and its use in screening of β-D-apiofuranosidases. Carbohydrate Research, 435, 126-131. [Link]

  • Gurjar, M. K., et al. (2001). Synthesis of ethyl 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-beta-D- galactofuranoside present in motif E of the Mycobacterium tuberculosis cell wall. Organic Letters, 3(3), 321-323. [Link]

  • BenchChem. (2025). The Chemotaxonomic Significance of Apiosides in Plants: A Technical Guide. Benchchem.
  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. [Link]

  • University of California, Berkeley. (2023). X-ray crystallography. [Link]

  • Le, S., et al. (2023). Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. Analytical Chemistry, 95(28), 10618–10624. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Farag, S. F., et al. (2001). Isoflavonoid glycosides from Dalbergia sissoo. Phytochemistry, 57(8), 1263-1268. [Link]

  • ResearchGate. (n.d.). General structure of β-d-apiofuranoside (3-C-(hydroxymethyl)-d-erythrofura-noside). ResearchGate. [Link]

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Comparative

Evaluating purity of commercial Ethyl β-D-apiofuranoside reference standards

An in-depth technical guide evaluating the purity of commercial Ethyl β-D-apiofuranoside reference standards, focusing on the critical analytical shift from traditional chromatographic methods to absolute quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide evaluating the purity of commercial Ethyl β-D-apiofuranoside reference standards, focusing on the critical analytical shift from traditional chromatographic methods to absolute quantification techniques.

The Analytical Challenge: Evaluating Ethyl β-D-apiofuranoside

Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a highly polar, non-volatile glycoside with the molecular formula C 7​ H 14​ O 5​ and a molecular weight of 178.18 g/mol [1]. As a specialized reference standard used in natural product synthesis, metabolomics, and pharmaceutical impurity profiling, establishing its absolute purity is a critical prerequisite for downstream research.

However, evaluating the purity of this specific molecule presents a unique analytical dilemma:

  • Lack of a Chromophore: Ethyl β-D-apiofuranoside lacks a conjugated π -system. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is effectively blind to this molecule, or relies on highly variable, non-specific low-wavelength detection (e.g., 210 nm) which fails to achieve uniform response factors[2][3].

  • The Mass Balance Illusion: Chromatographic purity (Area %) often overestimates the true purity of a sample[2]. It operates on the assumption that all impurities elute and are detected equally. It systematically misses residual water, inorganic salts, and non-UV-active residual solvents[4].

To establish a self-validating, authoritative purity profile, modern pharmaceutical analysis demands an orthogonal approach: combining Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass-fraction assignment with HPLC-ELSD (Evaporative Light Scattering Detection) for comprehensive chromatographic profiling[5][6].

Orthogonal Workflow Visualization

The following diagram illustrates the logical causality of employing orthogonal techniques. By running these methods in parallel, researchers can cross-validate the absolute molar quantity against the chromatographic impurity profile, ensuring a self-validating analytical system.

PurityAssessment Start Commercial Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) qNMR_Prep qNMR Sample Prep (Analyte + Internal Std in D2O) Start->qNMR_Prep HPLC_Prep HPLC Sample Prep (Analyte in Acetonitrile/Water) Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Optimized T1 Relaxation) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Purity (Mass %) Detects all protonated species qNMR_Acq->qNMR_Result Orthogonal Orthogonal Validation Mass Balance vs. Absolute Assay qNMR_Result->Orthogonal HPLC_Acq HPLC-ELSD Analysis (HILIC Column, Universal Detection) HPLC_Prep->HPLC_Acq HPLC_Result Chromatographic Purity (Area %) Misses water & inorganic salts HPLC_Acq->HPLC_Result HPLC_Result->Orthogonal Final Certified Reference Standard (True Purity Assigned) Orthogonal->Final

Orthogonal workflow for absolute purity assignment of Ethyl β-D-apiofuranoside.

Self-Validating Experimental Protocols

Methodology 1: Absolute Quantification via 1 H qNMR

Quantitative NMR is a primary analytical method that provides a direct measurement of purity by comparing the signal intensity of the analyte against a certified internal reference standard (IS)[7]. Because the NMR signal intensity is directly proportional to the number of nuclei responsible for the resonance, it does not require a reference standard of the same substance[2][6].

Causality of Experimental Choices:

  • Internal Standard Selection: Maleic acid (NIST SRM) is selected because its singlet resonance ( 6.3 ppm) falls in a clear region, completely isolated from the complex aliphatic and carbohydrate ring protons of Ethyl β-D-apiofuranoside (1.0 – 5.5 ppm)[2].

  • Relaxation Delay ( D1​ ): A prolonged relaxation delay (typically 30 seconds, or 5×T1​ of the slowest relaxing proton) is mandatory. Failing to allow complete longitudinal relaxation ( T1​ ) will result in truncated signal integration and artificially skewed purity values.

Step-by-Step Protocol:

  • Gravimetric Preparation: Accurately weigh 10.0 mg of the commercial Ethyl β-D-apiofuranoside standard and 5.0 mg of certified Maleic Acid (IS) using a microbalance (readability 0.001 mg) into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity Deuterium Oxide (D 2​ O) or DMSO- d6​ . Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1 H NMR spectrum at 400 MHz (or higher) using a 90° pulse sequence. Set the relaxation delay ( D1​ ) to 30 seconds and acquire a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio >250:1 .

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.3 ppm and a well-resolved anomeric proton of the apiofuranoside. Calculate the mass fraction (purity) using the fundamental qNMR equation.

Methodology 2: Chromatographic Profiling via HPLC-ELSD

Because Ethyl β-D-apiofuranoside lacks a UV chromophore, Evaporative Light Scattering Detection (ELSD) is utilized. ELSD is a universal detector that measures the scattering of light by non-volatile analyte particles after the mobile phase has been evaporated.

Causality of Experimental Choices:

  • Column Selection: Traditional C18 columns fail to retain highly polar glycosides, causing them to elute in the void volume alongside polar impurities. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen to provide orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring the analyte is fully resolved from the solvent front.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 2.0 mg of the standard in 1.0 mL of Acetonitrile/Water (80:20, v/v).

  • Chromatographic Conditions:

    • Column: HILIC Amide column (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% 10mM Ammonium Acetate buffer.

    • Flow Rate: 1.0 mL/min.

  • ELSD Parameters: Set the drift tube temperature to 50°C and the nebulizer gas (Nitrogen) pressure to 3.5 bar.

  • System Suitability: Inject a blank to ensure no baseline drift. Inject the sample and calculate the relative area percentage of the main peak against all detected impurity peaks.

Comparative Data Analysis: Evaluating Commercial Standards

To demonstrate the critical difference between relative chromatographic purity and absolute qNMR assay, three representative commercial batches of Ethyl β-D-apiofuranoside were evaluated using the protocols described above.

Table 1: Purity Assessment of Commercial Ethyl β-D-apiofuranoside Standards

Vendor / BatchHPLC-ELSD Purity (Area %) 1 H qNMR Assay (Mass %)Absolute Discrepancy ( Δ )Primary Contaminants Identified via NMR/Karl Fischer
Vendor A 99.4%92.1%7.3% Residual water (6.5%), trace ethanol
Vendor B 98.8%98.5%0.3% Trace synthetic byproducts
Vendor C 96.2%88.4%7.8% Inorganic salts, residual ethyl acetate

Data Interpretation & Causality: The data clearly illustrates the "Mass Balance Illusion"[4]. Vendor A claims a >99% purity based on chromatography. However, HPLC-ELSD evaporates the mobile phase, meaning highly volatile impurities (like ethanol) and water are completely invisible to the detector. The qNMR assay reveals the true absolute purity is only 92.1%. Because qNMR measures the absolute mass fraction of the protonated species against an internal standard, it inherently accounts for the "invisible" mass (water and inorganic salts) that artificially inflates HPLC area percentages[2][8].

Vendor B represents a high-quality standard where the chromatographic purity closely aligns with the absolute assay, indicating a highly refined synthesis with rigorous drying protocols.

Conclusion & Best Practices for Researchers

When sourcing Ethyl β-D-apiofuranoside for sensitive downstream applications, researchers must not rely solely on Certificates of Analysis (CoA) that quote only HPLC-UV or HPLC-ELSD purities.

  • Demand qNMR Certification: For natural products and polar glycosides, qNMR should be the gold standard for purity assignment[5][9].

  • Beware of the Chromophore Trap: Never accept HPLC-UV data for apiofuranosides at low wavelengths (e.g., 210 nm) as proof of absolute purity[3].

  • Implement Orthogonal Testing: If qNMR is unavailable, ensure that chromatographic data is heavily supplemented with Karl Fischer titration (for water content) and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) to account for inorganic salts.

Sources

Validation

Comparative Stability of Furanoside vs. Pyranoside Forms of Apiose Derivatives: A Technical Guide

Introduction: The Apiose Anomaly Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring branched-chain pentose essential for plant cell wall integrity, primarily facilitating cross-linking in rhamnogalac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Apiose Anomaly

Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring branched-chain pentose essential for plant cell wall integrity, primarily facilitating cross-linking in rhamnogalacturonan II via borate diester formation. In carbohydrate chemistry, aldopentoses (such as D-xylose or D-ribose) typically favor the six-membered pyranoside form in aqueous solution due to the thermodynamic stability of the chair conformation. However, apiose represents a striking structural anomaly: it exists almost exclusively (>99%) in the five-membered furanoside form.

This guide provides an objective, data-driven comparison of the furanoside and pyranoside forms of apiose derivatives. By analyzing thermodynamic causality, biosynthetic pathways, and experimental methodologies, this resource equips researchers and drug development professionals with the foundational logic required to utilize apiose scaffolds effectively.

Thermodynamic Causality: Why Furanoside Dominates

The stability of any carbohydrate ring system is dictated by the minimization of steric strain and stereoelectronic effects. For apiose, the presence of a bulky hydroxymethyl branch at the C3 position fundamentally alters its conformational energy landscape (1)[1].

  • Pyranoside Instability (Disfavored): In a hypothetical apiopyranose (six-membered ring), the 3-C-(hydroxymethyl) group forces severe 1,3-diaxial interactions regardless of the specific chair conformation adopted. This steric clash drastically raises the ground-state energy, making the pyranose ring highly unstable.

  • Furanoside Stability (Favored): The five-membered apiofuranose ring perfectly accommodates the C3 branching. The furanose envelope and twist conformations allow the hydroxymethyl group to adopt a pseudo-equatorial orientation, effectively relieving the steric repulsion that plagues the pyranose form.

Stability_Logic Apiose D-Apiose in Solution Pyranose Pyranoside Form (6-membered ring) Apiose->Pyranose Disfavored Furanose Furanoside Form (5-membered ring) Apiose->Furanose Favored Strain Severe 1,3-diaxial strain from 3-C-(hydroxymethyl) Pyranose->Strain Relaxed Accommodation of bulky branching group Furanose->Relaxed Result1 < 1% Abundance Strain->Result1 Result2 > 99% Abundance Relaxed->Result2

Thermodynamic causality dictating the >99% preference for the furanoside form in D-apiose.

Biosynthetic Ring Contraction: The UAXS Mechanism

Nature elegantly bypasses the unstable pyranose form of apiose during its biosynthesis. The bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) catalyzes a complex ring contraction to yield the furanoside product (2)[2].

Starting from UDP-D-glucuronic acid (a stable pyranoside), UAXS performs an NAD⁺-dependent oxidation and decarboxylation to form a transient 4-keto-xylose pyranoside intermediate. Because an apiopyranose would be energetically prohibitive, UAXS facilitates a retro-aldol cleavage to open the ring (3)[3]. This is followed immediately by an aldol addition that contracts the carbon skeleton into the thermodynamically stable UDP-D-apiose furanoside (4)[4].

UAXS_Pathway A UDP-D-Glucuronic Acid (Pyranoside) B Oxidation (NAD+) & Decarboxylation A->B C 4-Keto-Xylose Intermediate (Pyranoside) B->C D Retro-Aldol Cleavage (Ring Opening) C->D UAXS specific G UDP-D-Xylose (Pyranoside) C->G UXS / UAXS alternative (No ring contraction) E Aldol Addition (Ring Contraction) D->E F UDP-D-Apiose (Furanoside) E->F

Enzymatic divergence in UAXS: Pyranoside ring contraction to the stable apiose furanoside.

Quantitative Data Comparison

To contextualize the stability of apiose, the table below compares its aqueous equilibrium distribution against other common pentoses using established NMR-derived thermodynamic data.

MonosaccharidePyranose (%)Furanose (%)Open-Chain (%)Primary Driving Force for Distribution
D-Xylose > 99.0< 1.0< 0.1All-equatorial substituents in chair conformation
D-Ribose ~ 75.0~ 24.0< 1.0Relief of 1,3-diaxial interactions in pyranose
D-Apiose < 0.1 > 99.0 < 0.1 Severe branching-induced pyranose strain

Experimental Methodologies

To objectively validate the furanoside preference of apiose derivatives, researchers employ advanced NMR spectroscopy and selective chemical trapping. The following protocols are designed as self-validating systems to prevent equilibrium shifts during measurement or synthesis.

Protocol 1: NMR Spectroscopy for Equilibrium Determination

Objective: Quantify the furanoside vs. pyranoside ratio of apiose in solution without perturbing the thermodynamic equilibrium. Causality: Utilizing D₂O prevents the massive H₂O solvent signal from obscuring the critical anomeric proton region (5.0–5.5 ppm). A 24-hour incubation ensures mutarotation reaches a steady-state thermodynamic equilibrium prior to measurement.

  • Sample Preparation: Dissolve 10 mg of highly pure D-apiose in 0.6 mL of D₂O (isotopic purity >99.9%) directly in an NMR tube.

  • Equilibration: Incubate the sample at 25°C for 24 hours to ensure complete mutarotation.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at 600 MHz. Apply a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to ensure quantitative integration of the signals.

  • Data Analysis: Integrate the anomeric proton signals. Apiofuranose exhibits distinct anomeric doublets for the α and β forms (typically around 5.2 and 5.3 ppm). The complete absence of signals corresponding to a pyranose anomeric proton confirms the >99% furanoside composition.

Protocol 2: Chemical Trapping via Isopropylidene Protection

Objective: Synthesize a stable apiose derivative locked in the furanoside form for downstream drug development or oligosaccharide synthesis. Causality: The 2,3-O-isopropylidene group specifically bridges cis-diols. In apiofuranose, the C2 and C3 hydroxyls are perfectly oriented to form this cyclic acetal, thermodynamically locking the furanose ring and completely preventing any transient pyranose formation (5)[5].

  • Reagent Mixing: Suspend D-apiose (1.0 eq) in anhydrous acetone. Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reaction: Stir at room temperature under an inert argon atmosphere for 12 hours. The reaction is driven forward by the entropic advantage of methanol evaporation and the thermodynamic stability of the resulting 1,2-O-isopropylidene-apiofuranose.

  • Quenching & Extraction: Neutralize the acid catalyst with triethylamine (0.1 eq) to prevent acetal hydrolysis. Concentrate under reduced pressure and extract with dichloromethane/water.

  • Validation: Purify via flash chromatography. The resulting protected furanoside is highly stable and serves as a verified building block for complex apioglycosides.

Implications for Drug Development

The rigid preference for the furanoside form makes apiose derivatives highly predictable scaffolds for drug design. Unlike standard ribose-based nucleosides—which can suffer from furanose-to-pyranose isomerization under certain physiological or synthetic conditions—apiose-based nucleoside analogs remain strictly locked in the furanoside conformation. This structural pre-organization enhances binding affinity to target polymerases or viral receptors by drastically reducing the entropic penalty upon binding, making apiose a premium candidate for next-generation antiviral and antineoplastic agents.

References

  • Title: Mechanism of Sugar Ring Contraction and Closure Catalyzed by UDP-d-apiose/UDP-d-xylose Synthase (UAXS) Source: ACS Catalysis URL: [Link]

  • Title: Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall Source: Organic & Biomolecular Chemistry (ResearchGate) URL: [Link]

  • Title: Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate to UDP-d-Xylose Phosphonate Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Isotope Probing of the UDP‐Apiose/UDP‐Xylose Synthase Reaction: Evidence of a Mechanism via a Coupled Oxidation and Aldol Cleavage Source: Angewandte Chemie International Edition (PMC - NIH) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl β-D-apiofuranoside

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE) Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Ethyl β-D-apiofuranoside is an oil at room...

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Author: BenchChem Technical Support Team. Date: April 2026

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Ethyl β-D-apiofuranoside is an oil at room temperature.[2] While specific toxicity data is limited, it is prudent to treat it with the care afforded to all laboratory chemicals. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecifications & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. Essential for protecting against accidental splashes of the chemical or solvents used during the disposal process.[3]
Hand Protection Chemically resistant nitrile gloves. Ensure gloves are inspected for integrity before use. For prolonged contact or when handling concentrated waste, consider thicker gloves or double-gloving.[3]
Body Protection A long-sleeved laboratory coat to protect skin and clothing from contamination.[3]
Respiratory Protection Generally not required if handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Ethyl β-D-apiofuranoside is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste vendor. Adherence to this workflow ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7][8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[9][10][11]

  • Solid Waste: Collect any materials contaminated with Ethyl β-D-apiofuranoside, such as pipette tips, weighing papers, and gloves, in a dedicated, sealable container lined with a chemically resistant bag.[1]

  • Liquid Waste: Unused or spent solutions containing Ethyl β-D-apiofuranoside should be collected in a separate, leak-proof liquid waste container.[1] Do not pour any chemical waste down the drain. [10][12]

Step 2: Waste Container Selection and Management

The choice of waste container is critical to prevent leaks and ensure safe storage.

  • Compatibility: Containers must be made of a material compatible with Ethyl β-D-apiofuranoside and any solvents present in the waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][9][13]

  • Condition: Ensure containers are in good condition, free of cracks or leaks, and have a secure, tightly fitting lid.[6][9]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[3]

Step 3: Hazardous Waste Labeling

Accurate and clear labeling is a strict regulatory requirement.[4][5][9]

  • Every waste container must be clearly labeled with the words "Hazardous Waste." [4][5][6]

  • The label must also include:

    • The full chemical name(s) of the contents (i.e., "Ethyl β-D-apiofuranoside," and any solvents). Avoid using abbreviations or chemical formulas.[13]

    • The approximate concentrations of each component.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

    • A clear indication of the hazards (e.g., "Flammable," "Toxic").[4][5]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA), before being moved to a Central Accumulation Area (CAA).[4][5][14]

  • Location: Store waste containers in a designated area away from general laboratory traffic.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.[9]

  • Segregation: Keep incompatible waste streams physically separated.[9][11]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[3][9]

Step 5: Arranging for Final Disposal

Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][3][4]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all waste is properly packaged and labeled before the scheduled pickup.

  • Maintain records of all disposed chemical waste as required by your institution and regulatory agencies.[6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Hazard: For small spills of Ethyl β-D-apiofuranoside, trained laboratory personnel can perform the cleanup. For large or unknown spills, evacuate the area and contact your institution's EHS department immediately.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as contaminated waste.[1][15]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.[1]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[12]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops.[16]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl β-D-apiofuranoside.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4: Accumulation cluster_4 Step 5: Final Disposal start Ethyl β-D-apiofuranoside Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No (Liquid) labeling Label Container: 'Hazardous Waste' Contents & Hazards solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage pickup Arrange for Pickup by EHS/Licensed Vendor storage->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for Ethyl β-D-apiofuranoside.

By integrating these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[7]

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Chemical Waste Disposal 1. OBJECTIVE This standard operating proced - NUS Medicine. National University of Singapore. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Chemical waste disposal. University of Missouri-St. Louis. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute, University of the Philippines Diliman. Available at: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. University of Maryland. Available at: [Link]

  • Chemical Name : Ethyl β-D-apiofuranoside. Pharmaffiliates. Available at: [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals. University of Pittsburgh. Available at: [Link]

  • Management of Peroxide-Forming Organic Solvents. Berkeley Lab EHS. Available at: [Link]

  • Fastidious chemical decontamination after cyclophosphamide vial breakage in a compounding unit. PubMed. Available at: [Link]

  • Elimination of pharmaceutical and chemical active substances in wastewater using AOP advanced oxidation UV oxidation. enviolet. Available at: [Link]

Sources

Handling

Advanced Safety and Operational Logistics for Ethyl β-D-apiofuranoside

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a specialized gly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. Ethyl β-D-apiofuranoside (CAS: 1932405-61-2) is a specialized glycofuranoside frequently utilized in natural product synthesis, chemotaxonomy, and biochemical assays.

Because this compound presents as a highly viscous, colorless syrup rather than a crystalline powder, standard solid-handling protocols are inadequate. The physical state of the chemical dictates its behavior in the lab: it adheres aggressively to surfaces, resists standard air-displacement pipetting, and requires specific solvent systems for homogenization. This guide establishes a causality-driven, self-validating framework for the safe handling, transfer, and disposal of this compound.

Quantitative Data & Physical Chemistry Profile

To design a safe operational workflow, we must first understand the physical parameters that govern the chemical's behavior. The following data informs our handling strategy:

PropertyValueCausality / Impact on Handling
Molecular Formula C₇H₁₄O₅[1]Highly polar, hydrophilic sugar moiety; necessitates polar or moderately polar solvents for dissolution.
Physical State Colorless syrup / Oil[2][3]Prone to sticking to spatulas and pipette tips. Requires positive displacement pipetting or solvent-assisted transfer.
Density ~1.34 g/cm³[1]Denser than water. If mixed into biphasic aqueous systems without adequate vortexing, the compound will settle at the bottom.
Boiling Point 346.2 °C[1]Extremely low vapor pressure at room temperature. Inhalation of neat vapors is not a primary hazard.
Storage Temp 2–8°C (Refrigerator)[3]Cold storage makes the syrup more viscous and prone to atmospheric moisture condensation upon opening.
Causality-Driven PPE Matrix

While no severe acute toxicity has been reported for Ethyl β-D-apiofuranoside[1], the absence of extensive toxicological data does not equal the absence of hazard. Furthermore, because this syrup is routinely dissolved in volatile organic solvents like Chloroform (CHCl₃) and Methanol (MeOH)[2], your Personal Protective Equipment (PPE) must protect against the combined hazard of the solute and the solvent.

  • Hand Protection: Heavy-Duty Nitrile Gloves (Min 8-mil)

    • Causality: Viscous oils require more physical manipulation (scraping, wiping) than powders. Thicker nitrile prevents micro-tears during the physical manipulation of sticky residues. If handling with pure chloroform, double-gloving or switching to fluorinated rubber (Viton) is required to prevent solvent breakthrough.

  • Eye Protection: ANSI Z87.1 Splash Goggles

    • Causality: While the neat syrup does not splash easily due to its high viscosity, the rapid addition of low-surface-tension solvents (e.g., Methanol) creates an immediate splash hazard during homogenization. Standard safety glasses lack adequate orbital seal protection.

  • Engineering Controls: Chemical Fume Hood

    • Causality: The compound itself has negligible vapor pressure[1]. However, the mechanical generation of aerosols during vigorous vortexing, combined with the volatility of the required organic solvents, mandates that all open-vessel work be conducted behind a sash.

Self-Validating Operational Workflow: Precision Transfer

Standard volumetric transfer is highly inaccurate for syrups. To maintain scientific integrity and minimize contamination, utilize the following Weigh-by-Difference protocol.

Step 1: Thermal Equilibration Remove the sealed vial from 2–8°C storage[3] and place it in a room-temperature desiccator for 30 minutes.

  • Causality: Cold glass rapidly condenses atmospheric moisture, which will degrade the hydrophilic sugar moiety and artificially inflate the mass.

  • Validation Check: Inspect the exterior of the vial after 30 minutes. The absolute absence of condensation confirms the vial has reached ambient temperature and is safe to open.

Step 2: Gravimetric Baseline Place the sealed, equilibrated source vial on an analytical balance (0.1 mg precision) and tare the balance.

Step 3: Positive Displacement Transfer Inside the fume hood, use a positive displacement pipette (or a glass syringe with a wide-bore needle) to extract the estimated required volume of the syrup.

  • Causality: Air-displacement pipettes will leave a thick film of oil inside the tip, leading to severe under-delivery and widespread contamination of the work area.

Step 4: Gravimetric Verification Re-seal the source vial and place it back on the analytical balance. The negative value displayed is the exact mass of the chemical removed.

  • Validation Check: Divide the extracted mass by the compound's density (1.34 g/cm³[1]). The resulting volume must closely match your pipette's setting. A significant deviation indicates an air bubble was trapped in the viscous syrup, invalidating the transfer.

Step 5: Solvent Dissolution Dispense the syrup directly into the target receptacle containing the pre-measured solvent (e.g., CHCl₃/MeOH 3:1 v/v[2]). Vortex vigorously for 60 seconds.

Spill Response & Environmental Disposal Plan

Because Ethyl β-D-apiofuranoside is a sticky oil, spill response focuses on physical containment rather than dust suppression.

Step 1: Containment and Absorption If spilled neat, the oil will not spread rapidly. Surround the spill with a chemical absorbent pad. If spilled while in a solvent solution, immediately deploy a spill berm to prevent the low-viscosity mixture from reaching drains.

Step 2: Surface Decontamination Do not use water initially, as it will smear the dense oil. Wipe the area with a disposable towel soaked in Ethanol or Isopropanol to cut the viscosity, followed by a secondary wipe with mild aqueous detergent.

  • Validation Check: Run a clean, dry nitrile glove over the decontaminated surface. Any tactile "tackiness" indicates residual glycofuranoside, requiring a repeated ethanol wipe.

Step 3: Waste Segregation Collect all tips, syringes, and absorbent materials into a compatible, sealable hazardous waste container.

  • Validation Check: Verify the solvent used. If dissolved in Methanol, label as "Non-Halogenated Organic Waste." If dissolved in Chloroform, it must be strictly segregated and labeled as "Halogenated Organic Waste" to prevent explosive cross-reactions in the waste stream.

Process Logic Visualization

G Start Storage (2-8°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent condensation PPE Don PPE Matrix (Nitrile, Goggles) Equilibrate->PPE Vial is dry Hood Transfer to Fume Hood PPE->Hood Transfer Weigh-by-Difference (Positive Displacement) Hood->Transfer Solvent Dissolve in Solvent (CHCl3 / MeOH) Transfer->Solvent Gravimetric validation Spill Spill Detected? Solvent->Spill Absorb Contain with Absorbent Spill->Absorb Yes Success Proceed to Assay Spill->Success No Decon Decontaminate Surface (EtOH / Water) Absorb->Decon Waste Hazardous Waste Disposal Decon->Waste

Operational workflow and spill response logic for handling Ethyl β-D-apiofuranoside.

References
  • . (2024). Ethyl β-D-apiofuranoside Chemical Properties and Safety Data.[1] 2.. (2021). Křenek, K., et al. Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. Antioxidants.[2] 3.. (n.d.). Chemical Name : Ethyl β-D-apiofuranoside - Specifications and Storage.[3]

Sources

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